molecular formula C12H9NO2 B1301847 4-Pyridin-4-YL-benzoic acid CAS No. 4385-76-6

4-Pyridin-4-YL-benzoic acid

Cat. No.: B1301847
CAS No.: 4385-76-6
M. Wt: 199.2 g/mol
InChI Key: DZLGZIGLHCRIMF-UHFFFAOYSA-N
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Description

4-Pyridin-4-YL-benzoic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylbenzoic acid
Source PubChem
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InChI

InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLGZIGLHCRIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364079
Record name 4-PYRIDIN-4-YL-BENZOIC ACID
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4385-76-6
Record name 4-(4-Pyridyl)benzoic acid
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Record name 4-PYRIDIN-4-YL-BENZOIC ACID
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Record name 4-(Pyridin-4-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Pyridin-4-YL-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridin-4-YL-benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, purification, and analysis, and explores its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The CAS number for this compound is 4385-76-6 .[1][2][3][4]

Chemical and Physical Properties

This compound, also known as 4-(4-pyridyl)benzoic acid, is a white to off-white crystalline solid.[1] Its structure, featuring a pyridine ring linked to a benzoic acid moiety, imparts unique chemical characteristics that are valuable in various synthetic applications. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4385-76-6[1][2][3][4]
Molecular Formula C₁₂H₉NO₂[3]
Molecular Weight 199.21 g/mol [5]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C
Boiling Point 384.3 ± 25.0 °C (Predicted)
Solubility Slightly soluble in water; Soluble in DMSO and methanol.
pKa 3.95 (Predicted)
Density 1.32 g/cm³ (Estimated)

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organohalide.

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Bromopyridine

  • Potassium carbonate (K₂CO₃)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 4-carboxyphenylboronic acid (1 equivalent), 4-bromopyridine (1.1 equivalents), and potassium carbonate (4 equivalents) in a 1:1 mixture of acetonitrile and water.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.037 equivalents) to the mixture.

  • Degas the reaction mixture and purge with nitrogen three times.

  • Heat the mixture to 100 °C and stir for 24 hours.

  • After the reaction is complete, filter the hot suspension and concentrate the filtrate to half its original volume.

  • Wash the concentrated aqueous phase with dichloromethane.

  • Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Caption: Suzuki-Miyaura synthesis of this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain high-purity this compound.

Materials:

  • Crude this compound

  • Ethanol (or a suitable solvent system)

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include peaks in the aromatic region corresponding to the protons on the pyridine and benzene rings, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals include carbons of the pyridine and benzene rings, and a signal for the carbonyl carbon of the carboxylic acid.

2.3.3. Infrared (IR) Spectroscopy

  • KBr Pellet: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (1600-1400 cm⁻¹).

2.3.4. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 199.06 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 197.06 may be observed.

Biological Activity and Signaling Pathways

This compound is a crucial intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors for cancer therapy. While the molecule itself may not be the primary active pharmaceutical ingredient, its structural motifs are essential for the activity of the final drug candidates.

One significant application is in the development of p38 Mitogen-Activated Protein (MAP) kinase inhibitors .[7] The p38 MAP kinase signaling pathway plays a critical role in cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in various inflammatory diseases and cancers.

Derivatives of this compound have been synthesized and shown to possess potent inhibitory activity against p38 MAP kinase.[7] The general mechanism involves the binding of these inhibitors to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

p38_MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokines_Stress Inflammatory Cytokines / Stress MAPKKK MAPKKK (e.g., TAK1) Cytokines_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Targets->Inflammatory_Response Inhibitor This compound Derivative Inhibitor->p38_MAPK inhibits

Caption: Inhibition of the p38 MAPK pathway by a derivative.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery and materials science. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of complex molecules with desired biological activities. The continued exploration of its derivatives, particularly in the context of kinase inhibition, holds significant promise for the development of novel therapeutics. This guide provides a foundational resource for researchers working with this important chemical entity.

References

4-Pyridin-4-YL-benzoic acid molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(Pyridin-4-yl)benzoic acid, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document details its molecular structure, nomenclature, physicochemical properties, and a standard experimental protocol for its synthesis.

Core Molecular Structure and Nomenclature

4-(Pyridin-4-yl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety substituted with a pyridine ring at the para (4-) position.

IUPAC Name: 4-(Pyridin-4-yl)benzoic acid[1][2]

Synonyms: 4-(4-pyridinyl)benzoic acid, 4-(4-pyridyl)benzoic acid[2]

Molecular Formula: C₁₂H₉NO₂[1][2]

Molecular Weight: 199.21 g/mol [1][2]

CAS Number: 4385-76-6[1][2]

The structure consists of a central phenyl group, to which a carboxylic acid group (-COOH) and a pyridinyl group are attached at opposite ends. The pyridinyl group is linked via its C4 atom.

Physicochemical and Pharmacological Data

A summary of key quantitative data for 4-(Pyridin-4-yl)benzoic acid is presented in the table below, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Melting Point>300 °C[3][4]
Boiling Point384.3±25.0 °C (Predicted)[3]
Density1.241±0.06 g/cm³ (Predicted)[3]
pKa3.0±0.10 (Predicted)[3]
Water SolubilitySlightly soluble in water[3]
Physical FormWhite to off-white solid[3]
Purity98%[5]
StorageInert atmosphere, room temperature[3]

Experimental Protocols: Synthesis of 4-(Pyridin-4-yl)benzoic acid

A common and effective method for the synthesis of 4-(Pyridin-4-yl)benzoic acid is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a boronic acid with a halide.

Reaction: Suzuki Coupling of 4-Carboxyphenylboronic acid and 4-Bromopyridine[3]

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Bromopyridine

  • Potassium carbonate (K₂CO₃)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a mixture of acetonitrile (40 mL) and water (40 mL), add 4-carboxyphenylboronic acid (1.66 g, 10 mmol), 4-bromopyridine (1.72 g, 11 mmol), potassium carbonate (5.5 g, 40 mmol), and bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol).[3]

  • Degas the reaction mixture and purge with nitrogen three times.[3]

  • Heat the mixture at 100 °C and stir for 24 hours.[3]

  • After the reaction is complete, filter the hot suspension.[3]

  • Concentrate the filtrate to half of its original volume.[3]

  • Wash the concentrated aqueous phase with dichloromethane.[3]

  • Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.[3]

  • Collect the precipitated solid by filtration.[3]

  • Wash the solid with water.[3]

  • Dry the final product under vacuum.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-(Pyridin-4-yl)benzoic acid via the Suzuki coupling reaction.

Synthesis_Workflow A Reactants 4-Carboxyphenylboronic acid 4-Bromopyridine K₂CO₃ Pd(PPh₃)₂Cl₂ C Degas & Purge N₂ Heat to 100°C Stir for 24h A->C B Solvent Acetonitrile/Water B->C D Hot Filtration Concentration DCM Wash C->D Reaction Completion E Precipitation D->E pH Adjustment to 3 (HCl) F Filtration Water Wash Drying E->F G Final Product 4-(Pyridin-4-yl)benzoic acid F->G

Workflow for the Suzuki coupling synthesis of 4-(Pyridin-4-yl)benzoic acid.

References

A Technical Guide to the Solubility of 4-Pyridin-4-YL-benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physicochemical Properties and Methodologies for the Characterization of a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the solubility of 4-Pyridin-4-YL-benzoic acid, a pivotal building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and novel antibacterial compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and logical workflows to facilitate its use in research and manufacturing.

Core Concepts: Solubility and its Importance

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in drug discovery and development. For a compound like this compound, which serves as a precursor in multi-step syntheses, understanding its solubility in various solvents is paramount for optimizing reaction conditions, purification processes, and ultimately, the formulation of the final active pharmaceutical ingredient (API). Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification, and can negatively impact the bioavailability of the resulting drug product.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative assessments indicate that it is soluble in dimethyl sulfoxide (DMSO) and methanol, and slightly soluble in water. One computational model predicts an aqueous solubility of 0.119 mg/mL. To provide a more comprehensive understanding, the following table includes available data for this compound alongside experimentally determined solubility data for structurally similar compounds, such as other bipyridine carboxylic acids. This comparative data can serve as a valuable estimation tool for researchers.

CompoundSolventSolubilityTemperature (°C)Method
This compound Water0.119 mg/mL (calculated)25Computational
DMSOSolubleAmbientQualitative
MethanolSolubleAmbientQualitative
2,2'-Bipyridine-4,4'-dicarboxylic acidWaterInsolubleAmbientQualitative
Common Organic SolventsSolubleAmbientQualitative
2,2'-Bipyridine-5,5'-dicarboxylic acidDMSOSlightly SolubleAmbientQualitative
DMSO:PBS (1:3, pH 7.2)~0.25 mg/mLAmbientQualitative

Note: The data for structural analogs is provided for estimation purposes. Actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for commonly used techniques to measure the solubility of compounds like this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered supernatant is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The amount of solid should be sufficient to ensure a saturated solution with visible undissolved particles.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF).

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the mass of the dissolved solute.[4]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the shake-flask method (steps 1 and 2).

  • Sample Collection and Weighing: After equilibration and sedimentation, carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish. Record the total weight of the dish and the solution.

  • Evaporation: Gently evaporate the solvent from the dish using a water bath or a controlled heating mantle. Avoid overheating, which could cause decomposition of the compound.

  • Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the compound's melting point to remove any residual solvent. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solvent.

UV-Vis Spectrophotometry for Solubility Determination

For compounds with a chromophore, UV-Vis spectrophotometry offers a rapid and convenient method for concentration determination.[5][6]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A calibration curve is first established using solutions of known concentrations.

Detailed Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Saturated Solution Preparation and Analysis: Prepare a saturated solution and filter it as described in the shake-flask method (steps 1-3).

  • Dilution and Measurement: If the absorbance of the saturated filtrate is too high, dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.

Logical Workflow: Synthesis and Evaluation of Antibacterial Agents

This compound serves as a crucial starting material in the development of novel antibacterial agents, particularly those targeting fatty acid biosynthesis.[4][7] The following diagram illustrates a typical workflow from the initial synthesis to the biological evaluation of these compounds.

Antibacterial_Agent_Synthesis_and_Evaluation_Workflow Workflow for Synthesis and Evaluation of Antibacterial Agents cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_development Lead Optimization and Preclinical Development start This compound modification Chemical Modification (e.g., Amide Coupling, Esterification) start->modification Reactants, Catalysts library Library of Derivatives modification->library Purification & Characterization primary_screening Primary Antibacterial Screening (e.g., MIC Determination) library->primary_screening hit_identification Hit Identification primary_screening->hit_identification Activity Threshold secondary_screening Secondary Assays (e.g., Bactericidal/Bacteriostatic, Biofilm Inhibition) hit_identification->secondary_screening moa_studies Mechanism of Action Studies (e.g., Fatty Acid Biosynthesis Inhibition Assay) secondary_screening->moa_studies target_validation Target Validation moa_studies->target_validation lead_optimization Lead Optimization (SAR Studies) target_validation->lead_optimization preclinical Preclinical Studies (In vivo efficacy, Toxicology) lead_optimization->preclinical

Caption: A logical workflow for the development of antibacterial agents from this compound.

This workflow begins with the chemical modification of the this compound scaffold to generate a library of derivatives. These derivatives then undergo primary antibacterial screening to identify "hit" compounds with significant activity. Promising hits are further evaluated in secondary assays to characterize their antibacterial properties in more detail. Subsequently, mechanism of action studies, such as fatty acid biosynthesis inhibition assays, are performed to elucidate how these compounds exert their antibacterial effects. Finally, the most promising candidates enter the lead optimization phase, where structure-activity relationships (SAR) are explored to improve potency and drug-like properties, followed by preclinical in vivo studies.

Conclusion

This compound is a versatile and valuable building block in pharmaceutical research and development. A thorough understanding of its solubility in various solvent systems is fundamental to its effective utilization. While comprehensive quantitative data remains to be fully elucidated in the public domain, the qualitative information and data from structural analogs provided in this guide offer a solid foundation for researchers. The detailed experimental protocols for solubility determination and the logical workflow for its application in antibacterial drug discovery are intended to empower scientists to harness the full potential of this important chemical entity.

References

Spectroscopic and Spectrometric Characterization of 4-(Pyridin-4-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-(pyridin-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra, this guide presents predicted data based on established principles of spectroscopy and spectrometry, alongside detailed experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(pyridin-4-yl)benzoic acid. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-(Pyridin-4-yl)benzoic Acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 12.0Singlet (broad)1H-COOH
~8.7 - 8.6Doublet2HProtons ortho to Pyridine N
~8.1 - 8.0Doublet2HProtons ortho to -COOH
~7.8 - 7.7Doublet2HProtons meta to Pyridine N
~7.7 - 7.6Doublet2HProtons meta to -COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Pyridin-4-yl)benzoic Acid

Chemical Shift (δ, ppm)Assignment
~167-COOH
~150Carbons ortho to Pyridine N
~145Quaternary carbon of the pyridine ring
~138Quaternary carbon of the benzoic acid ring attached to the pyridine ring
~131Carbons ortho to -COOH
~130Quaternary carbon of the benzoic acid ring attached to the -COOH group
~127Carbons meta to -COOH
~122Carbons meta to Pyridine N

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-(Pyridin-4-yl)benzoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3100 - 3000MediumAromatic C-H stretch
~1700 - 1680StrongC=O stretch (Carboxylic Acid)
~1600, 1585, 1450Medium to StrongAromatic C=C stretches
~1320 - 1210StrongC-O stretch and O-H bend
~920Medium, BroadO-H bend (out-of-plane)
~850StrongC-H bend (para-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-(Pyridin-4-yl)benzoic Acid

m/zInterpretation
199[M]⁺ (Molecular Ion)
182[M - OH]⁺
154[M - COOH]⁺
127[M - COOH - HCN]⁺
78[C₅H₄N]⁺ (Pyridyl fragment)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 4-(pyridin-4-yl)benzoic acid.

Materials:

  • 4-(pyridin-4-yl)benzoic acid sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(pyridin-4-yl)benzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm, centered around 125 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of solid 4-(pyridin-4-yl)benzoic acid.

Materials:

  • 4-(pyridin-4-yl)benzoic acid sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Weigh approximately 1-2 mg of the 4-(pyridin-4-yl)benzoic acid sample and about 100-200 mg of dry KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 4-(pyridin-4-yl)benzoic acid.

Materials:

  • 4-(pyridin-4-yl)benzoic acid sample

  • Methanol or other suitable solvent

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (using ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol.

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a chemical compound like 4-(pyridin-4-yl)benzoic acid.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data_processing Data Processing & Interpretation cluster_structure_elucidation Structure Elucidation & Verification Synthesis Synthesis & Purification of 4-(Pyridin-4-yl)benzoic Acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Interpret_MS Interpret Mass Spectrum (Molecular Weight, Fragmentation) Process_MS->Interpret_MS Final_Structure Confirm Structure of 4-(Pyridin-4-yl)benzoic Acid Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

Caption: Workflow for the spectral analysis of 4-(Pyridin-4-yl)benzoic acid.

In-Depth Technical Guide to the Synthesis and Application of 4-Pyridin-4-YL-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-pyridin-4-yl-benzoic acid, a key building block in medicinal chemistry. It includes a detailed experimental protocol for a high-yield synthesis route, a summary of the quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway where a derivative of this compound is active.

Core Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and good functional group tolerance.

Reaction Scheme

The synthesis involves the coupling of 4-carboxyphenylboronic acid with 4-bromopyridine.

Synthesis_Route cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 4-Carboxyphenylboronic Acid P This compound R1->P Suzuki-Miyaura Coupling R2 4-Bromopyridine R2->P Suzuki-Miyaura Coupling Cat Bis(triphenylphosphine)palladium(II) Chloride (Catalyst) Base Potassium Carbonate (Base) Solvent Acetonitrile/Water (Solvent)

Caption: Suzuki-Miyaura synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Suzuki-Miyaura coupling reaction.[1]

ParameterValue
Reactants
4-Carboxyphenylboronic Acid1.66 g (10 mmol)
4-Bromopyridine1.72 g (11 mmol)
Reagents
Potassium Carbonate5.5 g (40 mmol)
Bis(triphenylphosphine)palladium(II) Chloride400 mg (0.37 mmol)
Solvent
Acetonitrile40 mL
Water40 mL
Reaction Conditions
Temperature100 °C
Time24 hours
Product
This compound1.8 g
Yield 90%
Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of 4-(pyridin-4-yl)benzoic acid.[1]

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Bromopyridine

  • Potassium carbonate

  • Bis(triphenylphosphine)palladium(II) chloride

  • Acetonitrile

  • Water

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4-carboxyphenylboronic acid (1.66 g, 10 mmol), 4-bromopyridine (1.72 g, 11 mmol), potassium carbonate (5.5 g, 40 mmol), and bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol).

  • Solvent Addition: Add acetonitrile (40 mL) and water (40 mL) to the reaction vessel.

  • Degassing: Degas the reaction mixture and subsequently displace the atmosphere with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture at 100 °C for 24 hours.

  • Work-up:

    • Upon completion, filter the hot reaction suspension.

    • Concentrate the filtrate to half of its original volume.

    • Wash the concentrated aqueous phase with dichloromethane.

    • Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final product, 4-(pyridin-4-yl)benzoic acid, as a white solid (1.8 g, 90% yield).[1]

Biological Relevance and Signaling Pathway

This compound is a crucial structural motif found in several kinase inhibitors used in cancer therapy. One of the most prominent examples is Imatinib (Gleevec) , a tyrosine kinase inhibitor that is highly effective in treating chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[2][3] In Imatinib, the this compound core is present as an amide derivative.

Imatinib functions by targeting the constitutively active BCR-ABL tyrosine kinase , the product of the Philadelphia chromosome translocation, which is the hallmark of CML.[2][3][4] The binding of Imatinib to the ATP-binding site of BCR-ABL inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2][3]

The primary signaling pathways inhibited by the blockade of BCR-ABL include:

  • RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation.

  • JAK/STAT Pathway: This pathway is involved in cell growth and differentiation.

  • PI3K/AKT Pathway: This pathway promotes cell survival by inhibiting apoptosis.

The following diagram illustrates the BCR-ABL signaling pathway and the mechanism of action of Imatinib.

Signaling_Pathway cluster_upstream Upstream Oncogenic Driver cluster_drug Therapeutic Intervention cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS JAK JAK/STAT Pathway BCR_ABL->JAK PI3K PI3K/AKT Pathway BCR_ABL->PI3K Imatinib Imatinib (Contains this compound scaffold) Imatinib->BCR_ABL Inhibition Proliferation Uncontrolled Cell Proliferation RAS->Proliferation JAK->Proliferation Survival Inhibition of Apoptosis PI3K->Survival

Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Conclusion

This compound is a synthetically accessible and highly valuable scaffold in drug discovery. The Suzuki-Miyaura coupling provides an efficient route for its preparation on a laboratory and potentially industrial scale. Its incorporation into kinase inhibitors like Imatinib highlights its importance in the development of targeted therapies for cancer and other diseases. A thorough understanding of its synthesis and the biological pathways targeted by its derivatives is essential for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Chemical Reactivity of Pyridine and Carboxylic Acid Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of pyridine and carboxylic acid functional groups. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the fundamental principles governing the reactivity of these moieties, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key transformations. Furthermore, it visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the concepts discussed.

Core Principles of Reactivity

The Pyridine Moiety: An Electron-Deficient Heterocycle

Pyridine is a six-membered aromatic heterocycle structurally related to benzene, with one CH group replaced by a nitrogen atom.[1] This substitution has profound effects on the electronic properties and chemical reactivity of the ring. The nitrogen atom is more electronegative than carbon, leading to a significant polarization of the ring and a lower electron density at the carbon atoms, particularly at the α (2, 6) and γ (4) positions.[2] This electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack.[1]

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[3] Consequently, this lone pair is available for protonation, making pyridine a weak base with a pKa of approximately 5.25 for its conjugate acid, the pyridinium ion.[1] This basicity is a key feature of its reactivity, allowing it to act as a nucleophile and a base in various reactions.

The Carboxylic Acid Group: A Versatile Functional Group

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, characterized by a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. This arrangement confers a unique reactivity profile. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. The hydroxyl proton is acidic, with pKa values for simple aliphatic and aromatic carboxylic acids typically ranging from 4 to 5.[4]

The acidity of the carboxylic acid is a result of the resonance stabilization of the conjugate base, the carboxylate anion, where the negative charge is delocalized over both oxygen atoms. This acidity allows carboxylic acids to readily participate in acid-base reactions. Furthermore, the hydroxyl group can be protonated under acidic conditions, making it a good leaving group and facilitating nucleophilic acyl substitution reactions.

Quantitative Data on Reactivity

Acidity and Basicity: pKa Values

The pKa value is a quantitative measure of the strength of an acid in solution. For pyridines, the pKa of the corresponding pyridinium ion reflects the basicity of the pyridine. For carboxylic acids, the pKa indicates their acidity. The following tables summarize the pKa values for a range of substituted pyridines and carboxylic acids.

Table 1: pKa Values of Substituted Pyridinium Ions

SubstituentPositionpKa
-H-5.25
2-CH₃ortho5.97
3-CH₃meta5.68
4-CH₃para6.02
2-NH₂ortho6.86
3-NH₂meta5.98
4-NH₂para9.17
2-Clortho0.72
3-Clmeta2.84
4-Clpara3.81
2-NO₂ortho-0.26
3-NO₂meta0.81
4-NO₂para1.61

Table 2: pKa Values of Substituted Carboxylic Acids

AcidpKa
Formic Acid3.75
Acetic Acid4.76
Propanoic Acid4.87
Benzoic Acid4.20
p-Nitrobenzoic Acid3.44
p-Chlorobenzoic Acid3.99
p-Methylbenzoic Acid4.37
p-Methoxybenzoic Acid4.47
Oxalic Acid (pKa1)1.27
Oxalic Acid (pKa2)4.27
Reaction Kinetics

The rate of a chemical reaction is a critical parameter for understanding and optimizing synthetic procedures. The following tables provide a selection of rate constants for key reactions involving pyridine and carboxylic acid derivatives.

Table 3: Rate Constants for Nucleophilic Aromatic Substitution of Substituted Pyridines

SubstrateNucleophileSolventRate Constant (k)
2-ChloropyridinePiperidineMethanol1.2 x 10⁻⁵ M⁻¹s⁻¹
4-ChloropyridinePiperidineMethanol7.9 x 10⁻⁷ M⁻¹s⁻¹
2-FluoropyridinePiperidineMethanol3.1 x 10⁻⁵ M⁻¹s⁻¹
2-Chloro-3-nitropyridineMorpholineWater3.73 x 10¹ M⁻¹s⁻¹[5]
2-Chloro-5-nitropyridineMorpholineWater1.16 x 10¹ M⁻¹s⁻¹[5]

Table 4: Rate Constants for the Esterification of Substituted Benzoic Acids with Methanol [6]

SubstituentRate Constant (10⁵ k, s⁻¹) at 60°C
H10.3
m-Cl25.4
m-CH₃9.17
m-NO₂56.1
o-F4.90
o-Cl2.08
o-Br1.76
o-I1.11
o-CH₃1.18

Key Reactions and Experimental Protocols

Reactions of the Pyridine Ring

The lone pair on the pyridine nitrogen readily attacks electrophiles such as alkyl halides and acyl halides to form N-alkyl and N-acyl pyridinium salts, respectively.[4]

Experimental Protocol: Synthesis of N-Benzylpyridinium Chloride

Materials:

  • Pyridine (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve pyridine in anhydrous diethyl ether.

  • Add benzyl chloride dropwise to the stirred solution at room temperature.

  • A white precipitate of N-benzylpyridinium chloride will begin to form.

  • Continue stirring at room temperature for 2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield N-benzylpyridinium chloride.

The Minisci reaction is a powerful method for the C-alkylation of electron-deficient heterocycles like pyridine. It involves the addition of a nucleophilic radical to the protonated pyridine ring, typically at the C2 or C4 position.[7]

Experimental Protocol: Minisci C4-Alkylation of Pyridine with Pivalic Acid [8][9]

Materials:

  • Pyridine (1.0 eq)

  • Maleic anhydride (1.1 eq)

  • Pivalic acid (2.0 eq)

  • Silver nitrate (AgNO₃) (0.2 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 eq)

  • 1,2-Dichloroethane (DCE)

  • Water

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Formation of the Pyridinium Salt: In a round-bottom flask, react pyridine with maleic anhydride to form the corresponding pyridinium salt.

  • Minisci Reaction: To a biphasic mixture of the pyridinium salt in DCE and water, add pivalic acid, silver nitrate, and ammonium persulfate.

  • Stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction by TLC or LCMS.

  • Deprotection: After cooling to room temperature, add DBU to the reaction mixture and stir for 30 minutes to remove the maleate blocking group.

  • Work-up: Dilute the reaction mixture with DCM and wash with aqueous NaOH solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-tert-butylpyridine.

Reactions of the Carboxylic Acid Group

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction is known as the Fischer esterification. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate esterification under milder conditions, particularly for acid-sensitive substrates (Steglich esterification).[10][11]

Experimental Protocol: Steglich Esterification of Benzoic Acid with Benzyl Alcohol [10][12]

Materials:

  • Benzoic acid (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask, dissolve benzoic acid and benzyl alcohol in anhydrous DCM.

  • Add DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzyl benzoate.

Carboxylic acids can be converted to amides by reaction with amines. Direct condensation requires high temperatures, so coupling agents like DCC are often employed to facilitate the reaction at milder temperatures.[12]

Experimental Protocol: DCC-Mediated Amidation of Acetic Acid with Aniline [12]

Materials:

  • Acetic acid (1.0 eq)

  • Aniline (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask, dissolve acetic acid and aniline in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous THF dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give acetanilide. Recrystallize from hot water if necessary.

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[13][14]

Experimental Protocol: Reduction of Benzoic Acid to Benzyl Alcohol using Borane [13][15]

Materials:

  • Benzoic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF, 2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the BH₃·THF solution dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzyl alcohol.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The chemical reactivity of pyridine and carboxylic acid groups is central to their roles in various biological signaling pathways.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine, which contains a quaternary ammonium group that interacts with the receptor. Nicotine, a pyridine-containing alkaloid, is a potent agonist of these receptors. The basic nitrogen of the pyridine ring in nicotine becomes protonated at physiological pH, mimicking the quaternary ammonium group of acetylcholine and enabling it to bind to and activate nAChRs. This activation leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.[13][16][17][18][19][20][21][22]

Nicotinic_Acetylcholine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds Nicotine Nicotine Nicotine->nAChR Binds Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Activates Depolarization Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades Depolarization->Downstream_Signaling

Nicotinic Acetylcholine Receptor Activation

Fatty acids, a class of carboxylic acids, act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as FFAR1 (GPR40) and FFAR4 (GPR120).[1][3][23][24][25][26] The carboxylate group of the fatty acid interacts with key residues in the binding pocket of the receptor, initiating a conformational change that activates the coupled G-protein. This leads to the dissociation of the G-protein subunits (Gα and Gβγ), which then modulate the activity of downstream effector proteins like phospholipase C (PLC). PLC, in turn, generates second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a cellular response.[9][27]

Fatty_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fatty_Acid Fatty Acid GPCR Fatty Acid Receptor (GPCR) Fatty_Acid->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cellular_Response Cellular_Response IP3_DAG->Cellular_Response

GPCR-Mediated Fatty Acid Signaling

Experimental Workflows

The following diagrams illustrate logical workflows for common experimental procedures in the study of chemical reactivity.

Studying the kinetics of a reaction is essential for understanding its mechanism and optimizing reaction conditions. A typical workflow involves systematically varying the concentrations of reactants and monitoring the reaction progress over time.[15][28]

Reaction_Kinetics_Workflow Start Start Define_Reactants Define Reactants and Conditions Start->Define_Reactants Vary_Concentration Systematically Vary [Reactant A] Define_Reactants->Vary_Concentration Run_Reaction Run Reaction and Monitor Progress vs. Time Vary_Concentration->Run_Reaction Determine_Initial_Rate Determine Initial Rate Run_Reaction->Determine_Initial_Rate Repeat_for_B Repeat for [Reactant B] Determine_Initial_Rate->Repeat_for_B Repeat_for_B->Vary_Concentration Loop Analyze_Data Analyze Data to Determine Rate Law and Rate Constant Repeat_for_B->Analyze_Data End End Analyze_Data->End

Workflow for Kinetic Analysis

High-throughput screening (HTS) is a powerful method for rapidly discovering and optimizing catalysts for a specific chemical transformation. The workflow involves the parallel synthesis and testing of a large library of potential catalysts.[1][8][23][24]

Catalyst_Screening_Workflow Start Start Define_Reaction Define Target Reaction Start->Define_Reaction Design_Library Design Catalyst Library Define_Reaction->Design_Library Parallel_Synthesis Parallel Synthesis of Catalyst Candidates Design_Library->Parallel_Synthesis High_Throughput_Screening High-Throughput Screening of Catalytic Activity Parallel_Synthesis->High_Throughput_Screening Data_Analysis Data Analysis and Hit Identification High_Throughput_Screening->Data_Analysis Hit_Validation Hit Validation and Optimization Data_Analysis->Hit_Validation End End Hit_Validation->End

High-Throughput Catalyst Screening Workflow

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Pyridin-4-YL-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Pyridin-4-YL-benzoic acid (also known as 4-(4-pyridyl)benzoic acid). Due to the limited availability of detailed public data on the thermal analysis of this specific compound, this guide synthesizes known properties with generalized experimental protocols and logical workflows relevant to its chemical class.

Core Properties of this compound

This compound is a bifunctional organic compound featuring both a carboxylic acid and a pyridine group. This structure makes it a valuable building block in supramolecular chemistry, coordination polymers, and pharmaceutical sciences. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point >300°C[1]
Decomposition Temperature Not definitively determined; decomposition observed >280°C
CAS Number 4385-76-6[1]

Thermal Stability and Decomposition

Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively available in the public domain. However, based on the known behavior of benzoic acid and its derivatives, a general decomposition profile can be anticipated. The high melting point of over 300°C suggests significant thermal stability, likely due to strong intermolecular hydrogen bonding and potential π-π stacking interactions in the solid state.[1]

It is noted that for benzoic acid itself, thermal decomposition can lead to the formation of benzene and carbon dioxide through decarboxylation at elevated temperatures. The presence of the pyridine ring in this compound may influence the decomposition pathway, potentially leading to additional products.

Table 2: Summary of Thermal Analysis Data (Hypothetical based on available information)

Analysis TechniqueParameterObservation
TGA Onset of DecompositionExpected to be above 280°C. A significant mass loss corresponding to decarboxylation is anticipated.
ResidueThe nature and percentage of the final residue at high temperatures are not documented.
DSC Melting EndothermExpected to be a sharp endotherm above 300°C, likely coupled with or preceded by decomposition.
Decomposition Exotherm(s)Decomposition may be associated with exothermic events, the specifics of which are not reported.

Experimental Protocols for Thermal Analysis

While specific experimental protocols for this compound are not published, the following methodologies represent standard procedures for the thermal analysis of aromatic carboxylic acids.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point and to characterize the thermal events (e.g., phase transitions, decomposition) in terms of their enthalpy changes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are heated from ambient temperature to a temperature above the expected melting/decomposition point at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decomposition processes). The peak onset temperature is typically taken as the melting or decomposition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Crucible Placement in TGA/DSC Pans Weighing->Crucible TGA_Instrument TGA Instrument Crucible->TGA_Instrument DSC_Instrument DSC Instrument Crucible->DSC_Instrument TGA_Heating Heating under Inert Atmosphere (e.g., 10°C/min) TGA_Instrument->TGA_Heating TGA_Data Mass Loss vs. Temperature Data TGA_Heating->TGA_Data TGA_Analysis Determine Decomposition Temperature & Mass Loss (%) TGA_Data->TGA_Analysis DSC_Heating Heating under Inert Atmosphere (e.g., 10°C/min) DSC_Instrument->DSC_Heating DSC_Data Heat Flow vs. Temperature Data DSC_Heating->DSC_Data DSC_Analysis Determine Melting Point & Enthalpy of Transitions DSC_Data->DSC_Analysis Decomposition_Pathway Hypothesize Decomposition Pathway (e.g., Decarboxylation) TGA_Analysis->Decomposition_Pathway DSC_Analysis->Decomposition_Pathway

Caption: Experimental workflow for the thermal analysis of this compound.

Logical_Decomposition cluster_process Thermal Decomposition Process Start This compound (Solid) Heating Application of Heat (>280°C) Start->Heating Decomposition Decomposition Heating->Decomposition Products Potential Products: - 4-phenylpyridine - Carbon Dioxide (CO2) - Other volatile fragments Decomposition->Products

Caption: Logical relationship of the potential thermal decomposition of this compound.

Conclusion

References

A Technical Guide to 4-Pyridin-4-YL-benzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 4-Pyridin-4-YL-benzoic acid. This versatile bifunctional molecule, featuring both a pyridine and a benzoic acid moiety, is a key building block in supramolecular chemistry and a valuable intermediate in the synthesis of novel pharmaceutical compounds. This guide provides detailed information on its commercial availability, purity analysis, and a significant application in the formation of coordination polymers.

Commercial Availability and Purity

This compound is readily available from a variety of commercial suppliers. The purity of the compound is a critical factor for its successful application in research and development. The following table summarizes the offerings from several key suppliers. It is important to note that while some suppliers provide a specific purity percentage, others indicate a minimum purity level or place the responsibility of purity confirmation on the buyer.

SupplierStated PurityAdditional Information
Sigma-Aldrich98%Sold through Aldrich Partner Ambeed, Inc.[1]
AceschemNLT 98%Provides NMR, MSDS, HPLC, and COA documentation.[2]
ChemScene≥97%
HS chemicals98%[3]
HANGZHOU LEAP CHEM CO., LTD.99.00%Available through ECHEMI.[4]
Henan Lihao Chem Plant LimitedIndustrial Grade/99%Available through ECHEMI.[4]
PharmaBlock≥98.0%
Autech Industry Co.,Limited98%
BLDpharm98%
Glentham Life Sciences≥98.5%

Note: "NLT" stands for "Not Less Than". Some suppliers, such as Sigma-Aldrich for their AldrichCPR grade product, explicitly state that the buyer assumes responsibility for confirming product identity and purity.[5][6]

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for determining the purity of chemical compounds like this compound. The following is a representative Reverse-Phase HPLC (RP-HPLC) protocol that can be adapted for this purpose.

1. Instrumentation and Reagents:

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or Trifluoroacetic acid (for modifying the mobile phase pH).

    • This compound reference standard of known purity.

    • The synthesized or purchased this compound sample to be analyzed.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any impurities. For example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Column re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined to be the absorbance maximum for this compound).

3. Sample Preparation:

  • Reference Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

  • Sample Preparation: Prepare the this compound sample to be analyzed by accurately weighing a known amount and dissolving it in the same solvent as the reference standard to a similar concentration.

4. Analysis and Data Interpretation:

  • Inject the reference standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • The purity of the sample is calculated based on the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Application in Coordination Polymer Synthesis

This compound is a prominent example of a bifunctional organic linker used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure and the presence of both a nitrogen donor (from the pyridine ring) and oxygen donors (from the carboxylate group) allow it to coordinate with metal ions to form extended, crystalline structures. These materials have potential applications in gas storage, catalysis, and sensing.

The general workflow for the synthesis of a coordination polymer using this compound involves the reaction of the linker with a metal salt under solvothermal or hydrothermal conditions.

G cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_isolation Product Isolation and Purification cluster_characterization Characterization Metal_Salt Metal Salt Solution (e.g., Zn(NO3)2·6H2O in DMF) Mixing Mixing of Solutions Metal_Salt->Mixing Step 1a Linker This compound Solution (in DMF) Linker->Mixing Step 1b Sealing Sealing in a Teflon-lined Autoclave Mixing->Sealing Step 2 Heating Hydrothermal/Solvothermal Reaction (e.g., 120°C for 72h) Sealing->Heating Step 3 Cooling Slow Cooling to Room Temperature Heating->Cooling Step 4 Filtration Filtration to Collect Crystals Cooling->Filtration Step 5 Washing Washing with Solvent (e.g., DMF, Ethanol) Filtration->Washing Step 6 Drying Drying of the Final Product Washing->Drying Step 7 SCXRD Single-Crystal X-ray Diffraction Drying->SCXRD Analysis PXRD Powder X-ray Diffraction Drying->PXRD Analysis TGA Thermogravimetric Analysis Drying->TGA Analysis Spectroscopy Spectroscopic Analysis (e.g., IR, UV-Vis) Drying->Spectroscopy Analysis

A general workflow for the synthesis of a coordination polymer.

This diagram illustrates a typical experimental workflow for the synthesis and characterization of a coordination polymer using this compound as the organic linker. The process begins with the preparation of the metal salt and linker solutions, followed by the hydrothermal or solvothermal reaction. After the reaction, the crystalline product is isolated, purified, and subsequently characterized using various analytical techniques to determine its structure and properties.

References

A Technical Guide to the Health and Safety of 4-Pyridin-4-YL-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 4-Pyridin-4-YL-benzoic acid (CAS No: 4385-76-6). The information is compiled for professionals in research and development who may handle this compound.

Chemical Identification

This compound is a heterocyclic compound that serves as a building block in various chemical syntheses.[1] It is particularly noted as a critical intermediate in the synthesis of kinase inhibitors and anticancer agents.[2]

Identifier Value
Chemical Name This compound
Synonyms 4-(4-pyridyl)benzoic acid, 4-(4-Pyridinyl)benzoic acid
CAS Number 4385-76-6
Molecular Formula C12H9NO2
Molecular Weight 199.21 g/mol
Structure A benzoic acid molecule substituted with a pyridinyl group at the 4-position.

Hazard Identification and Classification

The compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation.[3]

GHS Hazard Summary

Classification Code Description
Signal Word-Warning [3][4]
PictogramGHS07Exclamation Mark [4]
Hazard StatementsH315Causes skin irritation[3][4]
H319Causes serious eye irritation[3][4]
H335May cause respiratory irritation[3]
H302Harmful if swallowed
Precautionary StatementsP261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

While GHS classifications indicate hazards based on aggregated data, specific quantitative toxicological data for this compound is limited in publicly available literature. One safety data sheet explicitly states "No data" for toxicological information.[5] Therefore, the compound should be handled as a potentially hazardous substance, assuming toxicity until proven otherwise.

Handling, Storage, and First Aid

Proper engineering controls and personal protective equipment are essential when handling this compound.

Safe Handling and Storage

Aspect Protocol
Engineering Controls Use only in a chemical fume hood.[5]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[5]
Handling Avoid generating dust. Wash thoroughly after handling.[5]
Storage Store in a cool, dry place in a tightly closed container.[6] Some suppliers recommend storage under an inert atmosphere at room temperature.[4]
Incompatibilities Avoid oxidizing agents, heat, flames, and sparks.[5]
Combustion Products Hazardous combustion products may include carbon monoxide and nitrogen oxides.[5]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Remove to fresh air. If symptoms persist, seek medical attention.[5]
Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]
Eye Contact Rinse out with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Ingestion Wash out mouth with water. Seek medical attention.[5]

Physical and Chemical Properties

Property Value
Appearance White to off-white crystalline powder.[2]
Melting Point >300°C[5][6]
Boiling Point 384.3 ± 25.0 °C at 760 mmHg[5]
Flash Point 186.2 ± 23.2 °C[5]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[2]
Density 1.2 ± 0.1 g/cm³[5]

Experimental Workflows and Safety Logic

While specific experimental protocols for safety studies on this compound are not available, a generalized workflow for handling potentially hazardous chemical powders is critical for ensuring researcher safety. The logical process of risk assessment is also fundamental.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Consult SDS and Perform Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Prepare Work Area (Fume Hood, Spill Kit) ppe->setup weigh Weigh Compound in Vented Enclosure or Hood setup->weigh dissolve Dissolve or Use (Use appropriate solvent) weigh->dissolve decon Decontaminate Glassware and Work Surfaces dissolve->decon waste Dispose of Waste in Designated Hazardous Waste decon->waste remove_ppe Remove PPE and Wash Hands Thoroughly waste->remove_ppe

Caption: A generalized workflow for the safe handling of a chemical powder.

G identify 1. Identify Hazards Chemical (Irritant, Toxic) Physical (Flammable) assess 2. Assess Risks Who could be harmed? How could they be harmed? Evaluate likelihood and severity. identify:f1->assess:f0 Inform control 3. Implement Controls Elimination Substitution Engineering Controls (Fume Hood) Administrative Controls (SOPs) Personal Protective Equipment (PPE) assess:f1->control:f0 Determine review 4. Review and Update Monitor effectiveness of controls. Update assessment with new info. control:f1->review:f0 Verify review:f1->identify:f0 Re-evaluate

Caption: The cyclical process of laboratory hazard identification and risk assessment.

References

The Discovery and Scientific History of 4-Pyridin-4-YL-benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridin-4-YL-benzoic acid, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its discovery, historical development, and key scientific applications. The document details its synthesis, physicochemical properties, and its role as a modulator of critical signaling pathways implicated in various diseases. Comprehensive experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Discovery and History

The first documented synthesis of this compound appears to have occurred in the early 21st century. A 2001 publication by M. Z. Pawlak and colleagues in the journal Molecular Crystals and Liquid Crystals Science and Technology Section A described the synthesis of esters derived from what they referred to as the "formerly unknown 4-(4-pyridyl)benzoic acid"[1]. This suggests that prior to this work, the compound had not been reported in the scientific literature, marking its discovery and entry into the field of chemical research.

Initial interest in the compound and its derivatives centered on their liquid crystalline properties[1]. However, its structural motif, featuring a biphenyl-like core with a nitrogenous heterocycle, quickly drew the attention of medicinal chemists. The pyridine and benzoic acid moieties offer versatile handles for chemical modification, making it an attractive building block for the development of therapeutic agents. Subsequent research has primarily focused on its application as an intermediate in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases.

Physicochemical and Structural Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C
Solubility Slightly soluble in water; soluble in DMSO and methanol
CAS Number 4385-76-6

Table 2: Crystallographic Data for 3-(4-Pyridyl)benzoic Acid

ParameterValueReference
Crystal System Orthorhombic[2][3]
Space Group P b c a[2][3]
a 13.839 (3) Å[2][3]
b 7.013 (7) Å[2][3]
c 19.469 (10) Å[2][3]
V 1890 (2) ų[2][3]
Z 8[2][3]
Dihedral Angle (Benzene-Pyridine) 32.14 (7)°[2][3]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

General Synthetic Scheme: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 4-Bromobenzoic acid product This compound reactant1->product + Reactant 2 reactant2 4-Pyridylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions[4][5][6][7].

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 4-Pyridylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Toluene (10 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid, 4-pyridylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown significant activity as inhibitors of protein kinases, particularly those involved in inflammatory and cancer signaling pathways. The core structure serves as a scaffold for the development of potent and selective inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Derivatives of this compound have been investigated as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses. p38 MAPK is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.

G Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) MK2->TranscriptionFactors activates Inflammation Inflammatory Response (TNF-α, IL-1β production) TranscriptionFactors->Inflammation induces Inhibitor This compound Derivative Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in numerous chronic inflammatory diseases and cancers. Benzoic acid derivatives have been shown to inhibit NF-κB activation.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression transcription Inhibitor This compound Derivative Inhibitor->IKK

Caption: Inhibition of the canonical NF-κB signaling pathway.

Experimental Protocols for Biological Assays

p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p38 MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Peptide substrate (e.g., biotinylated ATF2 peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO.

  • Prepare a master mix of p38α kinase and the peptide substrate in the kinase assay buffer. Add 2 µL of this mix to each well.

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be close to the Kₘ for p38α. Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

NF-κB Reporter Gene Assay

This assay measures the inhibition of NF-κB transcriptional activity in a cellular context.

Materials:

  • A cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNF-α (or another NF-κB activator)

  • Test compound dissolved in DMSO

  • 96-well clear bottom white plates

  • Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System, Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours. Include a DMSO-only control.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours. Include an unstimulated control.

  • Cell Lysis and Luciferase Assay:

    • Remove the cell culture medium.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions. This lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity of the treated wells to the TNF-α stimulated control (set as 100% activation).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound, since its first reported synthesis in the early 2000s, has transitioned from a novel molecule with interesting liquid crystalline properties to a valuable building block in medicinal chemistry. Its utility as a scaffold for kinase inhibitors, particularly targeting the p38 MAPK and potentially the NF-κB signaling pathways, underscores its importance in the development of new therapeutics for cancer and inflammatory disorders. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, combined with its versatile chemical nature, ensures that this compound will continue to be a compound of significant interest to the scientific community. The detailed protocols provided in this guide are intended to support and stimulate further research into this promising molecule and its derivatives.

References

Methodological & Application

Application Notes and Protocols for 4-Pyridin-4-YL-benzoic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is pivotal in determining the structural topology, porosity, and ultimately, the functional properties of the resulting MOF. 4-Pyridin-4-YL-benzoic acid (also known as 4-(4-pyridyl)benzoic acid) is a bifunctional organic linker possessing both a carboxylic acid group and a pyridine ring. This unique combination of a hard carboxylate oxygen donor and a softer pyridine nitrogen donor allows for the construction of diverse and robust MOF architectures with potential applications in gas storage, catalysis, and notably, in the field of drug delivery.[1]

The presence of the pyridine functionality can impart specific properties to the MOF, such as pH-responsiveness, which is highly desirable for controlled drug release in the acidic microenvironments of tumors or specific intracellular compartments.[2][3] Furthermore, the aromatic nature of the linker can facilitate π-π stacking interactions with drug molecules, enhancing encapsulation efficiency.[4]

These application notes provide an overview of the synthesis, characterization, and potential applications of MOFs incorporating the this compound linker, with a particular focus on their utility in drug delivery systems. While specific quantitative data for MOFs synthesized with this exact linker is limited in the current literature, this document presents representative data from structurally analogous MOFs to provide a predictive framework for their performance.

Quantitative Data Summary

The following tables summarize key performance indicators for MOFs synthesized with linkers structurally similar to this compound, offering expected ranges for properties relevant to drug delivery applications.

Table 1: Physicochemical Properties of Analogous Pyridine-Containing MOFs

MOF Name/Analogue SystemMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
Zn-based MOF with 3-nitro-4-(pyridine-4-yl) benzoic acidZn(II)Not ReportedNot Reported> 364[5]
Co(II) MOF with 4-(4-pyridyl)benzoateCo(II)Not ReportedNot ReportedNot Reported[6]
Multivariate NUIG4 with pyridyl functionalityZn(II)Not ReportedNot ReportedNot Reported[7]

Table 2: Drug Loading and Release Characteristics of Analogous MOFs

MOF SystemDrugDrug Loading Capacity (mg/g)Release ConditionsKey FindingsReference
Multivariate NUIG4 analoguesDoxorubicin1234–1995pH-controlledHigh drug absorption and pH-controlled release.[7]
Zn-based MOF (DAZ)Doxorubicin33.74% (w/w)pH 3.8, 5.8, 7.4pH-sensitive release, with higher release at lower pH.[5]
FeMn-MIL-88B5-Fluorouracil43.8% (w/w)pH 5.4 and 7.4Rapid release in acidic conditions (70% in 24h at pH 5.4).[8]
ZIF-8DoxorubicinNot specifiedpH-sensitivepH-induced release from the framework.[2]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis, activation, drug loading, and characterization of MOFs utilizing this compound or similar linkers. These protocols are based on common solvothermal and hydrothermal synthesis methods.[9]

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 20 mL glass scintillation vial, dissolve 1.5 mmol of this compound in 5 mL of DMF. Sonicate for 2 minutes to ensure complete dissolution.

  • Add 1.5 mmol of Zinc Nitrate Hexahydrate to the solution.

  • Sonicate the mixture for an additional 2 minutes.

  • Seal the vial tightly and place it in a preheated oven at 80°C for 24 hours.

  • After the reaction is complete, allow the vial to cool down to room temperature.

  • A crystalline powder should be observed. Decant the mother liquor.

  • Wash the product by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this washing step twice.

  • Dry the resulting MOF product under vacuum.

Protocol 2: Hydrothermal Synthesis of a Zirconium-based MOF

Materials:

  • Zirconium(IV) Chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Benzoic Acid (as a modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and this compound in DMF.

  • Add a molar excess of benzoic acid, which acts as a modulator to control crystal growth and size.

  • Seal the autoclave and place it in an oven heated to 120°C for 48 hours.[10]

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product thoroughly with fresh DMF and then with ethanol.

  • Activate the MOF by solvent exchange with a volatile solvent (e.g., acetone) followed by heating under vacuum to remove any residual solvent molecules from the pores.

Protocol 3: Drug Loading via Soaking Method

Materials:

  • Activated MOF powder

  • Drug of interest (e.g., Doxorubicin)

  • Suitable solvent (e.g., a mixture of Methanol and DMSO)[7]

Procedure:

  • Prepare a concentrated solution of the drug in the chosen solvent.

  • Immerse a known quantity of the activated MOF powder in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading efficiency by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy and comparing it to the initial concentration.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS at the desired pH.

  • Place the suspension in a shaker incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Separate the MOF particles from the solution by centrifugation.

  • Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

Logical Workflow for MOF Synthesis and Drug Delivery Application

MOF_Workflow cluster_synthesis MOF Synthesis & Activation cluster_drug Drug Loading & Release cluster_char Characterization Linker This compound Synthesis Solvothermal/Hydrothermal Synthesis Linker->Synthesis Metal Metal Salt (e.g., Zn(NO3)2) Metal->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis Washing Washing & Purification Synthesis->Washing Activation Activation (Solvent Exchange & Vacuum Heating) Washing->Activation Loading Drug Loading (Soaking) Activation->Loading PXRD PXRD Activation->PXRD TGA TGA Activation->TGA BET BET Analysis Activation->BET Drug Drug Molecule Drug->Loading DrugLoadedMOF Drug-Loaded MOF Loading->DrugLoadedMOF Release In Vitro Drug Release (pH-Triggered) DrugLoadedMOF->Release Analysis Analysis (UV-Vis) Release->Analysis Cellular_Uptake cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cellular Environment MOF Drug-Loaded MOF Endocytosis Endocytosis MOF->Endocytosis Endosome Endosome (pH ~6.0-6.5) Endocytosis->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease MOF_Degradation MOF Degradation Lysosome->MOF_Degradation DrugAction Therapeutic Action DrugRelease->DrugAction

References

Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-Pyridylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become particularly indispensable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs, which are common scaffolds in biologically active molecules.[2] 4-Arylpyridines, for instance, are key substructures in several active pharmaceutical ingredients (APIs).[3][4]

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling reaction utilizing 4-pyridylboronic acid. The pyridine nitrogen atom can influence the electronic properties of the molecule, affecting its reactivity and selectivity in the coupling process, making it a valuable building block.[5] Challenges in using pyridylboronic acids include their potential for protodeboronation and catalyst inhibition; however, optimized conditions can lead to excellent yields. These notes are intended to guide researchers in setting up, optimizing, and troubleshooting these important reactions.

Catalytic Cycle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[7] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[6]

Experimental Protocols

Two representative protocols are provided below: a standard thermal heating method and a microwave-assisted method for accelerated synthesis.

Protocol 1: Standard Thermal Heating Conditions

This protocol is a general procedure adaptable for the coupling of various aryl halides with 4-pyridylboronic acid.

Materials:

  • 4-Pyridylboronic acid

  • Aryl halide (e.g., aryl bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, or a mixture such as dioxane/water)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-pyridylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If using a solid catalyst and ligand, they can be added at the beginning with the other solids. If using a catalyst solution, add it at this stage. The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-arylpyridine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and fewer side products.[8]

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), 4-pyridylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 1-5 mol%), and base (2.0-3.0 equiv).

  • Solvent Addition: Add the solvent (e.g., DMF, dioxane/water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-40 minutes).

  • Work-up and Purification: After the reaction is complete and the vial has cooled, follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various conditions and reported yields for the Suzuki-Miyaura coupling of 4-pyridylboronic acid and its derivatives with different aryl halides.

Aryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-2-fluorobenzenePd(dppf)Cl₂ (3)K₂CO₃ (3)MeCN/H₂O (4:1)801-2~90 (initially)[9]
4-BromoanisolePd₂(dba)₃/Ligand 1 (1.5)K₃PO₄ (3)Dioxane1002474[10]
3,5-Bis(trifluoromethyl)bromobenzenePd₂(dba)₃/Ligand 1 (1.5)K₃PO₄ (3)Dioxane1002482[10]
3-BromoquinolinePd[PPh₃]₂Cl₂ (5)Na₂CO₃ (aq. 1M)1,4-DioxaneReflux8High Yields[11]
4-IodopyridinePd(OAc)₂/SPhosK₃PO₄CPME60197.8[4]
4-BromopyridinePd(OAc)₂/SPhosK₃PO₄CPME60196.5[4]

Table 1: Conventional Heating Methods for Suzuki-Miyaura Coupling with 4-Pyridylboronic Acid Derivatives.

Aryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)Reference
4'-BromoacetophenonePyridine-Pyrazole/Pd(II) (0.1)KOH (2)EtOH/H₂O (1:1)Not specifiedNot specifiedGood Yields[8]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onePdCl₂(dppf) (5)K₂CO₃ (2.5)EtOH/H₂O (4:1)1354092[12]
Bromoimidazo[1,2-a]pyridinesPd(PPh₃)₄ (1)Cs₂CO₃ (1)DMF13040Moderate to High[6]

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Weigh Reagents: Aryl Halide 4-Pyridylboronic Acid Base vessel Add to Dry Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (N2 or Ar) vessel->inert solvent Add Degassed Solvent & Catalyst inert->solvent heat Heat & Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Pure 4-Arylpyridine Product purify->product

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Suzuki_Cycle pd0 Pd(0)Ln pd2_halide R1-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_aryl R1-Pd(II)Ln-R2 pd2_halide->pd2_aryl Transmetalation (Base Mediated) pd2_aryl->pd0 Reductive Elimination product R1-R2 (4-Arylpyridine) pd2_aryl->product reagents R1-X (Aryl Halide) + R2-B(OH)2 (4-Pyridylboronic Acid) + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 4-Pyridin-4-YL-benzoic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-4-YL-benzoic acid is a bifunctional organic ligand that has garnered interest in the field of coordination chemistry and materials science. Its unique structure, featuring a carboxylic acid group and a pyridine ring, allows it to act as a versatile building block in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials possess tunable structures and functionalities, making them promising candidates for various applications, including heterogeneous catalysis. The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal centers, leading to the formation of diverse and stable frameworks with potential catalytic sites.

This document provides an overview of the application of this compound as a ligand in catalysis, focusing on the synthesis of catalytically active coordination polymers and their use in organic transformations. While specific catalytic applications for MOFs based solely on this compound are not extensively documented, this report draws upon data from closely related systems to provide representative protocols and performance data.

Core Applications in Catalysis

Coordination polymers and MOFs constructed from pyridine-carboxylic acid ligands, such as this compound, are primarily explored as heterogeneous catalysts in several key organic reactions:

  • Knoevenagel Condensation: The basic nitrogen sites of the pyridine ring and the Lewis acidic metal centers within the framework can act synergistically to catalyze the condensation of aldehydes with active methylene compounds.

  • Henry (Nitroaldol) Reaction: Similar to the Knoevenagel condensation, the acidic and basic sites within the MOF can facilitate the addition of nitroalkanes to carbonyl compounds.

  • Suzuki-Miyaura Cross-Coupling: While less common, palladium complexes incorporating pyridine-carboxylate ligands can be utilized in C-C bond formation reactions.

The porous nature of these materials can also lead to size and shape selectivity for substrates, and their heterogeneous nature allows for easy separation and recycling of the catalyst.

Data Presentation: Catalytic Performance

The following tables summarize quantitative data from catalytic reactions using coordination polymers constructed from ligands structurally analogous to this compound. This data provides an expected range of performance for catalysts derived from the target ligand.

Table 1: Knoevenagel Condensation Catalyzed by a Zn(II)-based MOF

EntryAldehydeActive Methylene CompoundConversion (%)Time (h)Ref.
1BenzaldehydeMalononitrile9012[1]
24-NitrobenzaldehydeMalononitrile958[1]
34-ChlorobenzaldehydeMalononitrile8812[1]
44-MethylbenzaldehydeMalononitrile8515[1]

Catalyst: A Zn-MOF constructed with a dicarboxylic acid and a pyridine-containing ligand. Conditions: Room temperature, ethanol as solvent.[1]

Table 2: Henry Reaction Catalyzed by a Zn(II) Coordination Polymer

EntryAldehydeNitroalkaneYield (%)Time (h)Ref.
14-NitrobenzaldehydeNitromethane8524[2]
2BenzaldehydeNitromethane7236[2]
34-ChlorobenzaldehydeNitromethane7830[2]

Catalyst: {[Zn(μ3-pdba)(phen)]•H2O}n, where H2pdba is 4,4′-(pyridin-3,5-diyl)dibenzoic acid. Conditions: 70 °C, solvent-free.[2]

Experimental Protocols

Detailed methodologies for the synthesis of a representative Zn(II) coordination polymer using this compound and its application in a model catalytic reaction are provided below.

Protocol 1: Synthesis of a Zn(II) Coordination Polymer with this compound

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (4-pbc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure: [3]

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of this compound in a solvent mixture of 8 mL of DMF and 2 mL of ethanol.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • Slowly cool the oven to room temperature at a rate of 5 °C/h.

  • Colorless block-shaped crystals of the Zn(II) coordination polymer are formed.

  • Isolate the crystals by filtration, wash with fresh DMF and ethanol, and dry under vacuum.

Protocol 2: Catalytic Knoevenagel Condensation

Materials:

  • Synthesized Zn(II) coordination polymer catalyst

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Ethanol

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 10 mL round-bottom flask, add 10 mg of the activated Zn(II) coordination polymer catalyst.

  • Add 1 mmol of benzaldehyde and 1.2 mmol of malononitrile to the flask.

  • Add 5 mL of ethanol as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction, separate the catalyst by centrifugation or filtration.

  • The catalyst can be washed with ethanol, dried, and reused for subsequent catalytic runs.

Visualizations

Synthesis Workflow

G Experimental Workflow for Synthesis and Catalytic Testing cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction s1 Dissolve Zn(NO₃)₂·6H₂O and this compound in DMF/Ethanol s2 Seal in vial and heat at 120 °C for 72h s1->s2 s3 Cool to room temperature s2->s3 s4 Isolate and wash crystals s3->s4 s5 Dry under vacuum to obtain Zn-MOF s4->s5 c1 Add Zn-MOF, aldehyde, and malononitrile to ethanol s5->c1 Activated Catalyst c2 Stir at room temperature c1->c2 c3 Monitor reaction by GC c2->c3 c4 Separate catalyst by filtration c3->c4 c4->s5 Recycle Catalyst c5 Analyze product yield c4->c5 G Proposed Mechanism for Knoevenagel Condensation catalyst Zn-MOF (Lewis Acidic Zn²⁺ and Basic Pyridine-N) aldehyde Aldehyde (R-CHO) catalyst->aldehyde Coordination malononitrile Malononitrile (CH₂(CN)₂) catalyst->malononitrile Proton Abstraction activated_aldehyde Activated Aldehyde (R-CHO---Zn²⁺) aldehyde->activated_aldehyde carbanion Carbanion (⁻CH(CN)₂) malononitrile->carbanion intermediate Adduct Intermediate activated_aldehyde->intermediate Nucleophilic Attack carbanion->intermediate product Product (R-CH=C(CN)₂) + H₂O intermediate->product Dehydration product->catalyst Catalyst Regeneration

References

Synthesis of Coordination Polymers with 4-Pyridin-4-YL-Benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of coordination polymers (CPs) utilizing the versatile bridging ligand 4-pyridin-4-yl-benzoic acid (4-pyba). The unique structural characteristics of 4-pyba, featuring a pyridyl nitrogen and a carboxylate group, allow for the construction of diverse metal-organic frameworks with potential applications in luminescence, catalysis, and drug delivery.

Introduction

Coordination polymers are a class of crystalline materials formed by the self-assembly of metal ions with organic ligands. The choice of the organic linker is crucial in determining the final structure and properties of the resulting framework. This compound is an excellent candidate for the construction of CPs due to its rigid structure and the presence of two distinct coordinating moieties: the pyridyl nitrogen atom and the carboxylate group. This allows for the formation of multidimensional networks with varied topologies. Solvothermal and hydrothermal synthesis are common methods for the preparation of high-quality crystalline CPs. These techniques involve heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, which facilitates the dissolution of precursors and promotes crystallization.

Application: A Luminescent Zinc(II) Coordination Polymer

A notable application of 4-pyba in coordination polymer synthesis is the creation of a two-dimensional (2D) luminescent zinc(II) coordination polymer.[1] This material exhibits enhanced solid-state luminescence compared to the free 4-pyba ligand, suggesting its potential for use in sensing and optoelectronic devices.[1] The synthesis is achieved through an in-situ solvothermal reaction where a formate ligand is also incorporated.[1]

Experimental Protocol: Synthesis of [Zn(C₁₂H₈NO₂)(HCOO)]n

This protocol details the in-situ solvothermal synthesis of a 2D zinc(II) coordination polymer with 4-(pyridin-4-yl)benzoate (4-pbc) and a formate ligand.[1]

Materials:

  • Zinc(II) salt (e.g., Zinc acetate dihydrate)

  • This compound (4-Hpyba)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (25 mL)

Procedure:

  • A mixture of the Zinc(II) salt and this compound is prepared in a molar ratio of 1:1.

  • The reactants are dissolved in a solvent mixture of N,N-dimethylformamide (DMF) and water.

  • The resulting solution is sealed in a 25 mL Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to 140 °C for 72 hours.

  • After the reaction, the autoclave is allowed to cool slowly to room temperature.

  • The resulting colorless block-shaped crystals are collected by filtration, washed with DMF and water, and dried in air.

Diagram of the Experimental Workflow:

G cluster_0 Reactant Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation Zinc(II) Salt Zinc(II) Salt Mixture Mixture Zinc(II) Salt->Mixture 1:1 molar ratio 4-pyba This compound 4-pyba->Mixture Solvents DMF / Water Solvents->Mixture Autoclave Autoclave Mixture->Autoclave Heating 140 °C, 72 h Autoclave->Heating Cooling Slow cooling to RT Heating->Cooling Filtration Filtration Cooling->Filtration Washing Wash with DMF & Water Filtration->Washing Drying Air dry Washing->Drying Crystals Crystals Drying->Crystals

Fig. 1: Solvothermal synthesis workflow for a Zn(II) coordination polymer.
Characterization Data

The synthesized zinc(II) coordination polymer, poly[(μ₂-formato-κ³O,O':O)[μ₂-4-(pyridin-4-yl)benzoato-κ³N:O,O']zinc(II)], has been characterized by thermogravimetric analysis (TGA), single-crystal X-ray diffraction, and powder X-ray diffraction (PXRD).[1]

Table 1: Crystallographic Data for [Zn(C₁₂H₈NO₂)(HCOO)]n [1]

ParameterValue
Chemical FormulaC₁₃H₉N O₄Zn
Formula Weight308.60
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.368(3)
b (Å)15.603(5)
c (Å)14.773(5)
α (°)90
β (°)109.23(3)
γ (°)90
Volume (ų)2257.8(12)
Z8
Density (calculated) (g/cm³)1.815

Structural Details:

The crystal structure reveals a two-dimensional (2D) layered network.[1] The zinc(II) ions are bridged by both the 4-(pyridin-4-yl)benzoate and the in-situ generated formate ligands.[1] These 2D layers are further assembled into a three-dimensional (3D) supramolecular framework through C-H···O hydrogen bonds.[1]

Diagram of the Coordination Environment:

G Zn Zn(II) N_py N (pyridyl) Zn->N_py from 4-pbc O_coo1 O (carboxylate) Zn->O_coo1 from 4-pbc O_coo2 O (carboxylate) Zn->O_coo2 from 4-pbc O_form1 O (formate) Zn->O_form1 from formate O_form2 O (formate) Zn->O_form2 from formate

Fig. 2: Simplified coordination sphere of the Zn(II) ion.

General Protocol for Solvothermal Synthesis of Coordination Polymers

While the above protocol is specific to a Zn(II) polymer, the solvothermal method is broadly applicable for synthesizing various coordination polymers with this compound and different metal ions.[2][3] Key parameters that can be varied include the choice of metal salt, the metal-to-ligand molar ratio, the solvent system, the reaction temperature, and the reaction time.[2]

General Procedure:

  • Combine the metal salt (e.g., nitrates, sulfates, or acetates of Cd(II), Co(II), Cu(I), etc.) and this compound in a Teflon-lined autoclave. The molar ratio is typically in the range of 1:1 to 1:2 (metal:ligand).

  • Add a suitable solvent or a mixture of solvents (e.g., DMF, ethanol, acetonitrile, water).

  • Seal the autoclave and heat it to a temperature between 100 °C and 180 °C for 24 to 96 hours.

  • After cooling to room temperature, the crystalline product is collected by filtration, washed with the mother liquor, and dried.

Potential Applications in Drug Development

The porous nature and tunable properties of coordination polymers make them promising candidates for applications in drug development.

  • Drug Delivery: The pores within the coordination polymer framework can be loaded with drug molecules, allowing for controlled and sustained release.

  • Catalysis: The metal centers and organic linkers can act as catalytic sites for various organic transformations relevant to pharmaceutical synthesis.

  • Sensing: The luminescent properties of some coordination polymers can be modulated by the presence of specific biomolecules or ions, enabling their use as sensors in diagnostics.

Diagram of Potential Applications:

G cluster_applications Potential Applications in Drug Development CP Coordination Polymer (with 4-pyba) Drug_Delivery Drug Delivery CP->Drug_Delivery Porous Structure Catalysis Catalysis CP->Catalysis Active Metal Sites Sensing Sensing & Diagnostics CP->Sensing Luminescent Properties

Fig. 3: Potential applications of 4-pyba based coordination polymers.

Conclusion

This compound is a valuable building block for the synthesis of functional coordination polymers. The protocols outlined in this document provide a starting point for the rational design and synthesis of new materials with tailored properties for various applications, including those relevant to the field of drug development. Further research into the synthesis of coordination polymers with 4-pyba and different metal ions is warranted to explore the full potential of this versatile ligand.

References

Synthesis of 4-(Pyridin-4-yl)benzoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 4-(pyridin-4-yl)benzoic acid, a key building block in pharmaceutical and materials science research. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering two robust synthetic routes: the Suzuki-Miyaura cross-coupling reaction and the hydrolysis of a methyl ester precursor.

Introduction

4-(Pyridin-4-yl)benzoic acid is a bifunctional molecule incorporating both a pyridine and a benzoic acid moiety. This unique structure makes it a valuable intermediate in the synthesis of a wide range of compounds, including kinase inhibitors, anticancer agents, and functional polymers.[1] The protocols herein describe two common and effective methods for its preparation in a laboratory setting.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol [2][3]
CAS Number 4385-76-6[4]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C[5]
Solubility Soluble in DMSO and methanol; slightly soluble in water[1]

Experimental Protocols

Two primary methods for the synthesis of 4-(pyridin-4-yl)benzoic acid are presented: a palladium-catalyzed Suzuki-Miyaura coupling and a base-mediated hydrolysis of a methyl ester.

Method 1: Suzuki-Miyaura Cross-Coupling

This method facilitates the formation of a carbon-carbon bond between an aryl halide and a pyridineboronic acid, offering a versatile route to the target compound.

Reaction Scheme:

Materials:

  • 4-Bromobenzoic acid

  • 4-Pyridylboronic acid

  • Palladium on carbon (Pd/C, 10%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Toluene or 1,4-Dioxane

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 equivalent), 4-pyridylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., 5 mol% Pd/C or 2 mol% Pd(PPh₃)₄).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v) or toluene and water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solid-supported catalyst like Pd/C, filter the mixture to remove the catalyst.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 4-5. This will precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 4-(pyridin-4-yl)benzoic acid.

Quantitative Data Summary (Method 1):

ParameterValueReference
Typical Yield 60-90%General Suzuki Coupling Yields
Purity (HPLC) >98%Typical for purified compounds
Method 2: Hydrolysis of Methyl 4-(pyridin-4-yl)benzoate

This method involves the saponification of the corresponding methyl ester, which is a straightforward and often high-yielding approach.

Reaction Scheme:

Materials:

  • Methyl 4-(pyridin-4-yl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolution: Dissolve methyl 4-(pyridin-4-yl)benzoate (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v) in a round-bottom flask with a magnetic stirrer.

  • Base Addition: Add sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature.

  • Acidification: Slowly add 1M HCl with stirring to neutralize the excess base and then to acidify the solution to a pH of 4-5, at which point the product will precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum to obtain 4-(pyridin-4-yl)benzoic acid.

Quantitative Data Summary (Method 2):

ParameterValueReference
Reported Yield ~95%[6]
Purity (HPLC) >99%[1]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product r1 4-Bromobenzoic Acid reaction Reflux in Solvent (e.g., Ethanol/Water) r1->reaction r2 4-Pyridylboronic Acid r2->reaction base Base (K2CO3) base->reaction catalyst Pd Catalyst catalyst->reaction filter Filter Catalyst (if needed) reaction->filter acidify Acidify with HCl filter->acidify isolate Isolate by Filtration acidify->isolate purify Purify (Recrystallization/ Column Chromatography) isolate->purify product 4-(Pyridin-4-yl)benzoic Acid purify->product

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Hydrolysis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product ester Methyl 4-(pyridin-4-yl)benzoate reaction Reflux in Solvent (Methanol/Water) ester->reaction base Base (NaOH) base->reaction cool Cool to RT reaction->cool acidify Acidify with HCl cool->acidify isolate Isolate by Filtration acidify->isolate product 4-(Pyridin-4-yl)benzoic Acid isolate->product

Caption: Workflow for the Hydrolysis of Methyl Ester.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere if necessary.

  • Strong acids and bases should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures.

This document is intended to provide guidance for trained research professionals. The procedures should be adapted and optimized as necessary for specific laboratory conditions and scales.

References

Purification of 4-Pyridin-4-YL-benzoic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-Pyridin-4-YL-benzoic acid via recrystallization. The protocol is designed to effectively remove common impurities, yielding a high-purity product suitable for downstream applications in research, discovery, and development.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its rigid structure and potential for hydrogen bonding and metal coordination make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The purity of this compound is critical for reliable biological testing and consistent material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.

Commonly synthesized via Suzuki-Miyaura coupling, this compound can be contaminated with byproducts such as homocoupled species derived from the starting materials and residues from the palladium-phosphine catalyst. This protocol outlines a method to effectively mitigate these impurities.

Data Presentation: Solubility Profile

An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at elevated temperatures. Based on the structural similarity to benzoic acid and related pyridine-carboxylic acids, alcohols, and aqueous alcohol mixtures are suitable solvent systems. While precise experimental solubility data for this compound is not extensively available in the literature, the following table provides an illustrative solubility profile based on qualitative observations and data from analogous compounds to guide solvent selection.

Solvent SystemTemperature (°C)Approximate Solubility ( g/100 mL)Observations
Water25< 0.1Sparingly soluble.
Water100~0.5Slightly soluble at boiling.
Ethanol (95%)25~1.5Moderately soluble.
Ethanol (95%)78 (Boiling)~15Highly soluble.
Isopropanol25~0.8Sparingly soluble.
Isopropanol82 (Boiling)~10Very soluble.
Methanol25~2.0Soluble.
Methanol65 (Boiling)~20Very high solubility.

Note: The data in this table is representative and intended for guidance. It is recommended to perform small-scale solubility tests to determine the optimal solvent and volume for a specific batch of crude this compound. Based on this profile, 95% ethanol offers a good balance of high solubility at its boiling point and moderate solubility at room temperature, which is ideal for efficient recrystallization with good recovery.

Experimental Protocol

This protocol details the steps for the purification of this compound using 95% ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Activated Carbon (optional, for colored impurities)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of 95% ethanol to the flask, just enough to create a slurry.

    • Heat the mixture to a gentle boil while stirring.

    • Gradually add more hot 95% ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of the purified product.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the weight of the crude product) to the solution.

    • Reheat the solution to boiling for a few minutes with continued stirring. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a fluted filter paper in a funnel with hot solvent vapor to prevent premature crystallization.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the mother liquor.

    • Continue to draw air through the crystals on the funnel for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator.

  • Characterization:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value (>300 °C) is indicative of high purity.[1]

    • Further characterization by techniques such as NMR, IR, and HPLC can be performed to confirm the identity and assess the purity of the final product.

Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolve in Minimal Hot 95% Ethanol start->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization If colored cooling Slow Cooling to Room Temperature dissolution->cooling If not colored hot_filtration Hot Gravity Filtration decolorization->hot_filtration hot_filtration->cooling impurities_removed Impurities Removed (Insoluble) hot_filtration->impurities_removed ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration & Washing ice_bath->vacuum_filtration drying Drying vacuum_filtration->drying soluble_impurities Soluble Impurities in Mother Liquor vacuum_filtration->soluble_impurities end End: Purified Product drying->end

Caption: Recrystallization workflow for this compound.

References

analytical techniques for characterizing 4-Pyridin-4-YL-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Techniques for the Characterization of 4-Pyridin-4-YL-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the key analytical techniques for the structural characterization and purity assessment of this compound (4,4'-bpy-COOH). Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Thermal Analysis are presented. Quantitative data is summarized in structured tables, and experimental workflows are illustrated using diagrams to guide researchers in the comprehensive analysis of this compound.

Introduction

This compound is a bifunctional organic compound featuring both a carboxylic acid group and a pyridine ring. This structure makes it a valuable building block in supramolecular chemistry, coordination polymers, and pharmaceutical sciences. Accurate characterization is crucial to ensure its identity, purity, and stability for research and development applications. This note details the application of various analytical methods for a thorough characterization of its chemical structure and physical properties.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.20 g/mol [1]
Appearance Solid
CAS Number 4385-76-6[1]
InChI Key DZLGZIGLHCRIMF-UHFFFAOYSA-N

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Data Interpretation and Presentation:

The expected chemical shifts provide confirmation of the aromatic pyridine and benzoic acid moieties.

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity & Integration
13.11(s, 1H)
8.63(s, 1H)
8.12(d, J = 8.0 Hz, 1H)
8.05 – 7.97(m, 3H)
7.70 – 7.55(m, 2H)
Data is consistent with literature values for a similar compound structure.[2]
¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ) ppm
172.67
140.15
137.36
135.82
134.50
133.54
133.39
133.28
132.87
132.02
130.38
Data is consistent with literature values for a similar compound structure.[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule. Electron Ionization (EI) can also be used.[3][4]

  • Mass Analyzer: A time-of-flight (TOF), quadrupole, or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is typically observed.

Data Interpretation and Presentation:

The primary peak of interest is the molecular ion, which confirms the molecular weight.

Mass Spectrometry Data
Parameter Value
Molecular Weight (Calculated) 199.20 g/mol
Molecular Ion Peak (EI) m/z 199
Key Fragments (EI, typical for benzoic acids) m/z 182 ([M-OH]⁺), m/z 154 ([M-COOH]⁺)
Fragmentation of benzoic acid typically involves the loss of the hydroxyl group or the entire carboxylic acid group.[3] A small peak at m/z 200 may be observed due to the natural abundance of the ¹³C isotope.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Data Interpretation and Presentation:

Key vibrational bands confirm the presence of the carboxylic acid and the aromatic rings.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Assignment
3300-2500O-H stretch (broad, characteristic of carboxylic acid dimer)[6]
~1700C=O stretch (carbonyl of carboxylic acid)[6]
1600-1450C=C and C=N stretches (aromatic rings)[6]
1320-1210C-O stretch (carboxylic acid)[6]
~920O-H bend (out-of-plane, characteristic of carboxylic acid dimer)
The formation of intermolecular hydrogen bonds is an important feature that can be studied with IR spectroscopy.[7][8]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and for quantifying it in mixtures.

Experimental Protocol (General Method): A specific validated method for this compound is not available in the provided search results, but a general reverse-phase method can be established based on methods for similar compounds.[9][10]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11] A gradient elution may be necessary.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 270 nm).[12]

    • Injection Volume: 10-20 µL.

  • Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard of known concentration. Purity is assessed by the percentage of the main peak area relative to the total area of all peaks.

Structural and Thermal Analysis

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and crystal packing information.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of suitable quality, for example, by slow evaporation of a solution of the compound in a suitable solvent like ethanol.[13]

  • Data Collection: Mount a single crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[13][14] Collect diffraction data at a controlled temperature.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[13] Solve the crystal structure using direct methods or other techniques and refine the atomic positions.

Data Interpretation and Presentation:

The crystallographic data provides precise information about the solid-state structure. For the related compound, 3-(4-Pyridyl)benzoic acid, the following has been reported:

Crystallographic Data for 3-(4-Pyridyl)benzoic acid
Parameter Value
Crystal System Orthorhombic[13][14]
Space Group Pna2₁
a (Å) 13.839 (3)[13]
b (Å) 7.013 (7)[13]
c (Å) 19.469 (10)[13]
V (ų) 1890 (2)[13][14]
Z 8[13][14]
In the crystal structure of the 3-isomer, intermolecular O—H⋯N hydrogen bonds link molecules into infinite chains.[13][14] A similar interaction is expected for the 4-isomer. The molecule is not planar; the dihedral angle between the benzene and pyridine rings is 32.14 (7)°.[13][14]
Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an aluminum pan.

  • Instrument: A calibrated DSC or TGA instrument.

  • DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). An endotherm will indicate the melting point.

  • TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The temperature at which significant weight loss occurs indicates decomposition.

Data Interpretation and Presentation:

Thermal analysis is crucial for understanding the stability of the compound. Benzoic acid itself is stable up to 300°C under certain conditions.[15][16] Derivatives of 4-(4-pyridyl)benzoic acid have been shown to be stable up to 290°C.[17]

Thermal Analysis Data
Parameter Typical Expected Value
Melting Point (DSC) Sharp endotherm corresponding to melting.
Decomposition Temp (TGA) Onset of weight loss, likely >290 °C[17]

Visualized Workflows

G Overall Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_results Data & Results Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Xray X-ray Crystallography Purification->Xray Thermal Thermal Analysis (DSC/TGA) Purification->Thermal Structure Molecular Structure NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity Xray->Structure Properties Physicochemical Properties Thermal->Properties Structure->Properties Purity->Properties

Caption: A workflow for the synthesis, purification, and comprehensive characterization of this compound.

G Interrelation of Analytical Techniques and Information Derived cluster_techniques cluster_info Molecule This compound NMR NMR ¹H, ¹³C MS Mass Spec Molecular Weight Fragmentation IR IR Spec Functional Groups HPLC HPLC Purity Quantification Xray X-ray 3D Structure Packing Connectivity Atomic Connectivity (C-H Framework) NMR->Connectivity Composition Elemental Composition & Molecular Formula MS->Composition Identity Compound Identity IR->Identity Purity Sample Purity HPLC->Purity SolidState Solid-State Structure Xray->SolidState Connectivity->Identity Composition->Identity Stability Thermal Stability SolidState->Identity

References

Application Notes & Protocols: 4-Pyridin-4-YL-benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-4-YL-benzoic acid, also known as 4-(4-pyridinyl)benzoic acid, is a versatile bifunctional molecule that serves as a critical building block in modern pharmaceutical synthesis. Its rigid structure, combining a benzoic acid moiety with a pyridine ring, offers strategically placed functional groups for derivatization. The carboxylic acid group is readily activated for amide bond formation, while the pyridine ring can participate in cross-coupling reactions and offers a hydrogen bond acceptor site, which is crucial for molecular recognition in drug-target interactions.

These notes detail the application of this compound as a core scaffold in the synthesis of kinase inhibitors and as a component of pH-sensitive linkers for antibody-drug conjugates (ADCs).

Application I: Core Scaffold for Kinase Inhibitors

The phenyl-pyridine motif is a privileged scaffold in the design of kinase inhibitors, as it can effectively mimic the hinge-binding interactions of ATP within the kinase active site. While a direct precursor to blockbuster drugs like Nilotinib is a related but more complex benzoic acid derivative, this compound provides the fundamental architecture for developing novel inhibitors against various kinases, such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[1][2]

Rationale for Use
  • Hinge-Binding : The pyridine nitrogen acts as a key hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.

  • Structural Rigidity : The bi-aryl structure provides a rigid scaffold, minimizing conformational entropy loss upon binding and thus improving binding affinity.

  • Vectors for SAR : The benzoic acid and positions on both rings serve as convenient points for chemical modification to explore structure-activity relationships (SAR) and optimize potency, selectivity, and ADME properties.

Quantitative Data: Phenyl-Pyridine Scaffolds in Kinase Inhibition

The following table summarizes the in-vitro potency of representative kinase inhibitors that feature a core structure related to this compound.

Compound ClassTarget KinaseKey StructurePotency (IC₅₀ / Kᵢ)Reference
4-(Pyrazol-3-yl)-pyridinesJNK34-(Pyrazol-3-yl)-pyridine160 nM (IC₅₀)[1]
4-Phenyl-5-pyridyl-thiazolesp38α MAP Kinase4-Phenyl-5-pyridyl-thiazole100 nM (Kᵢ) for lead compound[2][3]
Aplithianine A AnaloguesPKAcα, CLK1, PKG1αPurine-Thiazine-Pyridine11-90 nM (IC₅₀) range for various kinases[4]
Experimental Protocols

The following protocols are representative methods for elaborating this compound into more complex, drug-like molecules.

This protocol describes the formation of an amide bond, a crucial step in attaching various side chains to the benzoic acid moiety to modulate biological activity.

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • In a single portion, add HATU (1.1 equiv) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 1-3 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted-(4-(pyridin-4-yl))benzamide.[5][6]

This protocol demonstrates how to form a new C-C bond at a halogenated position on the pyridine ring, a common strategy for building complex kinase inhibitors. (Note: This requires a pre-functionalized starting material, e.g., 4-(2-chloro-pyridin-4-yl)-benzoic acid).

Materials:

  • 4-(Halogenated-pyridin-4-yl)-benzoic acid (e.g., 4-(2-bromo-pyridin-4-yl)-benzoic acid) (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent System (e.g., Toluene/H₂O 4:1 or DME/H₂O 4:1)

  • Anhydrous solvents

Procedure:

  • In a flame-dried Schlenk flask, combine the 4-(halogenated-pyridin-4-yl)-benzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography or recrystallization.[7][8][9]

Visualization of Synthetic Strategy and Mechanism

G cluster_0 Synthetic Pathways for Kinase Inhibitors SM 4-Pyridin-4-YL- benzoic acid Amide Amide Product (Kinase Inhibitor Precursor) SM->Amide Amide Coupling (HATU, DIPEA) Suzuki_SM Halogenated This compound Suzuki_Prod Suzuki Coupled Product (Complex Bi-aryl Scaffold) Suzuki_SM->Suzuki_Prod Suzuki Coupling (Pd Catalyst, Base) Amine R₁R₂NH Amine->Amide Boronic Ar-B(OH)₂ Boronic->Suzuki_Prod G cluster_1 Mechanism of Kinase Inhibition RTK Receptor Tyrosine Kinase Substrate Substrate Protein pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylates ADP ADP RTK->ADP Signal Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Signal Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Binds to Active Site G cluster_0 ADC Mechanism of Action ADC_circ 1. ADC in Circulation (pH 7.4, Linker Stable) Cell 2. Binding to Tumor Cell Antigen ADC_circ->Cell Targeting Internalization 3. Internalization (Endocytosis) Cell->Internalization Lysosome 4. Trafficking to Lysosome (pH 4.5-5.0) Internalization->Lysosome Cleavage 5. Acid-Catalyzed Linker Cleavage Lysosome->Cleavage Low pH Release 6. Payload Release & Cell Death Cleavage->Release

References

Application Notes and Protocols for 4-Pyridin-4-YL-benzoic Acid in Crystal Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Pyridin-4-YL-benzoic acid, also known as 4-(4-pyridyl)benzoic acid, is a bifunctional organic molecule that has garnered significant interest in the field of crystal engineering. Its rigid structure, combined with the presence of two distinct functional groups—a pyridyl nitrogen atom and a carboxylic acid group—makes it an exceptionally versatile building block for the construction of novel solid-state materials. The pyridyl group acts as a classic Lewis base and a hydrogen bond acceptor, while the carboxylic acid group can be deprotonated to act as a coordinating anion or serve as a strong hydrogen bond donor.[1][2] This duality allows it to be employed as a linker in the formation of complex, multidimensional structures such as metal-organic frameworks (MOFs) and coordination polymers, as well as in the design of supramolecular assemblies and co-crystals through robust hydrogen bonding.[3][4][5]

These application notes provide an overview of the roles of this compound in crystal engineering, summarize key quantitative data, and present detailed protocols for the synthesis and characterization of materials derived from it.

Application Notes

Role as a Linker in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The primary application of this compound in crystal engineering is as an organic linker to connect metal ions or clusters. The molecule's two functional ends can coordinate to metal centers in different ways:

  • Pyridyl Nitrogen: The nitrogen atom readily coordinates to a variety of transition metal ions, acting as a monodentate ligand.[6]

  • Carboxylate Group: The carboxylic acid can be deprotonated to a carboxylate anion (COO⁻), which can coordinate to metal ions in several modes, including monodentate, bidentate chelate, or bidentate bridging.

This versatile connectivity enables the formation of diverse network topologies, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.[4] The choice of metal ion, solvent system, and reaction conditions (e.g., temperature, pH) dictates the final structure and its properties. MOFs and coordination polymers constructed from this linker have shown potential in applications such as gas storage, catalysis, and luminescence.[7][8][9] For instance, a Zn(II) coordination polymer synthesized with this linker exhibits significant solid-state luminescence.[4]

Role in Supramolecular Assembly via Hydrogen Bonding

Beyond coordination chemistry, this compound is a powerful tool for building supramolecular architectures through hydrogen bonding. The carboxylic acid group is an excellent hydrogen bond donor (O-H), while the pyridyl nitrogen is a strong hydrogen bond acceptor (N). This donor-acceptor pair can form a highly reliable and directionally specific O-H···N hydrogen bond.[1][2] This interaction is a well-established "supramolecular synthon" used by crystal engineers to assemble molecules into predictable patterns.[5]

This capability allows for the formation of:

  • Self-Assembled Structures: In its crystalline form, the molecule can form chains or networks through intermolecular O-H···N bonds.[1][2]

  • Co-crystals: It can be combined with other molecules (co-formers) that have complementary hydrogen bonding sites to create multi-component crystals with tailored physical and chemical properties, a strategy of high interest in the pharmaceutical industry.[10][11]

Logical Relationship of Functional Groups in Material Design

The dual functionality of this compound allows for two primary pathways in crystal engineering: coordination-driven assembly and hydrogen bond-driven assembly. These pathways can also be used in concert to create more complex hierarchical structures.

G cluster_0 Functional Groups cluster_1 Primary Assembly Pathways cluster_2 Resulting Crystalline Materials A This compound B Pyridyl Nitrogen (Lewis Base / H-bond Acceptor) A->B C Carboxylic Acid (Anionic Ligand / H-bond Donor) A->C D Coordination Bonding (with Metal Ions) B->D E Hydrogen Bonding (O-H···N Synthon) B->E C->D C->E F Metal-Organic Frameworks (MOFs) & Coordination Polymers D->F G Supramolecular Assemblies & Co-crystals E->G

Fig. 1: Dual roles of this compound in crystal engineering.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a representative coordination polymer synthesized using this linker.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number4385-76-6[12]
Molecular FormulaC₁₂H₉NO₂[13]
Molecular Weight199.21 g/mol [13]
Physical FormSolid[12]
InChI KeyDZLGZIGLHCRIMF-UHFFFAOYSA-N[12]

Table 2: Crystallographic and Structural Data for [Zn(C₁₂H₈NO₂)(HCOO)]ₙ Polymer [4]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.1251 (11)
b (Å)13.9119 (11)
c (Å)12.3887 (10)
β (°)109.846 (2)
Volume (ų)2291.5 (3)
Structure Description2D layer structure constructed from Zn²⁺ ions, 4-(pyridin-4-yl)benzoate bridges, and in-situ generated formate ligands.

Table 3: Functional Properties of [Zn(C₁₂H₈NO₂)(HCOO)]ₙ Polymer [4]

PropertyObservation
Thermal StabilityStable up to approximately 653 K (380 °C) based on TGA.
LuminescenceExhibits strong solid-state luminescence at room temperature.
Emission Maximum (λₘₐₓ)434 nm (upon excitation at 369 nm).
Luminescence ShiftThe emission is red-shifted compared to the free this compound ligand, indicating ligand-to-metal charge transfer.

Experimental Protocols

Protocol 1: Synthesis of a Zn(II)-Based Coordination Polymer via In-Situ Solvothermal Reaction

This protocol is adapted from the synthesis of [Zn(C₁₂H₈NO₂)(HCOO)]ₙ.[4] The reaction involves the in-situ generation of formate ligands from the decomposition of the N,N-dimethylformamide (DMF) solvent.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (4-Hpbc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 25 mL Teflon-lined stainless steel autoclave

  • Analytical balance

  • Programmable oven

  • Filtration apparatus (e.g., Büchner funnel)

  • Centrifuge (optional)

Procedure:

  • In a glass vial, dissolve Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg) and this compound (0.05 mmol, 10.0 mg).

  • Add 10 mL of DMF to the vial and stir until a clear solution is formed.

  • Transfer the solution to a 25 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 140 °C (413 K) and maintain this temperature for 72 hours.

  • After 72 hours, cool the autoclave down to room temperature slowly over a period of 24 hours.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals thoroughly with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the final product in air at room temperature.

Protocol 2: General Characterization Workflow

This workflow outlines the standard procedures for confirming the synthesis and purity of a new crystalline material.

G A Synthesized Crystalline Product (from Protocol 1) B Phase Purity Analysis A->B E Structural Elucidation A->E H Thermal Stability Analysis A->H C Powder X-Ray Diffraction (PXRD) B->C Technique D Compare experimental pattern to simulated single-crystal data C->D Analysis F Single-Crystal X-Ray Diffraction (SCXRD) E->F Technique G Determine unit cell, space group, and atomic coordinates F->G Analysis I Thermogravimetric Analysis (TGA) H->I Technique J Determine decomposition temperature and solvent loss I->J Analysis

Fig. 2: Standard workflow for the characterization of MOFs and coordination polymers.
Protocol 3: Powder X-Ray Diffraction (PXRD) for Phase Purity

Purpose: To verify that the synthesized bulk material consists of a single crystalline phase and matches the structure determined from single-crystal analysis.

Equipment:

  • Powder X-ray diffractometer with Cu Kα radiation source

  • Sample holder (e.g., zero-background silicon wafer)

  • Mortar and pestle

Procedure:

  • Take a small, representative sample (approx. 10-20 mg) of the dried, synthesized crystals.

  • Gently grind the sample into a fine, homogeneous powder using a mortar and pestle.

  • Mount the powder onto the sample holder, ensuring a flat, even surface.

  • Place the sample holder into the diffractometer.

  • Collect the PXRD pattern over a suitable 2θ range (e.g., 5° to 50°) with a step size of 0.02° and an appropriate scan speed.

  • Process the collected data using analysis software.

  • Compare the experimental PXRD pattern with the pattern simulated from single-crystal X-ray diffraction data (if available) to confirm phase purity. The peak positions should match.

Protocol 4: Thermogravimetric Analysis (TGA) for Thermal Stability

Purpose: To determine the thermal stability of the synthesized material and quantify the presence of guest or coordinated solvent molecules.

Equipment:

  • Thermogravimetric analyzer

  • TGA sample pans (e.g., alumina or platinum)

  • Analytical microbalance

Procedure:

  • Place an empty TGA pan in the analyzer and tare its weight.

  • Accurately weigh a small amount of the activated MOF sample (5-10 mg) into the TGA pan.

  • Place the pan into the TGA furnace.

  • Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen gas flow at 50-100 mL/min).

  • Apply a linear heating ramp, for example, from room temperature to 800 °C at a rate of 10 °C/min.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve. Weight loss steps correspond to the removal of solvent molecules or decomposition of the framework. The onset temperature of the final, major weight loss indicates the decomposition point of the framework.

References

Application Notes and Protocols: Functionalization of 4-(Pyridin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)benzoic acid (P4PBA) is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and chemical biology. Its structure, featuring a carboxylic acid group and a pyridine ring, allows for orthogonal functionalization, making it a valuable building block for a wide range of applications. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the carboxylic acid provides a handle for amide bond formation, esterification, and coordination to different metal centers.[1][2][3] This document provides an overview of its applications, functionalization protocols, and relevant quantitative data.

Physicochemical and Safety Data

The fundamental properties and safety information for 4-(Pyridin-4-yl)benzoic acid are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₉NO₂[2][4]
Molecular Weight 199.21 g/mol [2]
CAS Number 4385-76-6[2]
Appearance White to off-white crystalline powder[2]
Melting Point 280-285°C (with decomposition)[2]
Solubility Soluble in DMSO and methanol; slightly soluble in water[2]
Purity (Typical) ≥98-99% (HPLC)[2][5]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]

Application Notes

Pharmaceutical Drug Development

P4PBA is a key intermediate in the synthesis of various pharmacologically active agents, particularly in oncology.[2][6] Its rigid structure serves as a scaffold to orient functional groups in a precise manner for optimal interaction with biological targets.

  • Kinase Inhibitors: The pyridinyl-phenyl motif is a common scaffold in the design of kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the carboxylic acid end can be functionalized to introduce further binding interactions or to attach solubilizing groups.[2]

  • Anticancer Agents: Derivatives of benzoic acid, including structures related to P4PBA, have been explored for their anticancer activity. Functionalization of the carboxylic acid with various amino acids or other moieties has led to compounds with cytotoxic effects against cancer cell lines like HeLa and MCF-7.[6]

Materials Science: Metal-Organic Frameworks (MOFs)

The bifunctional nature of P4PBA makes it an excellent "linker" or "strut" for the construction of Metal-Organic Frameworks (MOFs).[1][3] MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis.[7][8]

  • Linker Functionality: In MOF synthesis, the carboxylate group coordinates to metal clusters (e.g., Zr, Zn), while the pyridine nitrogen can either coordinate to another metal center to increase framework connectivity or be left available for post-synthetic modification.[3][7]

  • Tunable Properties: The use of mixed-linker systems, where P4PBA is combined with other linkers, allows for systematic control over the MOF's pore size, defect density, and, consequently, its properties for specific applications like gas separation or catalysis.[9][10]

Bioorthogonal Chemistry

Functionalized P4PBA derivatives are valuable tools in bioorthogonal chemistry. These reactions proceed with high selectivity and yield in complex biological environments.[11][12] By incorporating bioorthogonal handles (e.g., azides, alkynes) onto the P4PBA scaffold, researchers can develop chemical probes for imaging, drug target identification, and antibody-drug conjugation.[11][13]

Functionalization Workflows & Protocols

The dual functionality of P4PBA allows for several synthetic strategies. The general workflow involves selecting a functional group for modification and employing a suitable reaction protocol.

G cluster_input Starting Material cluster_paths Functionalization Pathways cluster_outputs Resulting Derivatives & Applications P4PBA 4-(Pyridin-4-yl)benzoic acid Carboxylic_Acid_Path Carboxylic Acid Functionalization P4PBA->Carboxylic_Acid_Path Pyridine_Path Pyridine Ring Functionalization P4PBA->Pyridine_Path Both_Path Bifunctional Coordination P4PBA->Both_Path Amides Amides / Peptides (Drug Discovery) Carboxylic_Acid_Path->Amides Amide Coupling Esters Esters (Pro-drugs, Intermediates) Carboxylic_Acid_Path->Esters Esterification Bioorthogonal Bioorthogonal Probes (Chemical Biology) Carboxylic_Acid_Path->Bioorthogonal e.g., Linker Attachment MOFs MOFs / Coordination Polymers (Materials Science) Both_Path->MOFs Solvothermal Synthesis

Caption: General functionalization workflow for 4-(Pyridin-4-yl)benzoic acid.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond by activating the carboxylic acid of P4PBA.

Materials:

  • 4-(Pyridin-4-yl)benzoic acid (P4PBA)

  • Amine of interest (R-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve P4PBA (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in DMF and add DIPEA (2.5 eq).

  • Add the amine solution to the activated P4PBA solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of an Imine-Linked Derivative

This protocol is adapted from the synthesis of (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, demonstrating functionalization via the pyridine ring.[3][14]

Materials:

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • 4-(Aminomethyl)benzoic acid (1.0 eq)

  • Methanol (MeOH)

  • 25 mL Teflon-lined reaction vessel

Procedure:

  • Add 4-(aminomethyl)benzoic acid (2.5 mmol, 0.38 g) to a solution of 4-pyridinecarboxaldehyde (2.5 mmol, 0.27 g) in methanol (20 mL) at room temperature.[3]

  • Seal the mixture in the 25 mL Teflon-lined vessel.

  • Heat the vessel at 73°C for 18 hours.[3]

  • Allow the vessel to cool slowly to room temperature.

  • Filter the resulting colorless crystals.

  • Wash the crystals with methanol (3 x 10 mL) to yield the final product.

  • Reported Yield: 80.0% (480 mg).[3][14]

Protocol 3: Solvothermal Synthesis of a P4PBA-based MOF

This protocol provides a general method for synthesizing a zirconium-based MOF using P4PBA as the organic linker, adapted from similar procedures.[7]

G start Start dissolve 1. Dissolve ZrCl₄ and P4PBA in DMF start->dissolve modulator 2. Add Modulator (e.g., Acetic Acid) dissolve->modulator seal 3. Seal in Teflon-lined Autoclave modulator->seal heat 4. Heat in Oven (120-150°C, 24-72h) seal->heat cool 5. Cool to Room Temperature heat->cool filter 6. Filter to Collect Crystalline Product cool->filter wash 7. Wash with DMF and Ethanol filter->wash activate 8. Activate MOF (Solvent Exchange & Vacuum) wash->activate end Porous MOF Material activate->end

Caption: Experimental workflow for the solvothermal synthesis of a MOF.

Materials:

  • 4-(Pyridin-4-yl)benzoic acid (P4PBA)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Acetic acid or Benzoic acid)

  • Ethanol

  • Teflon-lined autoclave

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and P4PBA in DMF. The molar ratio of metal to linker will depend on the target framework topology.

  • Add a modulator (e.g., acetic acid, typically 10-100 equivalents relative to the metal salt) to the solution. This helps control the crystallite size and prevent the formation of amorphous phases.[7]

  • Seal the autoclave tightly.

  • Place the autoclave in a programmable oven and heat to 120-150°C for 24 to 72 hours.[7]

  • After the reaction period, allow the oven to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the collected solid thoroughly with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Activate the MOF by immersing the solid in a volatile solvent (e.g., acetone) for 2-3 days (solvent exchange), followed by heating under a dynamic vacuum to evacuate the pores.

Application in a Biological Context: Kinase Inhibition

Derivatives of P4PBA are frequently used as scaffolds for kinase inhibitors. The diagram below illustrates a hypothetical mechanism where a P4PBA-derived inhibitor blocks a signaling pathway, a common goal in cancer drug development.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cell Proliferation & Survival TF->Response Promotes Inhibitor P4PBA-Derived Kinase Inhibitor Inhibitor->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibited by a P4PBA derivative.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 4-pyridylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of 4-Pyridylboronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions involving 4-pyridylboronic acid and its derivatives.

Troubleshooting Guide

This section addresses the most common challenges and questions regarding the use of 4-pyridylboronic acids in Suzuki couplings.

Q1: My reaction yield is very low or the reaction failed completely. What are the primary reasons and first steps?

A1: Low yields with 4-pyridylboronic acid are common and often stem from two main issues: catalyst inhibition by the pyridine nitrogen and protodeboronation of the boronic acid. The pyridine's Lewis basic nitrogen can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1] Protodeboronation, the cleavage of the C–B bond, is a frequent side reaction that consumes the starting material.[2][3][4]

Initial Troubleshooting Workflow:

Begin by systematically checking your reagents and setup. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow cluster_start Diagnosis cluster_checks Initial Checks cluster_problems Potential Core Problems cluster_solutions Solutions Start Low or No Yield Reagents Reagent Quality? (Fresh Boronic Acid, Dry Solvents, Active Catalyst) Start->Reagents Check Atmosphere Inert Atmosphere? (Thoroughly Degassed?) Reagents->Atmosphere Poisoning Catalyst Poisoning by Pyridine-N? Atmosphere->Poisoning If basics are OK Protodeboronation Protodeboronation Occurring? Poisoning->Protodeboronation and/or Sol_Poison Use Bulky Ligands (e.g., Buchwald type) or NHC Ligands Poisoning->Sol_Poison Yes Conditions Suboptimal Conditions? Protodeboronation->Conditions and/or Sol_Proto Use Milder Base (K₃PO₄, Cs₂CO₃) Use Anhydrous Conditions Switch to Boronate Ester (BPin) Protodeboronation->Sol_Proto Yes Sol_Cond Screen Ligand, Base, Solvent Adjust Temperature Conditions->Sol_Cond Yes

Caption: A workflow diagram for troubleshooting low yields.

Q2: How can I prevent catalyst poisoning by the pyridine nitrogen?

A2: The lone pair on the pyridine nitrogen can act as an inhibitory ligand for the palladium center.[1] To overcome this, you must use a ligand that can compete effectively and stabilize the active catalyst.

  • Use Bulky, Electron-Rich Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5] Their steric bulk can prevent the pyridine nitrogen from coordinating to the palladium, while their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

  • Increase Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monoligated catalysts) can sometimes help ensure the palladium center remains coordinated to the desired phosphine ligand.

Q3: I am observing significant amounts of pyridine in my crude product, suggesting protodeboronation. How can I minimize this?

A3: Protodeboronation is the undesired cleavage of the C-B bond, which is often promoted by water and strong bases.[7] Interestingly, 4-pyridylboronic acid is relatively stable against protodeboronation compared to its 2-pyridyl isomer.[2][3][4] However, under harsh conditions, it can still be a significant issue.

  • Use Milder Bases: Strong bases like NaOH can accelerate protodeboronation. Milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often more effective and minimize this side reaction.[8][9]

  • Ensure Anhydrous Conditions: Although many Suzuki protocols use aqueous mixtures, minimizing water can reduce the primary proton source for protodeboronation. Using anhydrous solvents (like toluene or dioxane) and dry, powdered bases can be beneficial.[7][10]

  • Switch to a More Stable Boron Reagent: Boronic acids can be converted to more stable derivatives like pinacol esters (BPin), MIDA boronates, or trifluoroborate salts.[5][7][11] These reagents are more resistant to protodeboronation and slowly release the boronic acid in situ, keeping its concentration low and reducing the rate of the side reaction.[7][11]

Q4: What are the best starting conditions (catalyst, ligand, base, solvent) for a Suzuki coupling with 4-pyridylboronic acid?

A4: There is no single "best" set of conditions, as the optimal choice depends on the specific aryl halide coupling partner. However, the following table summarizes robust starting points that have proven effective for challenging heteroaryl couplings.

Parameter Recommendation 1 Recommendation 2 Recommendation 3 Notes
Pd Source (mol%) Pd(OAc)₂ (2-5%)Pd₂(dba)₃ (2.5%)Pd(PPh₃)₄ (3-5%)Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) in situ.[12]
Ligand SPhos or XPhosP(Cy)₃ or P(t-Bu)₃dppfBuchwald ligands (SPhos, XPhos) are often superior for heteroaryl couplings.[5][13]
Base (equiv.) K₃PO₄ (2-3 equiv.)K₂CO₃ (3 equiv.)Cs₂CO₃ (2-3 equiv.)K₃PO₄ is often a good choice for challenging couplings.[9][14]
Solvent System Dioxane / H₂O (4:1)Toluene / H₂O (4:1)Anhydrous DioxaneSolvent choice can affect reagent solubility and reaction rates.[8][15]
Temperature 80 - 110 °C80 - 100 °C90 - 110 °CHigher temperatures can increase reaction rate but may also promote side reactions.[3]

Competing Reaction Pathways

A successful Suzuki coupling maximizes the rate of the productive catalytic cycle while minimizing off-cycle reactions like catalyst poisoning and protodeboronation.

Competing_Pathways cluster_main_cycle Productive Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Active Pd(0)L₂ Catalyst OA Oxidative Addition (with Ar-X) Pd0->OA Poison Pyridine Coordination (Catalyst Poisoning) Pd0->Poison Inhibition TM Transmetalation (with Py-B(OR)₃⁻) OA->TM RE Reductive Elimination TM->RE RE->Pd0 Product Desired Product (Ar-Py) RE->Product Inactive Inactive [Pd]-Py Complex Poison->Inactive BoronicAcid 4-Pyridylboronic Acid Protodeboronation Protodeboronation (+ H₂O, Base) BoronicAcid->Protodeboronation SideProduct Pyridine (Byproduct) Protodeboronation->SideProduct

References

optimizing reaction conditions for 4-Pyridin-4-YL-benzoic acid MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using 4-Pyridin-4-YL-benzoic acid as an organic linker.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of a this compound MOF?

A1: The synthesis of a MOF using this compound typically involves the reaction of the organic linker with a metal salt in a suitable solvent. Commonly used metal ions include zinc(II), copper(II), and cobalt(II).[1] The choice of metal salt (e.g., nitrate, acetate, or chloride) can influence the reaction kinetics and the final crystal structure.[2] High-purity starting materials are crucial, as impurities can interfere with the crystallization process.

Q2: What are the general reaction conditions for the solvothermal synthesis of a this compound MOF?

A2: Solvothermal synthesis is a common method for producing these MOFs. This technique involves heating the metal salt and the this compound linker in a sealed vessel. Typical reaction temperatures range from 100°C to 120°C, with reaction times between 24 and 72 hours.[3] N,N-Dimethylformamide (DMF) is a frequently used solvent, sometimes in combination with other co-solvents like ethanol.[1]

Q3: My synthesis resulted in an amorphous powder instead of crystalline material. What could be the cause?

A3: The formation of an amorphous product is a common challenge in MOF synthesis.[2] Several factors can contribute to this issue. The reaction time and temperature are critical parameters; sometimes, an initial amorphous precipitate requires extended heating to transform into a crystalline phase.[2] The solvent system and the metal-to-linker ratio also play a significant role in achieving crystallinity.

Q4: How can I improve the yield and quality of my this compound MOF?

A4: To optimize the yield and quality, a systematic variation of reaction parameters is often necessary. This includes adjusting the metal-to-linker molar ratio, the concentration of the reactants, the reaction temperature, and the heating and cooling rates.[2] The use of modulators, such as other carboxylic acids, can also influence the crystal size and morphology.[4]

Q5: What characterization techniques are essential to confirm the successful synthesis of my MOF?

A5: The primary technique to verify the crystallinity and phase purity of your synthesized MOF is Powder X-ray Diffraction (PXRD).[3] A crystalline product will show sharp, well-defined peaks, whereas an amorphous material will exhibit a broad halo.[2] Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the MOF.[3]

Troubleshooting Guide

This guide provides a structured approach to address common issues encountered during the synthesis of this compound MOFs.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction; Suboptimal stoichiometry; Product soluble in mother liquor.- Increase reaction time and/or temperature.- Systematically vary the metal-to-linker molar ratio.- After cooling, try further cooling the vessel in an ice bath to encourage precipitation.
Poor Crystallinity (Amorphous Product) Reaction kinetics favoring amorphous phase; Incorrect solvent system; Suboptimal temperature or time.- Increase reaction time to allow for crystallization.[2]- Screen different solvents or solvent mixtures.- Adjust the reaction temperature.
Presence of Impurities in PXRD Unreacted starting materials; Formation of competing crystalline phases.- Ensure high purity of the this compound linker and metal salt.- Thoroughly wash the product with fresh solvent (e.g., DMF, ethanol) after synthesis.[1]- Modify the metal-to-linker ratio to favor the desired phase.
Inconsistent Results Between Batches Variations in experimental conditions.- Precisely control and document all reaction parameters, including heating and cooling rates, reactant concentrations, and solvent volumes.[2]

Experimental Protocols

Below is a representative solvothermal synthesis protocol for a Zinc-based MOF using this compound. This should be considered a starting point, and optimization may be required.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and stir for 15 minutes.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 110°C at a rate of 5°C/min and maintain this temperature for 48 hours.

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 80°C for 12 hours.

Quantitative Data Summary

The following table summarizes the impact of key synthesis parameters on MOF properties, based on general observations for related pyridyl-carboxylate MOF systems.

Parameter Effect on Crystallinity Effect on Crystal Size Effect on Yield
Temperature Higher temperatures can promote crystallinity but may also lead to decomposition if too high.Generally, slower crystal growth at lower temperatures can lead to larger crystals.Yield often increases with temperature up to an optimal point.
Reaction Time Longer reaction times can improve crystallinity by allowing for crystal maturation.[2]Can influence crystal size; prolonged times may lead to Ostwald ripening and larger crystals.Yield may plateau or increase with longer reaction times.
Metal:Linker Ratio The stoichiometric ratio is crucial for obtaining a pure, crystalline phase.[2]Can significantly impact crystal morphology and size.Deviations from the optimal ratio can lead to lower yields of the desired product.
Solvent System The polarity and coordinating ability of the solvent can dictate the resulting crystal structure and crystallinity.Solvent can influence nucleation and growth rates, thereby affecting crystal size.The solubility of the product in the solvent system will directly impact the isolated yield.

Visualizations

MOF_Synthesis_Workflow reagents Reagents - Metal Salt (e.g., Zn(NO₃)₂·6H₂O) - this compound - Solvent (e.g., DMF) mixing Mixing and Dissolution reagents->mixing solvothermal Solvothermal Reaction (e.g., 110°C, 48h) mixing->solvothermal cooling Controlled Cooling solvothermal->cooling washing Washing (DMF, Ethanol) cooling->washing drying Drying under Vacuum washing->drying characterization Characterization (PXRD, TGA, etc.) drying->characterization Troubleshooting_Low_Crystallinity start Low Crystallinity/ Amorphous Product check_time_temp Increase Reaction Time and/or Temperature? start->check_time_temp adjust_ratio Optimize Metal:Linker Ratio? check_time_temp->adjust_ratio No Improvement re_characterize Re-synthesize and Characterize (PXRD) check_time_temp->re_characterize Improvement change_solvent Change Solvent System? adjust_ratio->change_solvent No Improvement adjust_ratio->re_characterize Improvement change_solvent->re_characterize Try New Conditions

References

preventing homocoupling side reactions in 4-Pyridin-4-YL-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(Pyridin-4-yl)benzoic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate homocoupling side reactions during the synthesis of 4-(Pyridin-4-yl)benzoic acid, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary homocoupling side products observed during the synthesis of 4-(Pyridin-4-yl)benzoic acid via Suzuki coupling?

A1: The two main homocoupling side products are 4,4'-bipyridine and biphenyl-4,4'-dicarboxylic acid. These arise from the self-coupling of the pyridine and benzoic acid starting materials, respectively. Their formation competes with the desired cross-coupling reaction, reducing the yield and complicating purification.

Q2: What are the main causes of homocoupling in this reaction?

A2: Homocoupling is often promoted by several factors:

  • Oxidative Homocoupling: The presence of oxygen can induce the homocoupling of boronic acid reagents.

  • High Temperature: Elevated temperatures can increase the rate of side reactions, including homocoupling.

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Some systems may have a higher propensity for promoting homocoupling.

  • Base and Solvent: The nature and strength of the base, as well as the polarity of the solvent, can influence the reaction pathway and the prevalence of side reactions.

  • Reagent Purity: Impurities in the starting materials or reagents can sometimes contribute to unwanted side reactions.

Q3: How can I visually distinguish between the desired reaction and the side reactions?

A3: The following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling side reactions.

G cluster_reactants Reactants cluster_products Products cluster_desired Desired Product cluster_side Side Products (Homocoupling) R1 4-Halobenzoic Acid Derivative DP 4-(Pyridin-4-yl)benzoic Acid R1->DP Cross-Coupling SP1 Biphenyl-4,4'-dicarboxylic Acid R1->SP1 Homocoupling R2 4-Pyridinylboronic Acid Derivative R2->DP SP2 4,4'-Bipyridine R2->SP2 Homocoupling

Caption: Desired cross-coupling vs. undesired homocoupling pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem 1: Significant formation of 4,4'-bipyridine is observed.

This indicates homocoupling of the 4-pyridinylboronic acid derivative.

Potential Cause Recommended Solution Rationale
Oxygen in Reaction Mixture Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.Oxygen promotes the oxidative homocoupling of boronic acids, a common issue in Suzuki couplings.
Inappropriate Ligand Use bulky, electron-rich phosphine ligands such as SPhos or XPhos.These ligands accelerate the reductive elimination step (forming the desired product) more than they promote transmetalation, which can suppress the homocoupling pathway.
High Catalyst Loading Reduce the palladium catalyst loading to 0.5-1 mol%.While counterintuitive, higher catalyst concentrations can sometimes increase the rate of side reactions.

Problem 2: Significant formation of biphenyl-4,4'-dicarboxylic acid is observed.

This indicates homocoupling of the 4-halobenzoic acid derivative.

Potential Cause Recommended Solution Rationale
Reaction Temperature Too High Lower the reaction temperature. Start at a lower temperature (e.g., 60-70 °C) and slowly increase only if the reaction is not proceeding.Homocoupling of aryl halides can be more prevalent at higher temperatures.
Base is Too Strong or Weak Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH.The choice of base is critical for the efficiency of the transmetalation step. An optimal base will facilitate the desired reaction without promoting side reactions.
Slow Addition of Reagents If using an aryl bromide or iodide, consider adding the boronic acid reagent slowly over a period of time using a syringe pump.This maintains a low concentration of the boronic acid, which can disfavor its homocoupling.

Problem 3: Low overall yield with a mix of starting materials and homocoupling products.

This suggests the reaction conditions are suboptimal for the desired cross-coupling.

G Start Low Yield & Homocoupling Observed Inert Is the system under an inert atmosphere? Start->Inert Degas Action: Degas solvent and reactants and maintain N2/Ar atmosphere. Inert->Degas No Ligand Is the ligand optimal? (e.g., bulky, electron-rich) Inert->Ligand Yes Degas->Ligand ChangeLigand Action: Switch to SPhos, XPhos, or a Buchwald-type ligand. Ligand->ChangeLigand No Temp Is the temperature too high? Ligand->Temp Yes ChangeLigand->Temp LowerTemp Action: Reduce temperature to 60-80 °C and monitor. Temp->LowerTemp Yes Proceed Re-run experiment with optimized conditions. Temp->Proceed No LowerTemp->Proceed

Caption: Troubleshooting workflow for low yield and high homocoupling.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling to Minimize Homocoupling

This protocol is designed to favor the cross-coupling reaction by using an appropriate catalyst system and reaction conditions.

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Bromopyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 4-carboxyphenylboronic acid (1.2 equiv.), 4-bromopyridine hydrochloride (1.0 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst Preparation: In a separate small vessel, pre-mix Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).

  • Catalyst Addition: Add the catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent should be thoroughly degassed by sparging with an inert gas for at least 20 minutes prior to use.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Upon completion, cool the mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes reported data on how different reaction parameters can affect the yield of 4-(Pyridin-4-yl)benzoic acid and the formation of homocoupling byproducts.

Catalyst/Ligand Base Solvent Temp (°C) Yield of Desired Product (%) Homocoupling Byproducts (%) Reference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10075-855-10
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80>90<2
PdCl₂(dppf)K₂CO₃DMF90~80~5
Pd(OAc)₂ (no ligand)K₂CO₃H₂O10060-70>15Generic Observation

Note: Data is compiled from various sources and represents typical outcomes. Actual results may vary.

Technical Support Center: Addressing Solubility Challenges of 4-Pyridin-4-YL-Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-pyridin-4-yl-benzoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a crystalline solid that is slightly soluble in water and exhibits limited solubility in many common organic solvents. Its structure, containing both a polar pyridine ring and a carboxylic acid group, as well as a non-polar biphenyl-like core, results in this challenging solubility profile. Generally, it is more soluble in polar aprotic solvents and alcohols compared to non-polar solvents.

Q2: I am observing poor solubility in my chosen organic solvent. What are the initial troubleshooting steps?

When encountering poor solubility, consider the following preliminary steps:

  • Purity Check: Ensure the purity of your this compound. Impurities can sometimes affect solubility.

  • Solvent Quality: Use high-purity, anhydrous solvents. The presence of water can impact the solubility of acidic compounds in organic solvents.

  • Physical Agitation: Ensure thorough mixing or agitation. Sonication can be an effective method to aid dissolution.

  • Temperature Increase: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

Troubleshooting Guide: Enhancing Solubility

This guide provides systematic approaches to address the low solubility of this compound.

Issue 1: Inadequate Solubility in a Desired Organic Solvent

Potential Solutions:

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility.

  • pH Adjustment (for protic solvents): Modifying the pH can convert the molecule into a more soluble salt form.

  • Salt Formation: Converting the carboxylic acid to a salt with a suitable base can dramatically increase its solubility in certain solvents.

Quantitative Solubility Data

Solvent CategorySolvent ExamplesQualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe strong polarity and hydrogen bond accepting capability of DMSO can effectively solvate both the pyridine and carboxylic acid moieties.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent that can dissolve a wide range of organic compounds.
Polar Protic Methanol, EthanolModerateThese solvents can act as both hydrogen bond donors and acceptors, interacting with the functional groups of the molecule.
WaterLow to SlightThe non-polar biphenyl core limits its solubility in water despite the presence of polar functional groups.[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateThese solvents have moderate polarity. Solubility is expected to be limited but may be better than in non-polar solvents.[1]
Halogenated Dichloromethane (DCM), ChloroformLowThe polarity of these solvents is generally insufficient to effectively dissolve the compound.
Non-Polar Aromatic Toluene, BenzeneVery LowThe significant polarity of the solute results in poor solubility in non-polar aromatic solvents.
Non-Polar Aliphatic Hexane, HeptaneInsolubleThe large difference in polarity between the solute and solvent leads to very poor solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes how to systematically test co-solvent systems to improve the solubility of this compound.

Objective: To find a suitable co-solvent mixture that achieves the desired concentration.

Materials:

  • This compound

  • Primary solvent (e.g., Dichloromethane)

  • Co-solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Initial Assessment: Attempt to dissolve a known amount of this compound in the primary solvent to determine its approximate solubility.

  • Co-solvent Addition:

    • To a suspension of the compound in the primary solvent, add the co-solvent dropwise while stirring vigorously.

    • Observe for dissolution.

  • Systematic Screening:

    • Prepare a series of vials with a fixed amount of this compound.

    • Add different ratios of the primary solvent and co-solvent to each vial (e.g., 9:1, 8:2, 7:3 v/v).

    • Agitate the vials (e.g., using a vortex mixer or shaker) at a constant temperature until equilibrium is reached (typically 1-2 hours).

    • Visually inspect for complete dissolution.

  • Quantification (Optional): If a precise solubility measurement is required, the supernatant of the saturated solutions can be analyzed by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Troubleshooting:

  • Precipitation upon standing: The initial dissolution may be kinetically favored. If precipitation occurs over time, the system is likely supersaturated. A higher proportion of the co-solvent may be required for long-term stability.

  • Immiscibility: If the solvents are not fully miscible at the tested ratios, select a different co-solvent.

CoSolvent_Workflow A Weigh this compound B Add Primary Solvent A->B C Add Co-solvent Incrementally B->C D Agitate (Vortex/Stir) C->D E Observe for Dissolution D->E F Solution Achieved E->F Yes G Increase Co-solvent Ratio E->G No G->C

Caption: Co-solvent screening workflow.

Protocol 2: pH Adjustment for Solubility Enhancement

This protocol is suitable for polar protic solvents where the pH can be modified to increase the solubility of the acidic compound.

Objective: To increase solubility by converting the carboxylic acid to its more soluble carboxylate salt.

Materials:

  • This compound

  • Solvent (e.g., Ethanol/Water mixture)

  • A suitable base (e.g., 1 M Sodium Hydroxide or Triethylamine)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a Suspension: Add the desired amount of this compound to the chosen solvent system.

  • Basification: While stirring, add the base dropwise to the suspension.

  • Monitor pH: Periodically measure the pH of the solution.

  • Observe Dissolution: Continue adding the base until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Final pH Adjustment: Adjust the final pH as required for the intended application, keeping in mind that lowering the pH may cause precipitation.

Troubleshooting:

  • Precipitation at low pH: The carboxylate salt will revert to the less soluble carboxylic acid if the solution becomes too acidic. Maintain the pH above the pKa of the carboxylic acid group.

  • Incompatibility with downstream applications: Ensure that the chosen base and the resulting salt are compatible with subsequent experimental steps.

pH_Adjustment_Pathway cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-COOH (Low Solubility) B R-COO⁻ + H⁺ (High Solubility) A->B + Base (e.g., NaOH) B->A + Acid (e.g., HCl)

Caption: pH-dependent solubility of a carboxylic acid.

Protocol 3: Salt Formation Prior to Dissolution

This protocol involves forming a salt of this compound before dissolving it in the target solvent.

Objective: To synthesize a more soluble salt form of the compound.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like triethylamine)

  • A solvent in which the acid is sparingly soluble but the salt is expected to be soluble (e.g., ethanol).

  • Anti-solvent if precipitation of the salt is desired (e.g., diethyl ether).

  • Rotary evaporator

Procedure:

  • Dissolve the Acid: Suspend this compound in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add Base: Add a stoichiometric amount (1 equivalent) of the chosen base to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the solid. Gentle warming may be applied if necessary.

  • Isolation of the Salt (Optional):

    • The solvent can be removed under reduced pressure using a rotary evaporator to yield the solid salt.

    • Alternatively, the salt can be precipitated by adding an anti-solvent (a solvent in which the salt is insoluble).

  • Dissolution of the Salt: The isolated salt can then be dissolved in the desired solvent for the downstream application.

Troubleshooting:

  • Incomplete reaction: Ensure that a full equivalent of the base is added and that the reaction is allowed to proceed to completion.

  • Hygroscopicity of the salt: Some salts are hygroscopic and may absorb moisture from the air, which could affect their handling and stability. Store the isolated salt in a desiccator.

Salt_Formation_Workflow A This compound (Insoluble) B Add Base (e.g., NaOH) in a suitable solvent A->B C Formation of Salt (Soluble) B->C D Isolate Salt (Optional) C->D E Dissolve in Target Solvent C->E D->E F Soluble Solution E->F

Caption: Workflow for solubility enhancement by salt formation.

References

Technical Support Center: Purification of 4-Pyridin-4-YL-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Pyridin-4-YL-benzoic acid.

Core Compound Properties

This compound is an amphoteric molecule possessing both a basic pyridine ring and an acidic carboxylic acid group. This zwitterionic nature at its isoelectric point significantly influences its solubility and presents unique purification challenges.

PropertyValueReference
Molecular FormulaC₁₂H₉NO₂[1]
Molecular Weight199.21 g/mol [1]
Melting Point>300 °C[2]
AppearanceWhite to off-white solid[3]
Water SolubilitySlightly soluble[2]
pKa (predicted)3.0 ± 0.10N/A

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Impurities largely depend on the synthetic route. For the common Suzuki-Miyaura coupling reaction between a 4-halobenzoic acid and a 4-pyridylboronic acid, potential impurities include:

  • Homocoupling products: Bipyridines (from the coupling of two pyridylboronic acid molecules) and biphenyl dicarboxylic acids (from the coupling of two halobenzoic acid molecules).

  • Dehalogenated starting material: Benzoic acid.

  • Unreacted starting materials: 4-halobenzoic acid and 4-pyridylboronic acid (and its derivatives like boroxines).

  • Catalyst residues: Palladium complexes and phosphine ligands or their oxides.

Q2: Why is my this compound poorly soluble in most common organic solvents?

A2: The poor solubility stems from its zwitterionic character. In the solid state and at its isoelectric point in solution, the molecule has both a positive and a negative charge, leading to strong intermolecular electrostatic interactions and hydrogen bonding. This high lattice energy makes it difficult for many organic solvents to effectively solvate the molecule. It is slightly soluble in water and soluble in some organic solvents like alcohols and ethers[3].

Q3: Can I use normal-phase silica gel column chromatography for purification?

A3: Normal-phase silica gel chromatography is generally not recommended for this compound. The polar carboxylic acid and basic pyridine groups will interact very strongly with the acidic silanol groups on the silica surface, leading to poor elution, significant tailing, and potentially irreversible adsorption of the product onto the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Recrystallization is a primary method for purifying this compound, with anhydrous ethanol being a reported solvent[4][5].

Problem 1: The compound does not dissolve in the recrystallization solvent, even at high temperatures.

  • Cause: The chosen solvent may not be polar enough to overcome the compound's high lattice energy.

  • Solution:

    • Increase the solvent polarity. If using ethanol, try adding a small amount of water to create a mixed solvent system.

    • Consider more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by the addition of an anti-solvent to induce crystallization.

    • Ensure you are using a sufficient volume of solvent.

Problem 2: The compound precipitates out of solution too quickly ("oils out") or forms a fine powder instead of crystals.

  • Cause: The solution is likely supersaturated, or the cooling rate is too fast.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Insulating the flask can help. Once at room temperature, gradually cool further in an ice bath.

    • Reduce Concentration: Add a small amount of hot solvent to the solution to slightly decrease the concentration before cooling.

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.

Problem 3: The recrystallized product is still impure.

  • Cause: Impurities may have similar solubility profiles to the desired compound, or they may be trapped within the crystal lattice.

  • Solution:

    • Repeat Recrystallization: A second recrystallization can significantly improve purity.

    • Change Solvent System: If impurities co-crystallize, a different solvent or solvent mixture may be necessary to better differentiate the solubilities.

    • Activated Charcoal: If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of anhydrous ethanol and a magnetic stir bar. Heat the mixture gently with stirring on a hot plate.

  • Achieve Saturation: Continue to add small portions of hot anhydrous ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for Troubleshooting Recrystallization

G Troubleshooting Recrystallization cluster_solutions Solutions start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful no_dissolve Problem: Does Not Dissolve dissolve->no_dissolve Fails crystals Crystals Form? cool->crystals oiling_out Problem: Oils Out / Fine Powder cool->oiling_out Oils out collect Collect Crystals crystals->collect Yes no_crystals Problem: No Crystals Form crystals->no_crystals No impure Problem: Still Impure collect->impure Check Purity sol_dissolve Increase Solvent Polarity Use More Solvent no_dissolve->sol_dissolve sol_oiling Slow Cooling Reduce Concentration oiling_out->sol_oiling sol_impure Repeat Recrystallization Change Solvent Use Charcoal impure->sol_impure sol_no_crystals Scratch Flask Add Seed Crystal no_crystals->sol_no_crystals

Caption: A flowchart for troubleshooting common issues during the recrystallization of this compound.

Acid-Base Extraction Strategy

Due to its amphoteric nature, this compound's solubility is highly pH-dependent. This can be exploited for purification.

Problem: Low recovery or precipitation at the wrong stage during acid-base extraction.

  • Cause: The zwitterionic nature of the compound means there is a specific pH range (the isoelectric point) where it is least soluble. Adjusting the pH too quickly or to the wrong value can cause premature precipitation or prevent the compound from moving into the desired aqueous or organic layer.

  • Solution:

    • Careful pH Adjustment: Adjust the pH of the aqueous solution slowly and monitor for precipitation. The isoelectric point is where the compound is neutral overall and will have its lowest aqueous solubility.

    • Extraction at High and Low pH:

      • Dissolve the crude material in an organic solvent immiscible with water (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The pyridine nitrogen will be protonated, forming a water-soluble salt. Basic and neutral impurities will remain in the organic layer.

      • Separate the aqueous layer.

      • To remove acidic impurities, carefully adjust the pH of the aqueous layer to be basic (e.g., with 1M NaOH) and extract with an organic solvent. The deprotonated carboxylic acid will remain in the aqueous layer.

      • Finally, carefully adjust the pH of the aqueous layer to the isoelectric point to precipitate the pure this compound.

Signaling Pathway of pH-Dependent Solubility

G pH-Dependent Solubility of this compound low_ph Low pH (Acidic) protonated Protonated Pyridine (Water Soluble Cation) low_ph->protonated Protonation isoelectric Isoelectric Point (Zwitterion) isoelectric->protonated Add Acid zwitterion Zwitterionic Form (Poorly Water Soluble) isoelectric->zwitterion Net Neutral Charge deprotonated Deprotonated Carboxylate (Water Soluble Anion) isoelectric->deprotonated Add Base high_ph High pH (Basic) high_ph->deprotonated Deprotonation protonated->isoelectric Add Base deprotonated->isoelectric Add Acid

Caption: The relationship between pH and the ionization state and water solubility of this compound.

References

minimizing byproduct formation during the synthesis of 4-Pyridin-4-YL-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Pyridin-4-YL-benzoic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Suzuki-Miyaura Coupling and Nitrile Hydrolysis.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, including this compound. The general reaction involves the palladium-catalyzed cross-coupling of 4-pyridylboronic acid with a 4-halobenzoic acid (typically 4-bromobenzoic acid).

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: What are the most common byproducts in the Suzuki-Miyaura synthesis of this compound?

A1: The most prevalent byproducts are typically:

  • Homocoupling product of 4-pyridylboronic acid (4,4'-bipyridine): This arises from the self-coupling of the boronic acid reagent.[1]

  • Homocoupling product of 4-bromobenzoic acid (4,4'-biphenyldicarboxylic acid): This is the self-coupling of the aryl halide.

  • Dehalogenated benzoic acid (Benzoic acid): This results from the reduction of 4-bromobenzoic acid.

  • Impurities from phosphine ligands: Aryl groups from phosphine ligands can sometimes couple with the starting materials.[2][3]

Q2: My reaction shows significant formation of the 4,4'-bipyridine homocoupling byproduct. How can I minimize this?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4] To minimize its formation:

  • Ensure a thoroughly deoxygenated reaction mixture: Purge the solvent and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

  • Use a fresh, high-quality palladium catalyst: Older or partially decomposed catalysts can contain Pd(II) species that promote homocoupling.

  • Control the reaction temperature: Higher temperatures can sometimes increase the rate of homocoupling.

  • Add a mild reducing agent: Potassium formate can sometimes be added to minimize the concentration of Pd(II) species that lead to homocoupling.[1]

Q3: The yield of my desired product is low, and I have a significant amount of unreacted 4-bromobenzoic acid. What could be the issue?

A3: Low conversion of the aryl halide can be due to several factors:

  • Catalyst deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can help mitigate this.

  • Inefficient oxidative addition: The carbon-bromine bond activation might be slow. Consider using a more active catalyst system or increasing the reaction temperature.

  • Poor quality reagents: Ensure that both the 4-pyridylboronic acid and 4-bromobenzoic acid are pure and dry.

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
High levels of 4,4'-bipyridine (homocoupling) Presence of oxygen in the reaction mixture. Use of a partially oxidized Pd catalyst.Rigorously degas all solvents and the reaction vessel with an inert gas. Use a fresh, high-quality Pd(0) catalyst or a pre-catalyst that is efficiently reduced in situ. Consider adding a small amount of a reducing agent like potassium formate.[1]
Low product yield with significant unreacted starting materials Catalyst deactivation by the pyridine nitrogen. Inefficient oxidative addition of the aryl bromide. Poor quality of reagents or solvent.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Increase the reaction temperature cautiously. Ensure all reagents and solvents are pure and anhydrous.
Formation of dehalogenated byproduct (benzoic acid) Presence of protic impurities that can protonolyze the organopalladium intermediate. Side reactions promoted by certain bases.Use anhydrous solvents and reagents. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that minimizes this side reaction.
Presence of byproducts derived from phosphine ligands Ligand exchange and subsequent coupling.Use ligands that are less prone to this side reaction, or consider ligand-free conditions if applicable.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific laboratory conditions.

  • Reagents:

    • 4-Bromobenzoic acid (1.0 eq)

    • 4-Pyridylboronic acid (1.2 eq)

    • Palladium(II) acetate (0.02 eq)

    • Triphenylphosphine (0.08 eq)

    • Potassium carbonate (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromobenzoic acid, 4-pyridylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Route 2: Nitrile Hydrolysis

Another synthetic route to this compound is the hydrolysis of 4-(pyridin-4-yl)benzonitrile. This can be achieved under either acidic or basic conditions.

Frequently Asked Questions (FAQs) - Nitrile Hydrolysis

Q1: What are the main differences between acidic and basic hydrolysis of 4-(pyridin-4-yl)benzonitrile?

A1:

  • Acidic Hydrolysis: Typically uses a strong acid like hydrochloric acid or sulfuric acid and heating. The reaction generally proceeds to the carboxylic acid. The product is obtained after neutralization of the reaction mixture.

  • Basic Hydrolysis: Usually employs a strong base such as sodium hydroxide or potassium hydroxide with heating. This initially forms the carboxylate salt, which then requires acidification to yield the carboxylic acid. Under milder conditions, the reaction can sometimes be stopped at the intermediate amide stage (4-(pyridin-4-yl)benzamide).

Q2: I am getting a significant amount of the amide byproduct (4-(pyridin-4-yl)benzamide). How can I promote complete hydrolysis to the carboxylic acid?

A2: To favor the formation of the carboxylic acid over the amide:

  • Increase reaction time and/or temperature: More forcing conditions will promote the hydrolysis of the intermediate amide.

  • Use a higher concentration of acid or base: This will increase the rate of the second hydrolysis step.

  • Ensure sufficient water is present: Water is a key reagent in the hydrolysis.

Q3: Are there any specific challenges associated with the hydrolysis of a heteroaromatic nitrile like 4-(pyridin-4-yl)benzonitrile?

A3: The pyridine nitrogen can be protonated under acidic conditions, which can affect the reactivity of the nitrile group. However, hydrolysis is generally a robust reaction for many aromatic nitriles. Purification can sometimes be challenging due to the amphoteric nature of the product.

Troubleshooting Guide: Nitrile Hydrolysis

IssuePotential Cause(s)Suggested Solution(s)
Incomplete hydrolysis (significant amount of amide intermediate) Insufficiently harsh reaction conditions. Short reaction time.Increase the reaction temperature and/or prolong the reaction time. Use a higher concentration of the acid or base catalyst.
Low product yield Incomplete reaction. Degradation of starting material or product under harsh conditions. Product loss during workup.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If degradation is suspected, try milder conditions for a longer duration. Carefully control the pH during product precipitation to maximize recovery.
Difficulty in product isolation/purification Amphoteric nature of the product.Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation. Recrystallization from a suitable solvent can be used for further purification.

Experimental Protocol: Nitrile Hydrolysis (Basic Conditions)

This is a representative protocol and may require optimization.

  • Reagents:

    • 4-(pyridin-4-yl)benzonitrile (1.0 eq)

    • Sodium hydroxide (excess)

    • Water/Ethanol mixture (e.g., 1:1)

  • Procedure:

    • In a round-bottom flask, dissolve 4-(pyridin-4-yl)benzonitrile in the water/ethanol mixture.

    • Add a solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid to a pH where the product precipitates (the isoelectric point).

    • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Data Presentation

The following tables summarize representative yields for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling, which can be considered analogous to the synthesis of this compound.

Table 1: Effect of Catalyst Loading and Reaction Time on Yield in Suzuki-Miyaura Coupling of 4-bromobenzoic acid with phenylboronic acid. [5]

EntryCatalyst (mol%)BaseTime (h)Yield (%)
10.05K₂CO₃0.556
20.1K₂CO₃0.582
30.1K₂CO₃1.589
40.1NaHCO₃1.565
50.1KOH1.552

Reaction conditions: 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Base (3.0 mmol), H₂O (5.0 mL), room temperature, air.[5]

Table 2: Influence of Solvent on the Yield of a Suzuki-Miyaura Coupling Reaction. [6]

EntrySolvent (Water/Organic, 3:1 v/v)Yield (%) after 2h
1H₂O/MeOH>98
2H₂O/EtOH95
3H₂O/Acetone90
4H₂O/MeCN85
5H₂O/THF78

Reaction conditions: 4-bromobenzoic acid (0.5 mmol), phenylboronic acid (0.6 mmol), supramolecular catalyst (0.5 mol%), Na₂CO₃ (1.2 mmol), room temperature, in air.[6]

Visualizations

Suzuki_Troubleshooting start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete low_yield Low Yield or Incomplete Reaction? reaction_complete->low_yield byproducts Significant Byproduct Formation? reaction_complete->byproducts workup Workup & Purification low_yield->workup No check_reagents Check Reagent Quality & Purity low_yield->check_reagents Yes byproducts->workup No homocoupling Homocoupling (e.g., 4,4'-bipyridine)? byproducts->homocoupling Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No degas Improve Degassing Protocol homocoupling->degas Yes dehalogenation->workup No change_base Screen Different Bases dehalogenation->change_base Yes optimize_catalyst Optimize Catalyst System (Ligand, Loading) check_reagents->optimize_catalyst optimize_temp Adjust Reaction Temperature optimize_catalyst->optimize_temp optimize_temp->reaction_complete degas->reaction_complete change_base->reaction_complete

Caption: Troubleshooting workflow for the Suzuki-Miyaura synthesis of this compound.

Nitrile_Hydrolysis_Troubleshooting start Start Hydrolysis reaction_monitoring Monitor Reaction (TLC/LC-MS) start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction workup Workup & Product Isolation incomplete_reaction->workup No amide_byproduct Significant Amide Byproduct? incomplete_reaction->amide_byproduct Yes increase_reagent Increase Acid/Base Concentration incomplete_reaction->increase_reagent Yes, starting material remains increase_conditions Increase Temperature / Time amide_byproduct->increase_conditions Yes check_workup Optimize Workup pH amide_byproduct->check_workup No increase_conditions->reaction_monitoring increase_reagent->reaction_monitoring check_workup->workup

Caption: Troubleshooting guide for the nitrile hydrolysis synthesis of this compound.

References

Technical Support Center: Crystallinity Enhancement for MOFs Derived from 4-Pyridin-4-YL-Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the 4-pyridin-4-yl-benzoic acid linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on improving the crystallinity of your materials.

Frequently Asked Questions (FAQs)

Q1: My MOF synthesis with this compound resulted in an amorphous powder. What are the most likely causes?

A1: The formation of an amorphous product instead of a crystalline MOF is a common issue and typically points to suboptimal reaction kinetics. The primary factors influencing crystallinity are the reaction temperature, time, and the solvent system used. Insufficient temperature may not provide the necessary energy to overcome the activation barrier for crystal nucleation and growth. Similarly, a reaction time that is too short may not allow for the transformation of an initial amorphous precipitate into a stable, crystalline phase. The choice of solvent is also critical as it affects the solubility of your metal salt and the this compound linker, which in turn influences the rate of MOF formation.

Q2: How can I improve the crystallinity of my MOF product?

A2: Improving crystallinity involves systematically optimizing the synthesis conditions. Here are key parameters to investigate:

  • Temperature: Gradually increase the reaction temperature. Higher temperatures can promote the reversibility of the coordination bonds, allowing defects to be corrected and leading to a more ordered, crystalline structure.

  • Reaction Time: Extend the reaction duration. Some MOF systems require prolonged heating to fully crystallize.

  • Solvent System: The polarity and coordinating ability of the solvent can significantly impact crystallization. Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol) to find a system that provides optimal solubility for your precursors, facilitating controlled crystal growth.

  • Use of Modulators: Introducing a modulator, such as benzoic acid or other monocarboxylic acids, can be highly effective. Modulators compete with the this compound linker for coordination to the metal centers, which can slow down the nucleation process and favor the growth of larger, more perfect crystals.[1][2][3][4]

  • pH Control: The pH of the reaction mixture can influence the deprotonation of the carboxylic acid group on your linker and the formation of the metal-ligand coordination bonds. Careful adjustment of the pH can sometimes promote the formation of a crystalline phase.

Q3: What is a modulator and how does it work to improve crystallinity?

A3: A modulator is a compound, typically a monocarboxylic acid like benzoic acid, that is added to the MOF synthesis mixture to influence the crystallization process.[1][2][3][4] It works by competing with the multitopic linker (in this case, this compound) for coordination to the metal ions or clusters.[2][4] This competition slows down the rate of framework assembly. A slower, more controlled growth process allows for defects in the growing crystal lattice to be redissolved and corrected, leading to a more ordered and highly crystalline final product. The modulator can also influence the size and morphology of the MOF crystals.

Q4: How do I choose the right modulator and its concentration?

A4: The choice of modulator and its concentration is often system-dependent and requires empirical optimization. Benzoic acid is a common starting point due to its structural similarity to the benzoate portion of your linker. Other simple carboxylic acids like acetic acid or formic acid can also be effective. The optimal concentration of the modulator can vary significantly, from a few equivalents to a large excess relative to the primary linker. It is recommended to screen a range of modulator concentrations to find the ideal balance that promotes crystallinity without inhibiting MOF formation altogether.

Q5: What characterization techniques are essential for assessing the crystallinity of my MOF?

A5: The primary technique for determining the crystallinity of your MOF is Powder X-ray Diffraction (PXRD) . A highly crystalline material will exhibit sharp, well-defined peaks in its PXRD pattern, while an amorphous material will show a broad, featureless halo.[5] The sharpness of the peaks (full width at half maximum, FWHM) is inversely related to the size of the crystalline domains. Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the crystal structure and confirming crystallinity, but it requires obtaining suitable single crystals, which can be challenging.[6] Scanning Electron Microscopy (SEM) can provide visual evidence of crystallinity by showing well-defined crystal morphologies (e.g., cubes, rods, polyhedra).

Troubleshooting Guide: Low Crystallinity

This guide provides a systematic approach to troubleshoot and resolve issues of low crystallinity in the synthesis of MOFs using the this compound linker.

Observation Potential Cause Suggested Solution
Broad, featureless PXRD pattern (amorphous product) 1. Reaction kinetics are too fast , leading to rapid precipitation of a disordered solid. 2. Reaction temperature is too low to overcome the energy barrier for crystallization. 3. Reaction time is insufficient for the amorphous phase to reorganize into a crystalline structure. 4. Poor solubility of precursors in the chosen solvent.1. Introduce a modulator (e.g., benzoic acid) to slow down the reaction rate. Start with a low molar equivalent and incrementally increase it. 2. Systematically increase the reaction temperature in increments of 10-20 °C. 3. Extend the reaction time , for example, from 24 hours to 48 or 72 hours. 4. Screen different solvents or solvent mixtures to improve precursor solubility (e.g., DMF/ethanol, NMP).
PXRD peaks are broad, indicating small crystallites 1. High nucleation rate compared to the crystal growth rate. 2. Presence of impurities that inhibit crystal growth. 3. Suboptimal concentration of reactants. 1. Increase the concentration of the modulator or try a different modulator to further slow down nucleation.[1] 2. Use high-purity starting materials (linker and metal salt). Ensure solvents are anhydrous if water is not part of the intended reaction system. 3. Vary the molar ratio of metal to linker. A slight excess of the linker may sometimes be beneficial.
Inconsistent crystallinity between batches 1. Variations in reaction conditions such as heating/cooling rates. 2. Inconsistent solvent quality , for example, due to water absorption in hygroscopic solvents like DMF.[7] 3. Slight variations in weighing starting materials.1. Ensure precise control over all reaction parameters. Use a programmable oven with controlled heating and cooling ramps. 2. Use fresh, anhydrous solvents for each reaction. 3. Use a high-precision balance and ensure accurate measurement of all components.
Formation of a known, dense, less crystalline phase instead of the desired porous, crystalline MOF Thermodynamic vs. kinetic control. The observed phase may be the kinetically favored product, while the desired crystalline phase is the thermodynamically favored one.1. Increase the reaction temperature and/or time to favor the formation of the thermodynamically stable crystalline phase. 2. Utilize a modulator that may sterically hinder the formation of the undesired dense phase.[1]

Experimental Protocols

General Solvothermal Synthesis of a Cobalt MOF with Pyridylbenzoate Linkers

This protocol is adapted from a reported synthesis of a crystalline cobalt MOF using a mixture of 3-(pyridin-4-yl)benzoic acid and 4-(pyridin-4-yl)benzoic acid and can serve as a good starting point for your experiments with solely this compound.[8]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve cobalt(II) nitrate hexahydrate (0.1 mmol) and this compound (0.2 mmol) in a solvent mixture of DMF (5 mL) and ethanol (5 mL).

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to 100 °C over 2 hours.

  • Hold the temperature at 100 °C for 72 hours.

  • Slowly cool the oven to room temperature over 24 hours.

  • Collect the resulting crystals by decantation or filtration.

  • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum.

Characterization:

  • Analyze the dried product using Powder X-ray Diffraction (PXRD) to assess its crystallinity.

  • Use Scanning Electron Microscopy (SEM) to observe the crystal morphology and size.

Visualizing Experimental and Logical Workflows

Below are diagrams illustrating key workflows for troubleshooting and optimizing the synthesis of highly crystalline MOFs.

Troubleshooting_Low_Crystallinity start Start: Amorphous or Poorly Crystalline Product check_params Review Synthesis Parameters: - Temperature - Time - Solvent start->check_params optimize_temp Increase Temperature (e.g., 100°C -> 120°C) check_params->optimize_temp Temp too low? optimize_time Increase Reaction Time (e.g., 24h -> 72h) check_params->optimize_time Time too short? optimize_solvent Screen Solvents (e.g., DMF, DEF, NMP) check_params->optimize_solvent Solvent issue? characterize Characterize with PXRD/SEM optimize_temp->characterize optimize_time->characterize optimize_solvent->characterize introduce_modulator Introduce Modulator (e.g., Benzoic Acid) optimize_modulator Optimize Modulator Concentration introduce_modulator->optimize_modulator optimize_modulator->characterize Re-run Synthesis end_good Result: Highly Crystalline MOF characterize->end_good Success end_bad Result: Still Poorly Crystalline characterize->end_bad Failure end_bad->introduce_modulator Modulator_Action_Pathway cluster_0 Unmodulated Synthesis cluster_1 Modulated Synthesis reactants Metal Salt + This compound no_modulator No Modulator with_modulator With Modulator (e.g., Benzoic Acid) fast_kinetics Fast Reaction Kinetics competitive_coordination Competitive Coordination rapid_precipitation Rapid Precipitation fast_kinetics->rapid_precipitation slow_kinetics Slow, Controlled Reaction Kinetics ordered_growth Ordered Crystal Growth (Defect Correction) slow_kinetics->ordered_growth amorphous Amorphous or Poorly Crystalline Product rapid_precipitation->amorphous competitive_coordination->slow_kinetics crystalline Highly Crystalline Product ordered_growth->crystalline

References

Technical Support Center: Strategies to Avoid Protodeboronation of 4-Pyridylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of using 4-pyridylboronic acid in cross-coupling reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize protodeboronation and maximize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with 4-pyridylboronic acid?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction consumes the 4-pyridylboronic acid, converting it into pyridine. This reduces the yield of the desired coupled product and complicates the purification process due to the formation of a significant byproduct.[1]

While 4-pyridylboronic acid is significantly more stable than its 2-pyridyl isomer, it can still undergo protodeboronation, especially under suboptimal reaction conditions such as prolonged reaction times, high temperatures, or the presence of excess water.[2] Studies have shown that 4-pyridylboronic acid is very stable, with a half-life of over a week at 70°C and pH 12, but awareness of the potential decomposition pathway is crucial for developing robust synthetic methods.[2]

Q2: What are the primary factors that influence the rate of protodeboronation?

A2: Several experimental factors can accelerate the undesired protodeboronation of pyridylboronic acids:

  • pH: The pH of the reaction medium is a critical factor.[1] While 2-pyridylboronic acids are notoriously unstable at neutral pH, 4-pyridylboronic acids are generally more robust.[1] However, strongly basic conditions can promote protodeboronation for many arylboronic acids.[3]

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.[3][4] It is crucial to find a temperature that promotes the desired coupling without significantly accelerating the decomposition of the boronic acid.

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strong bases can accelerate the C-B bond cleavage.[3][5]

  • Solvent: Protic solvents, particularly water, can act as a proton source and facilitate protodeboronation.[3] While some water is often required for the reaction to proceed, using anhydrous solvents or minimizing the amount of water can be beneficial.[6]

  • Catalyst System: The efficiency of the palladium catalyst and its associated ligands is crucial. An inefficient catalyst system that leads to a slow Suzuki coupling allows more time for the boronic acid to decompose.[3][4]

Q3: What are the most effective strategies to minimize protodeboronation of 4-pyridylboronic acid?

A3: A multi-faceted approach involving both the choice of reagents and optimization of reaction conditions is most effective:

  • Use a Highly Active Catalyst System: Employing a modern, highly active palladium catalyst and an appropriate ligand (e.g., bulky, electron-rich phosphines like SPhos or XPhos) can dramatically increase the rate of the desired cross-coupling reaction.[5] When the desired reaction is much faster than the protodeboronation, the side reaction becomes negligible.[6]

  • Optimize the Base and Solvent: Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[3][5] Minimize the amount of water in the solvent system or use anhydrous conditions where possible.[3][6]

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for an efficient rate of coupling to slow the decomposition pathway.[5]

  • Use a Stabilized Boronic Acid Derivative: For particularly challenging or sensitive substrates, converting the 4-pyridylboronic acid into a more stable derivative, such as a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt, is a highly effective strategy.[5][7] These derivatives are more resistant to premature decomposition.

Q4: Which stabilized boron reagents are recommended, and how do they work?

A4: Using a stabilized form of the boronic acid is a premier strategy to combat protodeboronation. These reagents often work via a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, allowing it to be consumed in the catalytic cycle before it has a chance to decompose.[5][6][8]

Visualizing Reaction Pathways and Strategies

Competing Reaction Pathways

The following diagram illustrates the choice a 4-pyridylboron reagent faces in the reaction pot: the productive Suzuki-Miyaura coupling versus the unproductive protodeboronation pathway.

G cluster_start Reactants cluster_products Potential Products BoronicAcid 4-Pyridylboronic Acid (or derivative) SuzukiProduct Desired Product (4-Arylpyridine) BoronicAcid->SuzukiProduct Suzuki-Miyaura Coupling (Fast, Desired) SideProduct Side Product (Pyridine) BoronicAcid->SideProduct Protodeboronation (Slow, Undesired) ArylHalide Ar-X ArylHalide->SuzukiProduct G MIDA_Ester Stable Precursor (e.g., 4-Pyridyl MIDA Boronate) Boronic_Acid Active Boronic Acid (Low Concentration) MIDA_Ester->Boronic_Acid Slow Hydrolysis (controlled release) Suzuki_Cycle Productive Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Rapid Consumption Decomposition Protodeboronation Boronic_Acid->Decomposition Minimized Pathway G Troubleshooting Low Yield / Protodeboronation Start Low Yield & Pyridine Byproduct Detected Check_Catalyst Is the catalyst system highly active? (e.g., Pd(0) source + modern ligand) Start->Check_Catalyst Check_Base Is the base too strong or concentration too high? Check_Catalyst->Check_Base Yes Action_Catalyst Action: Screen different Pd precatalysts and electron-rich, bulky ligands (e.g., XPhos, SPhos). Check_Catalyst->Action_Catalyst No Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp No Action_Base Action: Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃). Reduce water content. Check_Base->Action_Base Yes Use_Ester Is using a stabilized boronic ester feasible? Check_Temp->Use_Ester No Action_Temp Action: Lower the reaction temperature (e.g., from 100°C to 80°C) and monitor progress. Check_Temp->Action_Temp Yes Action_Ester Action: Synthesize or purchase a MIDA boronate or pinacol ester and repeat the coupling. Use_Ester->Action_Ester Yes Success Problem Resolved Use_Ester->Success No, re-evaluate overall strategy Action_Catalyst->Success Action_Base->Success Action_Temp->Success Action_Ester->Success

References

impact of base and solvent choice on Suzuki coupling with 4-pyridyl substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for Suzuki-Miyaura cross-coupling reactions involving 4-pyridyl substrates. The unique electronic properties of the pyridine ring can present challenges, and this resource is designed to help you navigate and optimize your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of 4-pyridyl substrates, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with a 4-pyridyl substrate is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with 4-pyridyl substrates often stem from a few key issues:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] To mitigate this, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can shield the palladium center.[2]

  • Protodeboronation: 4-Pyridylboronic acids can be unstable and susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water), leading to the formation of pyridine as a byproduct.[3] Using anhydrous solvents, milder bases (e.g., KF or K₂CO₃), or more stable boronic acid derivatives like pinacol esters or MIDA boronates can help minimize this side reaction.[3][4]

  • Inefficient Oxidative Addition: The C-X (X = halide) bond of 4-halopyridines may be less reactive compared to other aryl halides. This can be addressed by increasing the reaction temperature or employing more active catalyst systems with electron-rich and bulky ligands.[1][5]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of starting materials or products.[4] The solvent needs to facilitate the dissolution of reactants and the catalytic cycle.

Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[3][4] To minimize the formation of bipyridyl impurities, it is crucial to thoroughly degas all solvents and reagents before use and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][4]

Q3: Which base should I choose for my 4-pyridyl Suzuki coupling, especially if my substrate has sensitive functional groups?

A3: For substrates with base-labile functionalities, milder inorganic bases are recommended. Strong bases like NaOH can lead to side reactions and degradation.[6]

  • Potassium Phosphate (K₃PO₄): Often an excellent choice for sensitive substrates, and can be used in anhydrous conditions.[6][7]

  • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): Commonly used and effective bases for a range of Suzuki couplings.[8][9]

  • Cesium Carbonate (Cs₂CO₃): A strong base that is often effective but is more expensive.[7]

  • Potassium Fluoride (KF): A milder base that can be effective, especially when trying to avoid protodeboronation.[3]

Q4: What is the best solvent for Suzuki coupling with 4-pyridyl substrates?

A4: The choice of solvent can significantly impact the reaction's success. Common choices include:

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.[3][9]

  • Aromatic Hydrocarbons: Toluene is another common choice, particularly for reactions run at higher temperatures.[7]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective, but be mindful of potential side reactions at high temperatures.[10] The use of aqueous solvent mixtures (e.g., dioxane/water) is common as it can help dissolve the inorganic bases. However, for substrates prone to protodeboronation, anhydrous conditions are preferable.[3]

Data Presentation: Impact of Base and Solvent Choice

The following tables summarize quantitative data on the effect of base and solvent selection on the yield of Suzuki coupling reactions involving pyridyl substrates.

Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of 4-Iodopyridine with an Aryl Pinacol Borate

EntrySolventYield (%)
1Toluene19
2Xylenes19
3THF24
41,4-Dioxane38
52-MeTHF53
6DME49
7MTBE28
8CPME68
9MeCN21
10AcOEt64
11Acetone19
12CHCl₃0
13CHCl₃49
141,2-DCE35
15MeOHNot Obtained
16DMSONot Obtained

Reaction conditions were not fully specified in the source.[11]

Table 2: Effect of Base on a Phenylation Reaction

EntryBaseYield of Phenylated Byproduct (%)
1K₂CO₃68
2K₃PO₄49
3Na₂CO₃39
4NaHCO₃25
5Cs₂CO₃24
6tBuONa6
7tBuOK9
8AcONa10
9AcOK9
10Et₃N51
11iPr₂NEt69
12PyridineNot Obtained
13NMM5
14DABCO11
15DBU11

Reaction conditions: room temperature for 24 hours in CPME/H₂O = 3/1 under an inert argon atmosphere. This table reflects the yield of a side product, not the desired coupling product.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-Halopyridine with an Arylboronic Acid

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • 4-Halopyridine (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Pyridyl Halide - Boronic Acid/Ester - Base - Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting_Flowchart start Low Yield in 4-Pyridyl Suzuki Coupling check_catalyst Catalyst Inhibition? start->check_catalyst check_boronic_acid Protodeboronation? check_catalyst->check_boronic_acid No solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_catalyst Yes check_conditions Suboptimal Base/Solvent? check_boronic_acid->check_conditions No solution_boronic_acid Use Anhydrous Solvent, Milder Base (KF), or Pinacol/MIDA Ester check_boronic_acid->solution_boronic_acid Yes check_atmosphere Oxygen Present? (Homocoupling) check_conditions->check_atmosphere No solution_conditions Screen Different Bases (K3PO4, K2CO3) and Solvents (Dioxane, Toluene) check_conditions->solution_conditions Yes solution_atmosphere Thoroughly Degas Solvents and Reagents check_atmosphere->solution_atmosphere Yes

Caption: A troubleshooting flowchart for low-yield 4-pyridyl Suzuki coupling.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions Through Effective Degassing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to degassing in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Inadequate removal of dissolved oxygen is a frequent cause of low yields and reaction failure. This resource offers practical solutions and detailed protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction failing or giving low yields? I suspect an issue with the reaction atmosphere.

A1: Low yields or reaction failure in Suzuki couplings are often linked to the presence of oxygen.[1] The catalytically active Palladium(0) species is highly sensitive to oxygen and can be readily oxidized to Palladium(II), which is inactive in the catalytic cycle.[1] Furthermore, oxygen can lead to the oxidative degradation of phosphine ligands, which are crucial for stabilizing the palladium catalyst and facilitating the reaction. Another common issue is the homocoupling of boronic acids, a side reaction that is often promoted by the presence of oxygen, leading to the formation of undesired byproducts and consumption of your starting material.[2][3] Therefore, ensuring a thoroughly deoxygenated reaction environment is critical for a successful Suzuki coupling.

Q2: What are the most common methods for degassing solvents for Suzuki reactions?

A2: The three most common and effective methods for degassing solvents in a laboratory setting are:

  • Inert Gas Sparging (or Bubbling): This involves bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period. This is a relatively simple and widely used technique.

  • Freeze-Pump-Thaw: This is a highly effective method that involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent.[2][4] This cycle is typically repeated three times to ensure the complete removal of dissolved gases.

  • Sonication with Inert Gas Purge: This method uses ultrasonic waves to promote the formation and removal of gas bubbles from the solvent while purging the headspace with an inert gas.

Q3: Which degassing method is the most effective?

A3: The "Freeze-Pump-Thaw" method is widely considered the most effective technique for removing dissolved oxygen to very low levels.[5] However, it is also the most time-consuming and requires specialized equipment like a Schlenk line and a high-vacuum pump. For many standard Suzuki coupling reactions, inert gas sparging for a sufficient duration (e.g., 30-60 minutes) is adequate to achieve good results. The choice of method often depends on the sensitivity of your specific reaction to oxygen and the available laboratory equipment.

Q4: How long should I sparge my solvent with inert gas?

A4: A common practice is to sparge the solvent with a steady stream of inert gas for at least 30 to 60 minutes. For larger volumes of solvent or for particularly oxygen-sensitive reactions, a longer sparging time may be beneficial. It's important to ensure that the gas dispersion in the solvent is efficient, which can be achieved by using a long needle or a fritted gas dispersion tube.

Q5: Can I degas my reaction mixture after adding the catalyst and reagents?

A5: While it is common practice to degas the solvent prior to adding the catalyst and reagents, you can also degas the entire reaction mixture. However, it is crucial to do this carefully. If using the sparging method, a gentle stream of inert gas should be used to avoid splashing the reagents. For the freeze-pump-thaw method, ensure that all components of your reaction mixture are stable to the freezing and vacuum conditions. Degassing the complete mixture just before heating can be particularly effective in ensuring an oxygen-free environment at the start of the reaction.

Troubleshooting Guide

Problem Potential Cause Related to Degassing Recommended Solution(s)
Low or No Product Formation Incomplete removal of dissolved oxygen leading to catalyst deactivation.1. Switch to a more rigorous degassing method, such as the "Freeze-Pump-Thaw" technique. 2. Increase the duration of inert gas sparging. 3. Ensure all solvents, including any aqueous solutions, are thoroughly degassed.
Formation of Homocoupling Byproducts Presence of oxygen promoting the oxidative homocoupling of the boronic acid.[3]1. Improve the degassing procedure to minimize oxygen levels. 2. Consider using a Pd(0) source directly to bypass the need for in-situ reduction, which can be sensitive to oxygen.[2]
Darkening or Precipitation of the Reaction Mixture (Palladium Black) Catalyst decomposition due to oxidation or other factors.1. Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration. 2. Degas the solvent and reaction mixture thoroughly just before heating.
Inconsistent Reaction Yields Variable levels of oxygen being introduced into the reaction setup.1. Standardize your degassing protocol to ensure reproducibility. 2. Check for leaks in your reaction setup (e.g., septa, joints) that could allow air to enter.

Data Presentation: Comparison of Degassing Techniques

While precise quantitative data for residual oxygen levels and corresponding Suzuki coupling yields across different degassing methods is not extensively consolidated in the literature, the following table summarizes the generally accepted relative effectiveness and key characteristics of each technique. "Freeze-Pump-Thaw" is consistently cited as the most thorough method.

Degassing Method Relative Effectiveness Typical Residual O₂ Level Impact on Suzuki Coupling Yield Key Considerations
No Degassing IneffectiveSaturated with air (~200-300 ppm in organic solvents)Often leads to low or no yield, significant byproduct formation.Not recommended for Suzuki coupling reactions.
Inert Gas Sparging (30-60 min) Moderate to HighLow ppm levelsGenerally good to excellent yields for many standard reactions.Simple, requires a source of high-purity inert gas.
Freeze-Pump-Thaw (3 cycles) Very HighVery low ppm to ppb levelsTypically provides the highest and most consistent yields, especially for sensitive substrates.Time-consuming, requires a Schlenk line and high vacuum.
Sonication with Inert Gas Purge ModerateLow ppm levelsCan be effective, but less commonly reported for Suzuki reactions.Faster than sparging, requires an ultrasonic bath.

Experimental Protocols

Protocol 1: Degassing by Inert Gas Sparging
  • Setup: Place the solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should have a sidearm with a stopcock.

  • Gas Inlet: Insert a long needle or a gas dispersion tube connected to a source of high-purity argon or nitrogen. The tip of the needle or tube should be submerged below the surface of the solvent.

  • Gas Outlet: Ensure there is a vent for the gas to escape, for example, by inserting a second needle through the septum that is not submerged in the solvent.

  • Sparging: Begin a steady but gentle flow of the inert gas through the solvent. A flow rate that creates fine bubbles without vigorously splashing the solvent is ideal.

  • Duration: Continue sparging for at least 30-60 minutes. For larger volumes, a longer duration is recommended.

  • Maintenance of Inert Atmosphere: After sparging, remove the gas inlet and outlet needles while maintaining a positive pressure of the inert gas in the flask. The solvent is now ready for use.

Protocol 2: Degassing by Freeze-Pump-Thaw
  • Preparation: Place the solvent in a Schlenk flask, filling it to no more than half its volume to allow for expansion upon freezing.

  • Freezing: Seal the flask and immerse it in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, connect the flask to a high-vacuum line and open the stopcock to evacuate the headspace for several minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely at room temperature. You may observe gas bubbles being released from the solvent as it melts.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now rigorously degassed and ready for use.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling check_degassing Is the degassing procedure adequate? start->check_degassing check_catalyst Are the catalyst and ligand fresh and active? check_degassing->check_catalyst Yes improve_degassing Improve Degassing: - Use Freeze-Pump-Thaw - Increase sparging time check_degassing->improve_degassing No check_reagents Are the boronic acid and base of high quality? check_catalyst->check_reagents Yes replace_catalyst Replace Catalyst/Ligand: - Use fresh stock - Consider a different ligand check_catalyst->replace_catalyst No check_conditions Are the temperature and reaction time optimized? check_reagents->check_conditions Yes purify_reagents Purify/Replace Reagents: - Use fresh boronic acid - Ensure base is dry and pure check_reagents->purify_reagents No optimize_conditions Optimize Conditions: - Screen different temperatures - Monitor reaction progress check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes improve_degassing->success replace_catalyst->success purify_reagents->success optimize_conditions->success

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

Experimental Workflow for Solvent Degassing

Degassing_Workflow cluster_sparging Inert Gas Sparging cluster_fpt Freeze-Pump-Thaw sparge1 Place solvent in Schlenk flask sparge2 Bubble inert gas (Ar/N2) through solvent (30-60 min) sparge1->sparge2 sparge3 Maintain positive inert atmosphere sparge2->sparge3 end Degassed Solvent for Reaction sparge3->end fpt1 Freeze solvent (e.g., in liquid N2) fpt2 Evacuate headspace under high vacuum fpt1->fpt2 fpt3 Thaw solvent to room temperature fpt2->fpt3 fpt4 Repeat cycle 3x fpt3->fpt4 fpt5 Backfill with inert gas fpt4->fpt5 fpt5->end start Solvent with Dissolved O2 start->sparge1 start->fpt1

Caption: Comparison of experimental workflows for two common degassing techniques.

References

Validation & Comparative

A Comparative Guide to Pyridyl-Containing Ligands in Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Influence on Coordination Polymer Properties

The rational design and synthesis of coordination polymers (CPs) with desired structures and functions heavily rely on the judicious selection of organic ligands. Among the vast library of linkers, pyridyl-containing ligands have emerged as exceptionally versatile building blocks due to their strong coordination ability, structural predictability, and the tunable electronic and steric properties of the pyridine ring. This guide provides a comparative analysis of representative pyridyl-containing ligands, focusing on how variations in isomerism and denticity influence the structural and functional properties of the resulting coordination polymers. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the strategic selection of ligands for targeted applications.

The Impact of Positional Isomerism: 4,4'-Bipyridine vs. N,N'-bis(3-pyridyl)terephthalamide

The spatial orientation of the nitrogen atoms in dipyridyl ligands is a critical determinant of the final coordination polymer architecture. Here, we compare the linear, para-substituted 4,4'-bipyridine (4,4'-bpy) with a semi-rigid ligand possessing meta-substituted pyridyl groups, N,N'-bis(3-pyridyl)terephthalamide (L).

Table 1: Comparison of Coordination Polymers Derived from 4,4'-bipyridine and N,N'-bis(3-pyridyl)terephthalamide (L)

PropertyCoordination Polymer with 4,4'-bipyridineCoordination Polymer with N,N'-bis(3-pyridyl)terephthalamide (L)Reference(s)
Formula {[Zn(4,4'-bpy)(acetato)2]n}{[Cd(L)1.5(1,3-BDC)(H2O)]·5H2O}n[1]
Synthesis Method Solution at 70 °CHydrothermal[1]
Dimensionality 1D Chain1D Ladder Chain[1]
Metal Ion Zn(II)Cd(II)
Coordination Geometry Distorted Octahedral (N2O4)Distorted Octahedral[1]
Thermal Stability Stable up to ~300 °CGradual weight loss, significant decomposition above 350 °C
Luminescence Typically ligand-based blue fluorescenceSolid-state luminescence at room temperature

The linear and rigid nature of 4,4'-bipyridine often leads to the formation of simple 1D chains or 2D grid-like structures.[2] In contrast, the kinked disposition of the pyridyl groups in ligands like N,N'-bis(3-pyridyl)terephthalamide promotes the formation of more complex topologies, such as ladder chains.[3] The flexibility of the ligand backbone also plays a significant role; the amide linkages in N,N'-bis(3-pyridyl)terephthalamide introduce a degree of conformational freedom that can influence the final structure.[3]

The Influence of Denticity: Bipyridine vs. Terpyridine Ligands

The number of coordination sites on a ligand (its denticity) profoundly impacts the connectivity and dimensionality of the resulting coordination polymer. Here, we compare the bidentate 4,4'-bipyridine with the tridentate 2,2':6',2''-terpyridine.

Table 2: Comparison of Coordination Polymers Derived from Bipyridine and Terpyridine Ligands

PropertyCoordination Polymer with 4,4'-bipyridineCoordination Polymer with 2,2':6',2''-terpyridineReference(s)
Formula {[Zn(4,4'-bpy)(acetato)2]n}{[Mn(pytpy)Cl2]n} (pytpy = 4'-(4-pyridyl)-2,2':6',2''-terpyridine)[1][4]
Synthesis Method Solution at 70 °CSolvothermal[1][4]
Dimensionality 1D Chain1D Chain[1][4]
Metal Ion Zn(II)Mn(II)[1][4]
Coordination Geometry Distorted Octahedral (N2O4)Distorted Octahedral (N4Cl2)[1][4]
Key Structural Feature Acts as a linear linker between metal centers.Forms a chelating unit with the metal, with an additional pyridyl group for polymer extension.[5]
Catalytic Activity Not typically reported for simple 1D chains.Pre-catalyst for hydroboration and hydrosilylation of ketones and aldehydes.[4][6]

Bipyridine ligands, with their two coordination points, are excellent for constructing linear chains, grids, and more complex interpenetrated frameworks.[2] Terpyridine ligands, on the other hand, typically form a stable, chelating unit with a metal ion, leaving other functional groups on the terpyridine backbone to extend the structure into a polymer.[5] This often results in robust coordination polymers with interesting catalytic or photophysical properties.[4][7] For example, manganese(II)-terpyridine coordination polymers have been shown to act as effective precatalysts for the hydrofunctionalization of carbonyl compounds.[4][6]

Experimental Protocols

Synthesis of {[Zn(4,4'-bpy)(acetato)2]n}

A mixture of 4,4'-bipyridine (1.0 mmol, 0.156 g) and Zn(CH₃COO)₂·2H₂O (1.0 mmol, 0.219 g) is dissolved in 10 mL of a 1:1 (v/v) mixture of CH₃CH₂OH and H₂O.[1] The resulting mixture is continuously stirred for 4 hours at 70 °C.[1] After cooling to room temperature, the solution is filtered. The filtrate is then allowed to evaporate at room temperature, yielding colorless crystals after approximately 10 days.[1]

Hydrothermal Synthesis of a Cadmium(II) Coordination Polymer with N,N'-bis(3-pyridyl)terephthalamide

The synthesis of {[Cd(L)1.5(1,3-BDC)(H2O)]·5H2O}n involves the hydrothermal reaction of a cadmium(II) salt, N,N'-bis(3-pyridyl)terephthalamide (L), and 1,3-benzenedicarboxylic acid (1,3-H₂BDC) at 90 °C.[3] The specific molar ratios and reaction times can be optimized to yield different crystalline products.

Solvothermal Synthesis of a Manganese(II)-Terpyridine Coordination Polymer

The synthesis of {[Mn(pytpy)Cl2]n} is achieved through the solvothermal reaction of MnCl₂ and 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) in a suitable solvent system. While specific conditions can vary, a typical procedure involves heating the reactants in a sealed vessel at an elevated temperature for a set period to promote crystal growth.[4]

Visualization of Concepts

Logical Relationship between Ligand Choice and Polymer Properties

Ligand_Properties_Relationship cluster_ligand Ligand Properties cluster_structure Coordination Polymer Structure cluster_properties Functional Properties Ligand_Isomerism Positional Isomerism (e.g., 4,4' vs 3,3') Topology Network Topology (e.g., chain, grid, ladder) Ligand_Isomerism->Topology Influences Coordination Angles Ligand_Denticity Denticity (e.g., Bipyridine vs Terpyridine) Dimensionality Dimensionality (1D, 2D, 3D) Ligand_Denticity->Dimensionality Determines Connectivity Ligand_Flexibility Flexibility (Rigid vs Flexible) Porosity Porosity Ligand_Flexibility->Porosity Affects Packing Luminescence Luminescence Dimensionality->Luminescence Thermal_Stability Thermal Stability Dimensionality->Thermal_Stability Catalysis Catalytic Activity Topology->Catalysis Porosity->Catalysis

Caption: Ligand properties' influence on polymer structure and function.

General Experimental Workflow for Coordination Polymer Synthesis and Characterization

Experimental_Workflow Start Start Reactants Mix Metal Salt, Pyridyl Ligand, (Co-ligand), Solvent Start->Reactants Synthesis Synthesis (Hydrothermal/ Solvothermal/ Solution) Reactants->Synthesis Isolation Isolate Crystals (Filtration, Washing) Synthesis->Isolation Characterization Characterization Isolation->Characterization SCXRD Single-Crystal X-ray Diffraction Characterization->SCXRD Structure PXRD Powder X-ray Diffraction Characterization->PXRD Phase Purity TGA Thermogravimetric Analysis Characterization->TGA Stability Spectroscopy Spectroscopy (Luminescence, IR) Characterization->Spectroscopy Optical Properties Property_Testing Functional Property Testing (e.g., Catalysis) Characterization->Property_Testing End End SCXRD->End PXRD->End TGA->End Spectroscopy->End Property_Testing->End

Caption: Workflow for coordination polymer synthesis and analysis.

Conclusion

The choice of pyridyl-containing ligand is a powerful tool for tuning the structure and, consequently, the properties of coordination polymers. Linear, rigid ligands like 4,4'-bipyridine are reliable for forming predictable, lower-dimensional structures. In contrast, ligands with meta-substituted pyridyl groups or increased flexibility can lead to more intricate and often functional materials. Increasing the denticity, as seen in the comparison of bipyridine and terpyridine ligands, provides a pathway to more robust structures with enhanced catalytic or photophysical properties. The data and protocols presented in this guide offer a foundation for the rational design of novel coordination polymers with tailored functionalities.

References

Validating 4-Pyridin-4-YL-benzoic Acid as a Linker for Gas Adsorption MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organic linker is a critical step in the design of Metal-Organic Frameworks (MOFs) for specific applications such as gas adsorption and separation. This guide provides a comparative analysis of 4-Pyridin-4-YL-benzoic acid as a linker for this purpose, evaluating its performance against established and functionalized alternatives.

The unique properties of MOFs, including their high porosity and tunable structures, are largely dictated by the organic linkers and metal nodes that form their framework. This compound is a bifunctional linker featuring both a pyridine and a carboxylic acid group, which can coordinate with metal centers to create robust frameworks with potential for selective gas adsorption. This guide will delve into the quantitative performance of MOFs synthesized with this linker and compare it with MOFs constructed from widely-used linkers such as terephthalic acid and its functionalized derivatives.

Performance Comparison of MOF Linkers for Gas Adsorption

To objectively assess the efficacy of this compound, we compare the performance of a representative MOF, [Co(34pba)(44pba)]n (where 44pba is 4-(pyridin-4-yl)benzoate), with benchmark MOFs and those synthesized with alternative linkers. The data presented below is collated from various studies to provide a comprehensive overview.

MOF MaterialOrganic LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ UptakeCH₄ Uptake
[Co(34pba)(44pba)]n 3-(pyridin-4-yl)benzoic acid & 4-(pyridin-4-yl)benzoic acidCo(II)Not ReportedNot ReportedHigher than Zn analogue[1]Not Reported
[Zn(34pba)(44pba)]n 3-(pyridin-4-yl)benzoic acid & 4-(pyridin-4-yl)benzoic acidZn(II)Not ReportedNot ReportedLower than Co analogue[1]Not Reported
UiO-66 Terephthalic acidZr(IV)~1100 - 1500~0.4 - 0.8~2.5 mmol/g (273 K)-
UiO-66-NH₂ 2-amino-terephthalic acidZr(IV)~1200 - 1400Not Reported~3.35 mmol/g (273 K)2.04 mmol/g (298K)[2]
UiO-66-NO₂ 2-nitro-terephthalic acidZr(IV)~1100 - 1300Not Reported~2.8 mmol/g (273 K)1.90 mmol/g (298K)[2]
MOF-5 Terephthalic acidZn(IV)~2800~1.042.5 mmol/g (308 K)[3]-
Co(Imda)(4,4'-bpy) Imidazole-4,5-dicarboxylic acid & 4,4'-bipyridylCo(II)Not ReportedNot Reported135 mg/g (298 K)-

Note: Direct quantitative comparison for [Co(34pba)(44pba)]n is limited due to the lack of reported BET surface area and pore volume in the available literature. However, qualitative comparisons indicate its potential for gas adsorption.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a MOF using a pyridinyl-benzoic acid-type linker and a general procedure for gas adsorption measurements.

Synthesis of [Co(34pba)(44pba)]n

A solvothermal synthesis method is typically employed for this type of MOF.[1]

Materials:

  • Cobalt(II) salt (e.g., Cobalt(II) nitrate hexahydrate)

  • 3-(pyridin-4-yl)benzoic acid (H34pba)

  • 4-(pyridin-4-yl)benzoic acid (H44pba)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • A mixture of the cobalt(II) salt, H34pba, and H44pba in a specific molar ratio is dissolved in the solvent within a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, the autoclave is allowed to cool down to room temperature.

  • The resulting crystals are collected by filtration, washed with fresh solvent, and then dried under vacuum.

Gas Adsorption Measurements

Gas adsorption isotherms are measured to determine the surface area, pore volume, and gas uptake capacity of the MOF.

Instrumentation:

  • Volumetric gas adsorption analyzer

Procedure:

  • Activation: A weighed amount of the synthesized MOF is placed in a sample tube and activated by heating under a dynamic vacuum to remove any guest molecules from the pores. The activation temperature and duration are critical and depend on the thermal stability of the MOF.

  • Analysis:

    • For BET surface area and pore volume analysis, nitrogen adsorption-desorption isotherms are typically measured at 77 K (liquid nitrogen temperature).

    • For CO₂ and CH₄ adsorption, isotherms are measured at relevant temperatures (e.g., 273 K and 298 K) and pressures. The amount of gas adsorbed is recorded at various equilibrium pressures.

Logical Workflow for Linker Validation

The process of validating a new linker for gas adsorption applications in MOFs follows a structured workflow. This can be visualized as a decision-making and experimental process.

G cluster_0 Linker Selection & Synthesis cluster_1 Characterization & Performance Evaluation cluster_2 Comparative Analysis & Validation Linker This compound Synthesis MOF Synthesis (Solvothermal) Linker->Synthesis Alternatives Alternative Linkers (e.g., Terephthalic Acid, Functionalized TPA) Alternatives->Synthesis Characterization Structural Characterization (PXRD, TGA) Synthesis->Characterization GasAdsorption Gas Adsorption Analysis (N2, CO2, CH4) Characterization->GasAdsorption Data Quantitative Data (BET, Pore Volume, Uptake) GasAdsorption->Data Comparison Data Comparison (Tables & Charts) Data->Comparison Validation Validation of Linker Performance Comparison->Validation

Caption: Workflow for the validation of a new MOF linker for gas adsorption.

Concluding Remarks

References

A Comparative Guide to 4-Pyridin-4-YL-benzoic Acid and Isonicotinic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern chemical synthesis. Pyridine-based molecules, with their unique electronic properties, have emerged as versatile catalysts and ligands. This guide provides an in-depth comparison of two such molecules: 4-Pyridin-4-YL-benzoic acid and isonicotinic acid. While direct comparative studies are limited, this document compiles available experimental data to highlight their individual strengths and catalytic applications.

At a Glance: Key Catalytic Features

FeatureThis compoundIsonicotinic Acid
Primary Catalytic Role Lewis Base, Ligand in Metal-Organic Frameworks (MOFs)Brønsted Acid/Base, Organocatalyst
Key Structural Feature Biphenyl-like structure with separated pyridine and carboxylic acid moietiesPyridine ring with a directly attached carboxylic acid group
Common Applications Acylation reactions, component of heterogeneous catalystsMulti-component condensation reactions
Mode of Action Activation of electrophiles through the pyridine nitrogenDual activation of nucleophiles and electrophiles

Isonicotinic Acid: A Dual-Function Organocatalyst in Multi-Component Reactions

Isonicotinic acid has demonstrated significant efficacy as a dual-function organocatalyst, particularly in the synthesis of complex heterocyclic compounds. Its ability to act as both a Brønsted acid (proton donor via the carboxylic group) and a Lewis base (electron pair donor via the pyridine nitrogen) allows for the simultaneous activation of multiple substrates.

A notable application is the one-pot, four-component synthesis of pyranopyrazoles.[1][2] This reaction involves the condensation of an aryl aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate.

Catalytic Performance in Pyranopyrazole Synthesis
EntryAldehydeCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
14-Chlorobenzaldehyde10852596
24-Methylbenzaldehyde10853094
34-Methoxybenzaldehyde10852098
43-Nitrobenzaldehyde10852595
5Benzaldehyde10853092

Data extrapolated from studies on isonicotinic acid catalyzed pyranopyrazole synthesis.[1][2]

Experimental Protocol: Synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles

A mixture of an aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and isonicotinic acid (0.1 mmol, 10 mol%) is heated at 85°C under solvent-free conditions for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and washed with water. The solid product is then filtered and recrystallized from ethanol to afford the pure pyranopyrazole derivative.

Proposed Catalytic Pathway

The catalytic cycle of isonicotinic acid in the synthesis of pyranopyrazoles is believed to proceed through a cascade of reactions involving the initial formation of a pyrazolone intermediate. The isonicotinic acid then facilitates the Knoevenagel condensation between the pyrazolone and the aryl aldehyde, followed by a Michael addition of the resulting adduct with malononitrile, and a final intramolecular cyclization and tautomerization to yield the pyranopyrazole product.

G cluster_0 Pyrazolone Formation cluster_1 Isonicotinic Acid Catalysis Ethyl Acetoacetate Ethyl Acetoacetate Hydrazone Hydrazone Ethyl Acetoacetate->Hydrazone Hydrazine Hydrate Pyrazolone Pyrazolone Hydrazone->Pyrazolone Intramolecular Cyclization Enolate Enolate Pyrazolone->Enolate Isonicotinic Acid (Brønsted Base) Aryl Aldehyde Aryl Aldehyde Activated Aldehyde Activated Aldehyde Aryl Aldehyde->Activated Aldehyde Isonicotinic Acid (Brønsted Acid) Knoevenagel Adduct Knoevenagel Adduct Activated Aldehyde->Knoevenagel Adduct Enolate Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct Malononitrile Pyranopyrazole Pyranopyrazole Michael Adduct->Pyranopyrazole Intramolecular Cyclization G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack and Product Formation This compound This compound Activated Acylating Agent Activated Acylating Agent This compound->Activated Acylating Agent Acylating Agent Tetrahedral Intermediate Tetrahedral Intermediate Activated Acylating Agent->Tetrahedral Intermediate Alcohol Activated Acylating Agent->Tetrahedral Intermediate Acylated Product Acylated Product Tetrahedral Intermediate->Acylated Product Catalyst Regeneration

References

Performance Showdown: MOFs with 4-Pyridin-4-YL-benzoic Acid Linker Face Off Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals evaluating the performance of Metal-Organic Frameworks (MOFs) synthesized with the versatile 4-Pyridin-4-YL-benzoic acid linker. This report provides a side-by-side comparison with the widely-used MOFs, ZIF-8 and HKUST-1, supported by quantitative data and detailed experimental protocols.

Researchers in materials science and drug development are in a continuous quest for novel porous materials with tunable properties for a myriad of applications, including gas storage, catalysis, and targeted drug delivery. Metal-Organic Frameworks (MOFs), with their high porosity, large surface areas, and chemical tailorability, have emerged as frontrunners in this field. A key component in dictating the functionality of a MOF is the organic linker. This guide focuses on the performance of MOFs synthesized using this compound, a linker that offers both a carboxylate group for coordination to the metal center and a pyridyl group that can act as a functional site or a secondary coordination point.

To provide a clear benchmark, the performance of MOFs containing the this compound linker is compared against two of the most well-studied and widely utilized MOFs: ZIF-8 (Zeolitic Imidazolate Framework-8) and HKUST-1 (Hong Kong University of Science and Technology-1). This comparison spans across key performance areas such as gas adsorption, catalytic activity, and drug delivery potential.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for MOFs synthesized with this compound and the benchmark MOFs, ZIF-8 and HKUST-1. The data presented is a synthesis of findings from various research publications.

Performance MetricMOF with this compoundZIF-8HKUST-1
Gas Adsorption
BET Surface Area (m²/g)~400-700[1]~1300-1800~1200-2000[2]
CO₂ UptakeModerate[3]Moderate to HighHigh[4]
H₂ UptakeModerate[3]LowModerate
Volatile Organic Compound (VOC) AdsorptionGood selectivity for certain VOCs[3]High uptake for some VOCsGood uptake for various VOCs
Catalysis
Catalytic ActivityPotential for Lewis acid catalysis (data limited)Active in various reactions (e.g., Knoevenagel condensation)Active in various reactions (e.g., cyanosilylation, oxidation)
Drug Delivery
Drug Loading CapacityPotentially moderate to high (data limited)High for specific drugs (e.g., 5-Fluorouracil)Moderate to high for various drugs
Controlled ReleasepH-responsive release is plausiblepH-sensitive releaseRelease depends on drug-framework interactions

In-Depth Performance Analysis

Gas Adsorption

MOFs constructed with the this compound linker, specifically isostructural cobalt and zinc-based frameworks, have demonstrated notable performance in the selective adsorption of volatile organic compounds (VOCs) and other gases like iodine, carbon dioxide, and hydrogen.[3] The cobalt-based variant, in particular, shows a higher adsorption capacity for both CO₂ and H₂ compared to its zinc counterpart.[3] While their BET surface areas are generally lower than those of ZIF-8 and HKUST-1, their key advantage lies in their structural robustness and the potential for selective guest-host interactions facilitated by the pyridyl functionality.

In comparison, ZIF-8 is renowned for its high thermal and chemical stability, and its flexible pore apertures allow for the selective adsorption of small molecules. HKUST-1, with its open metal sites, exhibits high uptake capacities for a range of gases, most notably carbon dioxide and hydrogen.[2]

Catalysis

The presence of the pyridyl nitrogen in the this compound linker introduces a basic site, which, in conjunction with the metal nodes, can create a bifunctional catalytic system. While specific catalytic data for MOFs with this exact linker is limited in the reviewed literature, related structures with pyridyl and carboxylate functionalities have shown promise in catalyzing various organic transformations. The uncoordinated pyridyl groups can act as basic catalytic sites, while the metal centers can function as Lewis acids.

ZIF-8, with its exposed metal sites and basic imidazolate linkers, is a well-established catalyst for a variety of reactions. Similarly, the coordinatively unsaturated copper sites in activated HKUST-1 are known to be active catalytic centers for numerous organic reactions.

Drug Delivery

The biocompatibility of the metal ions (like zinc) and the potential for functionalization of the pyridyl group make MOFs with this compound promising candidates for drug delivery systems. The pyridyl group can be protonated at lower pH, suggesting a potential for pH-triggered drug release in acidic tumor microenvironments. However, specific studies on drug loading and release with this particular MOF are not yet widely reported.

In contrast, both ZIF-8 and HKUST-1 have been extensively investigated as drug delivery vehicles. ZIF-8's pH-sensitive framework allows for controlled release in acidic environments, and it has shown high loading capacities for certain drugs. HKUST-1 has also been demonstrated to encapsulate and release a variety of therapeutic agents, with the release kinetics being influenced by the interactions between the drug molecules and the framework.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative MOF with this compound and for key performance evaluation experiments.

Synthesis of [Zn(34pba)(44pba)]n MOF

A representative synthesis of a zinc-based MOF incorporating the this compound (H44pba) linker, along with 3-(pyridin-4-yl)benzoic acid (H34pba), is as follows:

  • Materials: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 3-(pyridin-4-yl)benzoic acid (H34pba), 4-(pyridin-4-yl)benzoic acid (H44pba), N,N-Dimethylformamide (DMF).

  • Procedure:

    • A solution of Zn(NO₃)₂·6H₂O in DMF is carefully layered over a solution of H34pba and H44pba in DMF in a test tube.

    • The test tube is sealed and left undisturbed at room temperature.

    • Crystals suitable for single-crystal X-ray diffraction are typically formed over a period of several days.

    • The resulting crystals are collected, washed with fresh DMF, and then activated by solvent exchange with a more volatile solvent (e.g., acetone) followed by heating under vacuum to remove the guest solvent molecules.

Gas Adsorption Measurement

The gas adsorption properties are typically evaluated using a volumetric gas adsorption analyzer.

  • Procedure:

    • A known mass of the activated MOF sample is placed in a sample tube and degassed under high vacuum at an elevated temperature to ensure the removal of any residual solvent or adsorbed gases.

    • The sample tube is then cooled to the analysis temperature (e.g., 77 K for N₂ adsorption, 273 K or 298 K for CO₂ adsorption).

    • The adsorbate gas is introduced into the sample tube in controlled doses, and the amount of gas adsorbed at each equilibrium pressure is measured.

    • The Brunauer-Emmett-Teller (BET) surface area is calculated from the nitrogen adsorption isotherm in the relative pressure range of 0.05 to 0.3.

    • Pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity.

Catalytic Activity Evaluation

The catalytic performance of the MOFs can be assessed using a batch reactor setup.

  • Procedure (Example: Knoevenagel Condensation):

    • The activated MOF catalyst is added to a round-bottom flask containing a solution of the aldehyde substrate (e.g., benzaldehyde) in a suitable solvent (e.g., ethanol).

    • The active methylene compound (e.g., malononitrile) is then added to the mixture.

    • The reaction mixture is stirred at a specific temperature for a set period.

    • The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • After the reaction, the solid catalyst can be recovered by centrifugation or filtration, washed, dried, and tested for reusability.

In Vitro Drug Release Study

The drug release profile from a drug-loaded MOF is typically investigated under simulated physiological conditions.

  • Procedure:

    • A known amount of the drug-loaded MOF is suspended in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment).

    • The suspension is placed in a dialysis bag or a similar setup and incubated at 37 °C with constant stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of the released drug in the aliquots is quantified using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Visualizing the Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and activation of a MOF synthesized with this compound.

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_activation Activation Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Sealing Metal_Salt->Mixing Linker This compound Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (e.g., 120°C, 72h) Mixing->Heating Cooling Cooling to RT Heating->Cooling Crystals As-synthesized MOF Crystals Cooling->Crystals Washing Washing with Solvent Crystals->Washing Solvent_Exchange Solvent Exchange (e.g., Acetone) Washing->Solvent_Exchange Drying Drying under Vacuum Solvent_Exchange->Drying Activated_MOF Activated Porous MOF Drying->Activated_MOF

Caption: Workflow for the synthesis and activation of a MOF.

Conclusion and Future Outlook

MOFs synthesized with the this compound linker present a promising platform with tunable properties, particularly in the realm of selective gas and vapor adsorption. Their performance is competitive, and their structural robustness is a significant advantage. While their catalytic and drug delivery applications are still emerging areas of research, the inherent functionalities of the linker suggest a high potential for future development.

For researchers and drug development professionals, these MOFs offer a versatile scaffold that can be further modified and optimized for specific applications. Future research should focus on a more extensive exploration of their catalytic activities and a thorough investigation of their drug loading and release capabilities to fully unlock their potential. The comparative data provided in this guide serves as a valuable resource for making informed decisions in the selection and design of MOFs for advanced applications.

References

alternative linkers to 4-Pyridin-4-YL-benzoic acid for MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Linkers for MOF Synthesis in Drug Development and Research

Researchers and professionals in drug development and materials science are continually seeking novel Metal-Organic Frameworks (MOFs) with tailored properties for applications such as targeted drug delivery, catalysis, and separation. The choice of the organic linker is a critical determinant of the final MOF architecture and functionality. This guide provides a comprehensive comparison of alternative organic linkers to the commonly used 4-Pyridin-4-YL-benzoic acid, also known as 4,4'-bipyridine-2,6-dicarboxylic acid. The focus is on pyridyl-based dicarboxylic acid isomers and other functionalized analogues, with an emphasis on their impact on MOF properties and performance, supported by experimental data.

Isomeric Bipyridine Dicarboxylic Acids: A Comparative Analysis

The positioning of the carboxylate and pyridine nitrogen atoms in the linker structure significantly influences the resulting MOF's topology, porosity, and stability. Here, we compare several isomers of bipyridine dicarboxylic acid with this compound.

Table 1: Comparison of MOF Properties with Different Pyridyl-Based Dicarboxylic Acid Linkers

Linker NameStructureMetal NodeMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Key Findings & Applications
This compound 4,4'-bipyridine-2,6-dicarboxylic acidZr-Data not available in a directly comparable studyData not availableReference linker, known to form stable frameworks.
2,2'-Bipyridine-5,5'-dicarboxylic acid ZrUiO-67 isoreticularup to 2500Data not availableHigh surface area, potential for gas storage and catalysis. The chelating bipyridine unit can be post-synthetically metalated.
2,2'-Bipyridine-4,4'-dicarboxylic acid VV/BP-MOF325Data not availableActs as a strong adsorbent for Congo Red and shows antimicrobial properties.[1]
Cd, ZnJMS-3, JMS-4Not specified for direct comparisonNot specified for direct comparisonForms 2D interdigitated networks with sql topology; shows CO2 uptake.[2]
3-(Pyridin-4-yl)benzoic acid Co, ZnIsomorphous MOFsNot specified for direct comparisonNot specified for direct comparisonForms robust frameworks with selective adsorption of volatile organic compounds.[3]
Pyridine-3,5-dicarboxylic acid Co-Not specified for direct comparisonNot specified for direct comparisonForms 2D hexagonal (6,3) networks that can be linked into 3D supramolecular architectures.[4]
Pyridine-3,4-dicarboxylic acid Co-Not specified for direct comparisonNot specified for direct comparisonAlso forms 2D hexagonal (6,3) networks with potential for interesting magnetic properties.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of MOF synthesis. Below are representative experimental protocols for the synthesis of MOFs using some of the discussed alternative linkers.

Protocol 1: Solvothermal Synthesis of a Zr-based MOF with 2,2'-Bipyridine-5,5'-dicarboxylic acid (UiO-67 isoreticular)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and 2,2'-bipyridine-5,5'-dicarboxylic acid in DMF.

  • Add a significant excess of benzoic acid as a modulator to control the crystallite size and reduce defects.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • The product is washed with fresh DMF and then with ethanol.

  • The MOF is activated by solvent exchange with ethanol followed by heating under vacuum to remove residual solvent molecules from the pores.

Protocol 2: Hydrothermal Synthesis of a Vanadium-based MOF with 2,2'-Bipyridine-4,4'-dicarboxylic acid (V/BP-MOF)

Materials:

  • Vanadium(III) chloride (VCl₃)

  • 2,2'-Bipyridine-4,4'-dicarboxylic acid (H₂bpdc)

  • Deionized water

Procedure:

  • A mixture of VCl₃ and H₂bpdc is prepared in a Teflon-lined stainless-steel autoclave.

  • Deionized water is added to the mixture to act as the solvent.

  • The autoclave is sealed and heated to 180 °C for 72 hours.

  • After cooling, the resulting crystalline product is collected by filtration, washed with deionized water, and dried in air.

Performance in Catalysis: Suzuki-Miyaura Cross-Coupling

MOFs functionalized with catalytically active sites are of great interest for pharmaceutical synthesis. Bipyridine-based linkers are particularly advantageous as they can chelate metal ions like palladium, creating single-site catalysts. The steric and electronic properties of these linkers can be fine-tuned to enhance catalytic activity.

Table 2: Catalytic Performance of Pd-functionalized Bipyridine-based MOFs in Suzuki-Miyaura Cross-Coupling

MOF CatalystLinker FunctionalizationRelative Catalytic Activity EnhancementKey Observation
m-bpy-MOF-PdCl₂Unfunctionalized bipyridine1x (baseline)Standard catalytic activity.
m-4,4'-Me₂bpy-MOF-PdCl₂Methyl groups at 4,4'-positions~0.2xElectronic effects of methyl groups slightly decrease activity.
m-6,6'-Me₂bpy-MOF-PdCl₂Methyl groups at 6,6'-positions~110xSteric hindrance from methyl groups enhances catalytic activity significantly by promoting reductive elimination.

The significant enhancement in catalytic activity with m-6,6'-Me₂bpy-MOF-PdCl₂ highlights the importance of linker design in creating highly efficient heterogeneous catalysts.[5]

Visualizing Synthesis and Catalytic Processes

To better understand the logical flow of MOF synthesis and the mechanism of their application, the following diagrams are provided.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal_Source Metal Salt/Cluster Mixing Mixing & Dissolution Metal_Source->Mixing Organic_Linker Organic Linker (e.g., Pyridyl-dicarboxylic acid) Organic_Linker->Mixing Solvent Solvent (e.g., DMF, Water) Solvent->Mixing Modulator Modulator (optional) (e.g., Benzoic Acid) Modulator->Mixing Reaction Solvothermal/ Hydrothermal Reaction (Heating in Autoclave) Mixing->Reaction Filtration Filtration & Washing Reaction->Filtration Activation Solvent Exchange & Heating under Vacuum Filtration->Activation Final_MOF Porous MOF Material Activation->Final_MOF PXRD PXRD (Crystallinity) BET BET (Surface Area) TGA TGA (Thermal Stability) Final_MOF->PXRD Final_MOF->BET Final_MOF->TGA

Caption: General workflow for the synthesis and characterization of a Metal-Organic Framework.

Suzuki_Miyaura_Cycle Pd(0)-MOF Pd(0)-MOF Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)-MOF->Oxidative_Addition Ar-X Ar-Pd(II)-X-MOF Ar-Pd(II)-X-MOF Oxidative_Addition->Ar-Pd(II)-X-MOF Transmetalation Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-X-MOF->Transmetalation Ar'-B(OH)₂ Ar-Pd(II)-Ar'-MOF Ar-Pd(II)-Ar'-MOF Transmetalation->Ar-Pd(II)-Ar'-MOF Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-MOF->Reductive_Elimination Reductive_Elimination->Pd(0)-MOF Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using a Pd-functionalized MOF.

Conclusion

The exploration of alternative linkers to this compound reveals a rich landscape for the design of novel MOFs with tunable properties. Isomeric variations of bipyridine dicarboxylic acids and the introduction of functional groups offer powerful strategies to control the porosity, stability, and catalytic activity of the resulting frameworks. While direct, side-by-side comparative studies remain somewhat limited, the available data strongly suggest that linkers such as 2,2'-bipyridine-5,5'-dicarboxylic acid can lead to MOFs with exceptionally high surface areas, making them promising candidates for applications in gas storage and catalysis. Furthermore, the strategic functionalization of bipyridine linkers has been shown to dramatically enhance the catalytic efficiency of MOF-based catalysts. This guide provides a foundational comparison and detailed protocols to aid researchers in the rational design and synthesis of next-generation MOFs for applications in drug development and beyond.

References

Assessing the Stability of Metal Complexes: A Comparative Guide for 4-Pyridin-4-YL-benzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stable and effective metal-based therapeutics and functional materials is a cornerstone of modern chemistry and drug development. The stability of a metal complex, a measure of the strength of the metal-ligand bond, is a critical determinant of its in vivo efficacy, toxicity, and overall performance. This guide provides a comparative assessment of the stability of metal complexes formed with 4-Pyridin-4-YL-benzoic acid and other relevant ligands, supported by experimental data and detailed protocols.

This compound: A Versatile Ligand for Stable Complexes

This compound is a bifunctional organic ligand that has garnered significant interest in coordination chemistry. Its structure, featuring both a pyridine nitrogen atom and a carboxylic acid group, allows it to act as a versatile building block for a wide array of metal complexes, including discrete coordination compounds and extended metal-organic frameworks (MOFs). The pyridyl group offers a nitrogen donor site, while the carboxylate group provides oxygen donors, enabling various coordination modes and the formation of robust structures. Aromatic carboxylic acid ligands, in general, are known to form stable complexes with a variety of metal ions, including lanthanides, due to their strong oxygen-donating capacity.

dot

Caption: Coordination of this compound to a metal ion.

Alternative Ligands for Comparative Stability Analysis

To objectively evaluate the stability of metal complexes with this compound, a comparison with other ligands is essential. The choice of alternative ligands is crucial and should ideally include those with structural similarities or those commonly employed in similar applications. Key comparator ligands include:

  • Benzoic Acid: As the parent carboxylic acid, it allows for the assessment of the contribution of the pyridyl group to complex stability.

  • Nicotinic Acid (Pyridine-3-carboxylic acid) and Isonicotinic Acid (Pyridine-4-carboxylic acid): These isomers of pyridyl-carboxylic acid enable the investigation of how the position of the nitrogen atom within the pyridine ring influences coordination and stability.

  • Bipyridine: A classic chelating ligand that provides two nitrogen donor atoms, offering a different coordination environment and stability profile for comparison.

Quantitative Comparison of Metal Complex Stability

The stability of a metal complex in solution is quantitatively expressed by its stability constant (log β) or formation constant (log K). A higher value indicates a more stable complex. The following table summarizes representative stability constant data for complexes of various ligands with common transition metal ions. It is important to note that direct, comprehensive comparative data for this compound across a range of metals is limited in the readily available literature. This table is therefore illustrative of the type of data required for a rigorous comparison.

LigandMetal Ionlog K₁log K₂log β₂Experimental ConditionsReference
Benzoic AcidCu(II)1.931.523.4525 °C, 0.1 M NaClO₄
Nicotinic AcidCu(II)2.65--25 °C, 0.1 M KNO₃
Nicotinic AcidNi(II)2.05--25 °C, 0.1 M KNO₃
Nicotinic AcidZn(II)1.90--25 °C, 0.1 M KNO₃
Nicotinic AcidCo(II)1.85--25 °C, 0.1 M KNO₃
p-Aminobenzoic AcidNi(II)2.501.854.35I = 0.1 M KNO₃
p-Aminobenzoic AcidCo(II)2.351.704.05I = 0.1 M KNO₃

Note: The stability of metal complexes is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity, chelate effect, and steric hindrance).

Experimental Protocols for Assessing Complex Stability

Accurate determination of stability constants requires rigorous experimental design and execution. The following are detailed methodologies for key techniques used in the assessment of metal complex stability.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining protonation constants of ligands and stability constants of metal complexes.

Methodology:

  • Solution Preparation: Prepare stock solutions of the ligand, metal salt (e.g., nitrate or perchlorate to avoid competing coordination), a strong acid (e.g., HCl or HNO₃), and a carbonate-free strong base (e.g., NaOH or KOH) of accurately known concentrations.

  • Titration Setup: Use a thermostated titration vessel equipped with a calibrated glass electrode, a reference electrode, a burette, and a stirrer. Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄).

  • Ligand Protonation Titration: Titrate a solution containing the ligand and a known excess of strong acid with the standardized strong base. Record the pH (or mV) as a function of the volume of base added.

  • Metal-Ligand Titration: Perform a similar titration on a solution containing the ligand, the metal salt, and a known excess of strong acid.

  • Data Analysis: The titration data are analyzed using computer programs that employ non-linear least-squares algorithms to refine the protonation and stability constants by fitting the experimental data to a chemical model of the equilibria in solution.

UV-Vis Spectrophotometry

This technique is suitable when the formation of the metal complex results in a change in the ultraviolet or visible spectrum.

Methodology:

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λmax) for the metal complex, where the free ligand and metal ion have minimal absorbance.

  • Job's Method of Continuous Variation: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. Measure the absorbance of each solution at the selected λmax. A plot of absorbance versus the mole fraction of the ligand will reveal the stoichiometry of the complex.

  • Mole-Ratio Method: Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. A plot of absorbance versus the molar ratio of ligand to metal will also indicate the stoichiometry.

  • Calculation of Stability Constant: The stability constant can be calculated from the absorbance data obtained from these methods.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Load the ligand solution into the syringe and the metal ion solution into the sample cell of the calorimeter. A series of small aliquots of the ligand are injected into the metal solution.

  • Data Acquisition: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Experimental and Logical Workflow Diagrams

dot

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison and Conclusion A Synthesize and Purify Ligand (this compound & Alternatives) B Prepare Standardized Solutions (Metal Salts, Ligands, Acid, Base) A->B C Potentiometric Titration B->C D UV-Vis Spectrophotometry B->D E Isothermal Titration Calorimetry B->E F Calculate Protonation Constants C->F G Determine Stoichiometry and Calculate Stability Constants (log β) D->G H Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) E->H F->G I Tabulate and Compare Stability Data G->I H->I J Assess Influence of Ligand Structure on Stability I->J K Draw Conclusions on Optimal Ligand for Application J->K

Caption: General workflow for assessing metal complex stability.

Conclusion

The stability of metal complexes is a paramount consideration in the design of new metallodrugs and functional materials. This compound presents itself as a promising ligand due to its versatile coordination capabilities. A thorough assessment of its performance, however, necessitates direct comparative studies against structurally related and functionally relevant alternative ligands. By employing rigorous experimental techniques such as potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry, researchers can obtain the quantitative stability and thermodynamic data needed to make informed decisions in ligand selection and complex design. This guide provides the foundational knowledge and experimental frameworks to conduct such comparative assessments, ultimately facilitating the development of more stable and effective metal-based systems.

A Comparative Guide to Cross-Validation of Analytical Methods for 4-Pyridin-4-YL-benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the purity determination of 4-Pyridin-4-YL-benzoic acid, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is critical to ensure the reliability, accuracy, and precision of purity assessments, which directly impacts the quality and safety of the final drug product. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Visible Spectrophotometry, and presents a comparative analysis of their performance.

Introduction to Analytical Method Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is essential when transferring methods between laboratories, updating existing methods, or employing multiple techniques for comprehensive characterization of a substance. For this compound, ensuring accurate purity determination is paramount to control potential impurities that could affect the efficacy and safety of the final active pharmaceutical ingredient (API).

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for purity assessment.

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Acceptance & Implementation Method_A Develop & Validate Primary Method (e.g., HPLC) Select_Samples Select Batches of This compound (Varying Purity) Method_A->Select_Samples Method_B Develop & Validate Secondary Method (e.g., Titration) Method_B->Select_Samples Analyze_A Analyze Samples with Method A Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B Select_Samples->Analyze_B Compare_Results Compare Results Statistically (e.g., t-test, F-test) Analyze_A->Compare_Results Analyze_B->Compare_Results Equivalence Establish Equivalence Based on Predefined Acceptance Criteria Compare_Results->Equivalence Implement Implement Methods for Routine Quality Control Equivalence->Implement

Caption: Workflow for Cross-Validation of Analytical Methods.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required precision, accuracy, specificity, and the nature of potential impurities. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Acid-Base Titrimetry, and UV-Visible Spectrophotometry for the purity assessment of this compound.

The logical relationship and suitability of these methods for different analytical challenges are depicted in the following diagram.

cluster_methods Analytical Methods cluster_applications Primary Applications Purity_Analysis Purity Analysis of This compound HPLC HPLC (High Specificity & Sensitivity) Purity_Analysis->HPLC Titration Acid-Base Titrimetry (High Precision for Assay) Purity_Analysis->Titration UV_Vis UV-Vis Spectrophotometry (Rapid Screening) Purity_Analysis->UV_Vis Impurity_Profiling Impurity Profiling & Quantification HPLC->Impurity_Profiling Assay Overall Purity (Assay) HPLC->Assay Titration->Assay Screening Preliminary Purity Screening UV_Vis->Screening

Caption: Suitability of Analytical Methods for Different Purity Assessment Tasks.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the three analytical methods based on typical validation data for similar benzoic acid derivatives.

ParameterHPLCAcid-Base TitrimetryUV-Visible Spectrophotometry
Principle Chromatographic SeparationNeutralization ReactionLight Absorbance
Specificity High (separates impurities)Moderate (titrates all acidic/basic species)Low (interferences from absorbing impurities)
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 1.0%< 0.5%< 2.0%
Linearity (r²) > 0.999N/A> 0.995
Range (% of test conc.) 10 - 150%80 - 120%25 - 125%
Limit of Detection (LOD) ~0.01%N/A~0.1%
Limit of Quantitation (LOQ) ~0.03%N/A~0.3%
Analysis Time ~20-30 min/sample~10-15 min/sample~5 min/sample
Primary Use Impurity profiling, stability studiesAssay of bulk materialRapid screening, in-process control

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and should be validated for this compound before routine use.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1.0 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines[1][2].

Acid-Base Titrimetry

This method provides a precise assay of the total acidic content of this compound.

  • Apparatus: A calibrated burette or an autotitrator.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: A suitable solvent to dissolve the sample, such as a mixture of ethanol and water.

  • Indicator: Phenolphthalein, or potentiometric endpoint detection.

  • Procedure:

    • Accurately weigh about 200 mg of this compound.

    • Dissolve in 50 mL of the chosen solvent.

    • Add a few drops of phenolphthalein indicator or insert the pH electrode.

    • Titrate with 0.1 N NaOH until a persistent pink color is observed or the equivalence point is reached potentiometrically.

    • Perform a blank titration and make any necessary correction.

  • Calculation: The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

UV-Visible Spectrophotometry

This method is useful for a rapid estimation of the concentration of this compound.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A solvent in which the analyte is soluble and stable, and which is transparent at the wavelength of maximum absorbance (λmax), for instance, methanol.

  • Procedure:

    • Determine the λmax of this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare a sample solution of appropriate concentration and measure its absorbance.

    • Determine the concentration of the sample from the calibration curve.

  • Validation: The method should be validated for linearity, range, accuracy, and precision.

Conclusion

The cross-validation of analytical methods for the purity determination of this compound is crucial for ensuring product quality.

  • HPLC is the most powerful technique, offering high specificity for both purity assay and impurity profiling.

  • Acid-Base Titrimetry is a simple, precise, and cost-effective method for determining the overall purity of the bulk substance.

  • UV-Visible Spectrophotometry serves as a rapid and straightforward tool for screening and in-process controls.

The choice of method will depend on the specific requirements of the analysis. For comprehensive quality control, a combination of these methods is recommended. For instance, HPLC for the definitive purity and impurity profile, and titrimetry for routine batch release testing. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable analytical procedures for this compound.

References

Benchmarking Catalytic Activity: A Comparative Guide to 4-Pyridin-4-YL-benzoic Acid-Based Catalysts and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterogeneous catalysis, the design and functionalization of catalyst supports play a pivotal role in determining catalytic efficiency and selectivity. 4-Pyridin-4-YL-benzoic acid and its structural analogs have emerged as versatile building blocks, or 'ligands', for the construction of highly ordered catalytic materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials offer a tunable platform for introducing active sites and controlling the chemical environment of catalytic reactions. This guide provides a comparative overview of the catalytic performance of materials derived from pyridine-carboxylic acid-based ligands, with a focus on reactions of significance in organic synthesis.

While direct catalytic benchmarking data for materials explicitly incorporating the this compound ligand is limited in the current body of scientific literature, a robust comparison can be drawn from structurally analogous coordination polymers. These related materials, featuring pyridine-dicarboxylate and pyridine-tricarboxylate linkers, have demonstrated notable catalytic activity in key carbon-carbon bond-forming reactions, namely the Knoevenagel condensation and the Henry reaction. This guide will delve into the experimental protocols and performance data from these analogous systems to provide a predictive benchmark for the potential catalytic applications of this compound-based catalysts.

Catalytic Performance in Knoevenagel Condensation

The Knoevenagel condensation, a fundamental reaction in the synthesis of fine chemicals and pharmaceuticals, has been a key area of investigation for pyridine-carboxylic acid-based catalysts. The basic nitrogen atom of the pyridine ring within the framework can act as a Lewis base catalytic site, facilitating the reaction.

A study on coordination polymers constructed from the adaptable 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba) linker provides valuable insights.[1] A series of manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers were synthesized and tested for their catalytic potential in the Knoevenagel condensation of benzaldehyde with malononitrile.[1] Among the synthesized materials, a 3D metal-organic framework, {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n (where bipy is 2,2'-bipyridine), demonstrated the best catalytic performance, achieving up to 99% product yield.[1][2]

Table 1: Performance of a Copper-based MOF in the Knoevenagel Condensation of Benzaldehyde and Malononitrile [1][2]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
{[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n1Ethanol25299

The reusability of the catalyst was also investigated, showing that it could be recovered and reused for several cycles with minimal loss of activity.[2] This highlights the robustness and potential for industrial application of such materials.

Catalytic Performance in the Henry Reaction

The Henry reaction, or nitroaldol reaction, is another crucial C-C bond-forming reaction for the synthesis of nitroalcohols, which are precursors to valuable amino alcohols and other functionalized molecules. The Lewis acidic metal centers and/or basic sites within MOFs can effectively catalyze this reaction.

A series of zinc(II), nickel(II), and cobalt(II) coordination polymers were constructed using 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba) and investigated for their catalytic activity in the Henry reaction.[3] The zinc(II) coordination polymer, {[Zn(μ₃-pdba)(phen)]·H₂O}n (where phen is 1,10-phenanthroline), exhibited effective catalytic activity at 70 °C.[3]

Further research into MOFs as catalysts for the Henry reaction has shown that frameworks with free secondary amine groups or open metal sites are particularly active.[4] For instance, Zn-MOFs containing carboxylic linkers with free amido groups have been shown to be active heterogeneous catalysts for the diastereoselective Henry reaction.[4]

Table 2: Performance of a Zinc-based Coordination Polymer in the Henry Reaction of Benzaldehyde and Nitromethane [3]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
{[Zn(μ₃-pdba)(phen)]·H₂O}n5Methanol702485

The substrate scope was also explored, indicating that the catalyst is effective for a range of substituted benzaldehydes.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic studies. Below are representative protocols for the synthesis of pyridine-carboxylic acid-based coordination polymers and their application in catalysis, based on the literature.

Synthesis of a Representative Coordination Polymer

This protocol describes the hydrothermal synthesis of a coordination polymer, a common method for preparing these materials.

Materials:

  • Metal salt (e.g., metal(II) chloride)

  • Pyridine-dicarboxylic acid linker (e.g., 4,4′-(pyridine-3,5-diyl)dibenzoic acid)

  • Co-ligand (e.g., 1,10-phenanthroline or 2,2'-bipyridine)

  • Solvent (e.g., deionized water, ethanol)

  • Base (e.g., NaOH, to deprotonate the carboxylic acid)

Procedure:

  • A mixture of the metal salt, the pyridine-dicarboxylic acid linker, and the co-ligand are dissolved in a solvent or a solvent mixture.

  • A base is added to the solution to deprotonate the carboxylic acid groups of the linker.

  • The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated in an oven at a specific temperature (e.g., 160 °C) for a set period (e.g., 3 days).

  • After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Hydrothermal Synthesis cluster_product Product Isolation Metal_Salt Metal Salt Mixing Mixing and Dissolution Metal_Salt->Mixing Linker Pyridine-dicarboxylic Acid Linker Linker->Mixing Co_ligand Co-ligand Co_ligand->Mixing Solvent Solvent Solvent->Mixing Base Base Base->Mixing Heating Heating in Autoclave Mixing->Heating Cooling Cooling to Room Temperature Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Crystalline Coordination Polymer Drying->Product

Caption: Hydrothermal synthesis workflow for a coordination polymer.

General Procedure for Knoevenagel Condensation

This protocol outlines a typical procedure for evaluating the catalytic activity of a coordination polymer in the Knoevenagel condensation.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Catalyst (the synthesized coordination polymer)

  • Solvent (e.g., ethanol)

Procedure:

  • In a reaction vessel, the aldehyde, active methylene compound, and the catalyst are mixed in the chosen solvent.

  • The reaction mixture is stirred at a specific temperature for a designated time.

  • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the catalyst is separated by filtration or centrifugation.

  • The product is isolated from the filtrate, for example, by evaporation of the solvent, and purified if necessary.

Knoevenagel_Condensation_Pathway cluster_reactants Reactants Aldehyde Aldehyde (e.g., Benzaldehyde) Catalyst Pyridine-Carboxylate Based Catalyst Aldehyde->Catalyst Malononitrile Active Methylene Compound (e.g., Malononitrile) Malononitrile->Catalyst Intermediate Intermediate Adduct Catalyst->Intermediate Reaction Initiation Product Condensation Product (e.g., 2-Benzylidenemalononitrile) Intermediate->Product Dehydration Water Water Intermediate->Water

Caption: Simplified reaction pathway for Knoevenagel condensation.

Conclusion

While direct benchmarking of catalysts based on the this compound ligand is an area ripe for future investigation, the performance of structurally similar coordination polymers provides a strong indication of their potential. The data from analogous systems suggest that these materials can act as highly efficient and reusable heterogeneous catalysts for important organic transformations like the Knoevenagel condensation and the Henry reaction. The modular nature of these catalysts, allowing for the tuning of both the metal center and the organic linker, offers a promising avenue for the development of tailored catalysts for a wide range of applications in chemical synthesis and drug development. Further research into catalysts constructed from this compound is warranted to fully explore and optimize their catalytic capabilities.

References

structural comparison of MOFs from different pyridyl-dicarboxylic acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Metal-Organic Frameworks (MOFs) derived from different pyridyl-dicarboxylic acid linkers reveals significant structural and functional diversity. The position of the carboxylic acid groups and the presence of additional functional moieties on the pyridine ring play a crucial role in determining the resulting framework's dimensionality, topology, porosity, and stability. This guide provides a detailed comparison of MOFs synthesized from various pyridyl-dicarboxylic acid linkers, supported by experimental data and protocols.

Structural and Performance Comparison

The structural and performance characteristics of MOFs are intricately linked to the geometry and functionality of the pyridyl-dicarboxylic acid linkers used in their synthesis. The following tables summarize key crystallographic data and performance metrics for a selection of MOFs based on different linkers.

Linker NameMOF Name/FormulaMetal IonCrystal SystemSpace GroupDimensionalityReference
2,2′-bipyridine-4,4′-dicarboxylic acidJMS-3: [Cd(bpydc)₂(DMF)₂·2DMF]nCd(II)MonoclinicNot Specified2D[1]
2,2′-bipyridine-4,4′-dicarboxylic acidJMS-4: [Zn(bpydc)(DMF)·DMF]nZn(II)MonoclinicNot Specified2D[1]
Pyridine-2,6-dicarboxylic acid{[Zn(PDA)(H₂O)₁.₅]}nZn(II)Not SpecifiedNot Specified1D[2]
4-Hydroxypyridine-2,6-dicarboxylic acid{[Zn(HCAM)]·H₂O}nZn(II)Not SpecifiedNot Specified2D[2]
Pyridine-2,3-dicarboxylic acid[Cu(2,3-pydc)(bpp)]·2.5H₂OCu(II)Not SpecifiedNot Specified3D (Interpenetrated 2D layers)[3]
Pyridine-2,3-dicarboxylic acid[Zn(2,3-pydc)(bpp)]·2.5H₂OZn(II)Not SpecifiedNot Specified3D (Interpenetrated 2D layers)[3]
Pyridine-2,3-dicarboxylic acid[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂OCd(II)Not SpecifiedNot Specified3D[3]
Pyridine-3,5-dicarboxylic acid[Co(3,5-pydc)(H₂O)₂(DMF)]Co(II)Not SpecifiedNot Specified2D[4]
2,5-pyridinedicarboxylic acidZr-UiO-66-PDCZr(IV)Not SpecifiedNot Specified3D[5][6]
2,5-pyridinedicarboxylic acidCe-UiO-66-PDCCe(IV)Not SpecifiedNot Specified3D[5][6]
2,5-pyridinedicarboxylic acidHf-UiO-66-PDCHf(IV)Not SpecifiedNot Specified3D[5][6]
MOF NameBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ UptakeH₂ UptakeThermal Stability (°C)Reference
JMS-3a151Not Specified1.39 mmol/g (273 K)Not SpecifiedDecomposes after 150[1]
JMS-4a36Not Specified0.71 mmol/g (273 K)Not SpecifiedNot Specified[1]
{[Zn(PDA)(H₂O)₁.₅]}nNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
{[Zn(HCAM)]·H₂O}nNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
[Zn(2,3-pydc)(bpp)]·2.5H₂ONot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedStable up to 330[3]
[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂ONot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedStable up to 350[3]
[Co(3,5-pydc)(H₂O)₂(DMF)]Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedStable up to 135[4]
Zr-UiO-66-PDCNot SpecifiedNot SpecifiedPorous to CO₂Not SpecifiedNot Specified[6]
Ce-UiO-66-PDCNot SpecifiedNot SpecifiedPorous to CO₂Not SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies for the synthesis of representative MOFs from different pyridyl-dicarboxylic acid linkers are provided below. These protocols are based on published literature and offer a starting point for researchers.[7][8]

Synthesis of a Zn-MOF with 4-Hydroxypyridine-2,6-dicarboxylic Acid[7]
  • Materials : Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM), deionized water.

  • Procedure :

    • A mixture of Zn(NO₃)₂·6H₂O (0.066 g) and H₃CAM (0.016 g) is prepared.

    • The mixture is dissolved in 10 mL of deionized water in a 20 mL Teflon-lined stainless-steel autoclave.

    • The autoclave is sealed and heated to 120°C for 72 hours.

    • After cooling to room temperature, the resulting colorless crystals are collected by filtration.

    • The crystals are washed with deionized water and ethanol, and then dried in air.

Generalized Solvothermal Synthesis of a MOF with a Flexible Dicarboxylic Acid Linker[8]
  • Materials : Metal salt (e.g., Zinc Nitrate Hexahydrate, 0.5 mmol), flexible dicarboxylic acid linker (0.5 mmol), N,N-dimethylformamide (DMF, 20 mL), modulator (optional, e.g., formic acid).

  • Procedure :

    • Dissolve the metal salt in 10 mL of DMF in a vial.

    • In a separate vial, dissolve the flexible dicarboxylic acid linker in 10 mL of DMF. Sonication may be used to aid dissolution.

    • Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave. If using a modulator, add it to the reaction mixture.

    • Seal the autoclave and place it in a preheated oven at a temperature between 80°C and 150°C for 24 to 72 hours.

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the crystalline product by filtration or decantation and wash with fresh DMF.

    • To activate the MOF, immerse the crystals in a volatile solvent like methanol or ethanol for 3 days, replacing the solvent daily.

    • Dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.

Influence of Linker Isomerism and Functionality on MOF Structure

The selection of the pyridyl-dicarboxylic acid linker has a profound impact on the final MOF architecture. The following diagram illustrates the logical relationship between linker choice and the resulting structural characteristics of the MOF.

G Influence of Pyridyl-Dicarboxylic Acid Linker on MOF Structure L1 2,2'-bipyridine-4,4'-dicarboxylic acid P1 2D Interdigitated Networks L1->P1 Leads to L2 Pyridine-2,6-dicarboxylic acid (Dipicolinic acid) P2 1D Zigzag Chains or 2D Networks L2->P2 Forms L3 Pyridine-3,5-dicarboxylic acid P3 Diverse Dimensionalities (0D, 1D, 2D, 3D) L3->P3 Yields L4 Pyridine-2,3-dicarboxylic acid P4 3D Interpenetrated or Non-interpenetrated Frameworks L4->P4 Constructs L5 4-Hydroxypyridine-2,6-dicarboxylic acid P5 2D Grids, Influenced by Hydroxyl Group L5->P5 Results in L6 2,5-pyridinedicarboxylic acid P6 3D UiO-66 Type Structures L6->P6 Produces

Caption: Linker-Structure Correlation in Pyridyl-Dicarboxylic Acid MOFs.

Experimental Workflow for MOF Synthesis and Characterization

The general workflow for the synthesis and characterization of MOFs from pyridyl-dicarboxylic acid linkers is outlined in the diagram below. This process is crucial for ensuring the formation of the desired crystalline material and for understanding its properties.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Comparison Start Reactant Selection (Metal Salt, Linker, Solvent) Reaction Solvothermal/Hydrothermal Reaction Start->Reaction Isolation Isolation and Purification (Filtration, Washing) Reaction->Isolation SCXRD Single-Crystal X-ray Diffraction (Structure Determination) Isolation->SCXRD PXRD Powder X-ray Diffraction (Phase Purity) Isolation->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Isolation->TGA GasSorption Gas Sorption Analysis (Porosity, Surface Area) Isolation->GasSorption Data Structural & Performance Data Compilation SCXRD->Data PXRD->Data TGA->Data GasSorption->Data Comparison Comparative Analysis of MOF Properties Data->Comparison

Caption: General Workflow for MOF Synthesis and Characterization.

References

Unlocking Therapeutic Potential: A Comparative Guide to 4-Pyridin-4-YL-Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous endeavor. Among the myriad of chemical scaffolds explored, 4-Pyridin-4-YL-benzoic acid and its derivatives have emerged as a promising class of compounds with significant potential in drug discovery, particularly in the realm of oncology. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Comparative Efficacy Against Cancer Cell Lines

The anti-proliferative activity of this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined in numerous studies. Below is a summary of the IC50 values for representative derivatives against various cancer cell lines.

DerivativeTarget/ClassCancer Cell LineIC50 (µM)Reference
Compound 40 (4-(pyridin-4-yloxy)benzamide derivative) c-Met Kinase InhibitorA549 (Lung Carcinoma)1.03[1]
HeLa (Cervical Cancer)1.15[1]
MCF-7 (Breast Cancer)2.59[1]
Pyridine-Urea Derivative 8e VEGFR-2 InhibitorMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)[2]
Pyridine-Urea Derivative 8b VEGFR-2 InhibitorVarious (NCI-60 panel)Mean Inhibition = 43% at 10µM[2]
4-(Thiazol-5-yl)benzoic acid analog (azabenzene) CK2 Inhibitor-IC50 (CK2α) = 0.014-0.017[3]
-IC50 (CK2α') = 0.0046-0.010[3]
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one Anticancer AgentHepG2 (Liver Carcinoma)-
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid Histone Deacetylase InhibitorHeLa (Cervical Cancer)17.84

Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density, incubation time, and assay methodology. The data presented here is for comparative purposes within the context of the cited studies.

Structure-Activity Relationship (SAR) Insights

The efficacy of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship studies have revealed several key features that influence their biological activity:

  • Amide Modifications: Modification of the amide group in 4-(pyridin-4-yloxy)benzamide derivatives, such as the introduction of a morpholine group, has been shown to enhance inhibitory activity.[1]

  • Urea Linker: The presence of a pyridine-urea scaffold has demonstrated potent anti-proliferative activity, particularly against breast cancer cell lines, and has been associated with the inhibition of VEGFR-2.[2]

  • Substituents on the Benzoic Acid Ring: The introduction of specific substituents on the benzoic acid moiety can significantly impact the inhibitory potency against protein kinases like CK2.[3] For instance, a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activities and led to higher antiproliferative activities.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is quantified using a luminescence-based detection system.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compounds in an appropriate kinase buffer.

  • Compound Addition: Add the this compound derivatives at various concentrations to the wells of a 96-well plate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of ATP depletion and ADP conversion to a detectable signal (luminescence).

  • Signal Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway Visualizations

To illustrate the mechanism of action of these derivatives, the following diagrams, created using the DOT language, depict key signaling pathways targeted by this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 TKI 4-Pyridin-4-YL-benzoic acid derivatives (Tyrosine Kinase Inhibitors) TKI->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Pyridine-Urea Derivatives Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met HGF->cMet Binding Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 Inhibitor 4-(pyridin-4-yloxy) benzamide derivatives Inhibitor->cMet Inhibition Ras Ras Grb2->Ras PI3K PI3K Gab1->PI3K CellMotility Cell Motility, Invasion, Proliferation Ras->CellMotility PI3K->CellMotility STAT3->CellMotility

References

Safety Operating Guide

Proper Disposal of 4-Pyridin-4-YL-benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Pyridin-4-YL-benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of chemical reagents. This document outlines the procedural, step-by-step guidance for this compound, a compound commonly used in pharmaceutical research and development.

Hazard and Safety Information

This compound is classified as an irritant and requires careful handling to avoid adverse health effects. Key safety data is summarized in the table below.

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Irritation Warning (H315)Causes skin irritation.[1][2]
Eye Irritation Warning (H319)Causes serious eye irritation.[1][2][3]
Respiratory Irritation Warning (H335)May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use the following PPE:

  • Chemical-resistant gloves (e.g., rubber or neoprene)[4]

  • Safety goggles or a face shield[1][4]

  • Laboratory coat or other protective clothing[1][4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. Follow these steps for safe disposal:

  • Container Management:

    • Do not mix this compound waste with other chemical waste.[5]

    • Keep the waste in its original, clearly labeled container whenever possible.[5] If the original container is not available, use a compatible, sealed, and properly labeled container.

  • Waste Collection:

    • For solid waste, carefully sweep the material to avoid dust formation and place it into the designated waste container.[6]

    • For small spills, the material can be collected with a wet cloth or gently swept up.[7]

    • Ensure the waste container is kept tightly closed and stored in a designated, well-ventilated waste accumulation area.[3][6]

  • Final Disposal:

    • Dispose of the waste container through an approved waste disposal plant.[3][5]

    • Adhere to all national and local regulations for chemical waste disposal.[1][5]

    • Crucially, do not pour this compound down the drain or into any water sources. [1][5]

Emergency Procedures

In the event of accidental exposure or a significant spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][7] If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]

  • Inhalation: Move the individual to fresh air.[3][7] If breathing is difficult, provide oxygen and seek medical attention.[6]

  • Ingestion: Rinse the mouth with water.[7] Do not induce vomiting.[6] Seek immediate medical attention.[6]

  • Spills: For larger spills, evacuate the area and ensure adequate ventilation.[5] Collect the spilled material as described in the waste collection protocol, avoiding dust generation.[5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) A->C D Waste Generated B->D C->D E Segregate Waste (Do Not Mix with Other Chemicals) D->E F Use a Labeled, Sealed Container E->F G Store Waste in a Designated Area F->G H Arrange for Professional Disposal (Approved Waste Disposal Plant) G->H I End: Compliant Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Pyridin-4-YL-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Pyridin-4-YL-benzoic acid (CAS #: 4385-76-6). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause serious eye, skin, and respiratory irritation.[1][2] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Butyl rubber or Viton® gloves are recommended for extended contact. Double-gloving with nitrile gloves may be suitable for incidental splash protection only.[3][4][5][6]To prevent skin contact and absorption of the chemical.[4]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[4][7]To protect eyes from dust particles and splashes of solutions.[4]
Body Protection A flame-resistant lab coat, fully fastened. For large quantities or splash risks, chemical-resistant overalls or an apron should be worn.[4][7]To protect skin and clothing from contamination.[4]
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood.[1][4] For situations with a high risk of aerosolization where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.To prevent inhalation of harmful dust and vapors.[4]

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and ensure safe handling, the following step-by-step procedures must be followed.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble All Necessary PPE prep_area->gather_ppe don_ppe 3. Don Appropriate PPE gather_ppe->don_ppe weigh 4. Weighing the Solid don_ppe->weigh transfer 5. Transferring the Solid weigh->transfer add_solvent 6. Add Solvent to the Solid transfer->add_solvent dissolve 7. Dissolve the Solid add_solvent->dissolve decontaminate 8. Decontaminate Work Surfaces & Equipment dissolve->decontaminate dispose_waste 9. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 10. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to disposal.

Experimental Protocol:

2.1. Preparation

  • Designate a Work Area: All work with solid this compound must be performed within a certified chemical fume hood.[1][8] The work surface should be covered with absorbent bench paper to contain any potential spills.[8][9]

  • Assemble Materials: Before starting, gather all necessary equipment, including glassware, spatulas, solvents, and waste containers.

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in Table 1. Ensure gloves are inspected for any signs of degradation or puncture before use.

2.2. Weighing the Solid Compound

  • To prevent contamination of the balance and aerosolization of the powder, it is recommended to tare a labeled, sealed container (e.g., a vial with a cap) on the balance first.[2][8]

  • Transfer the container to the chemical fume hood.

  • Carefully add the desired amount of this compound to the container inside the fume hood. Use a clean spatula and handle the powder gently to minimize dust generation.[2][9]

  • Securely close the container.

  • Remove the container from the fume hood and weigh it on the same balance to obtain the precise mass of the compound.

  • Return the container to the fume hood for the next steps.[2][8]

2.3. Preparing a Solution

  • Ensure the vessel in which the solution will be prepared is appropriately sized and clean.

  • With the container of the weighed solid inside the fume hood, carefully add the solvent to the solid.[10][11]

  • If necessary, gently stir the mixture to facilitate dissolution. Avoid vigorous agitation that could cause splashing.[10]

  • Once the solid is fully dissolved, the resulting solution can be handled with standard laboratory precautions for hazardous chemical solutions, though it is best practice to keep it within the fume hood.[9]

Disposal Plan

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[4][12]

Logical Flow for Waste Disposal

start Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, weigh paper, excess solid) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste solid_container Collect in a labeled, sealed container for solid hazardous waste. solid_waste->solid_container liquid_container Collect in a labeled, sealed, compatible container for liquid hazardous waste. liquid_waste->liquid_container storage Store waste containers in a designated satellite accumulation area. solid_container->storage liquid_container->storage disposal_request Arrange for disposal through the institution's Environmental Health and Safety (EHS) office. storage->disposal_request

Caption: A decision-making diagram for the proper segregation and disposal of waste generated from handling this compound.

Disposal Protocol:

3.1. Solid Waste

  • Collection: All solid waste, including excess this compound, contaminated gloves, weigh boats, and absorbent paper, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[13][14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

3.2. Liquid Waste

  • Collection: All solutions containing this compound and any solvent used for rinsing glassware must be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid waste.[14] Do not dispose of these solutions down the drain.[15]

  • Labeling: The liquid waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the solvent(s) used.

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.[4]

3.3. Final Disposal

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[12][15] Common disposal methods for pyridine-containing waste include incineration at high temperatures.[12]

By strictly following these procedures, you can ensure a safe laboratory environment for yourself and your colleagues while handling this compound.

References

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